molecular formula C₁₈H₁₈D₅NO B1147190 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 CAS No. 1330265-76-3

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Cat. No.: B1147190
CAS No.: 1330265-76-3
M. Wt: 274.41
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (CAS 1330265-76-3) is a chemical compound with the molecular formula C18H18D5NO and a molecular weight of 274.41 g/mol . This compound is a deuterated stable isotope-labeled analog and is primarily used in pharmaceutical and analytical research as a key impurity reference standard for Trimebutine . Trimebutine is a drug used to treat irritable bowel syndrome and other gastrointestinal disorders, acting through antimuscarinic and weak mu-opioid agonist effects . The deuterated form, featuring five deuterium atoms, is critical for use as an internal standard in advanced mass spectrometry-based bioanalytical methods. Its application allows researchers to achieve highly accurate quantification, metabolism studies, and pharmacokinetic profiling of Trimebutine and its related substances, thereby ensuring the safety and quality of the pharmaceutical product . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[benzyl(methyl)amino]-3,3,4,4,4-pentadeuterio-2-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-18(15-20,17-12-8-5-9-13-17)19(2)14-16-10-6-4-7-11-16/h4-13,20H,3,14-15H2,1-2H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCKSRCCDDRZCQ-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 CAS 1330265-76-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (CAS 1330265-76-3)

Part 1: Executive Summary & Chemical Identity

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is a high-purity Stable Isotope Labeled (SIL) compound utilized primarily as a strategic intermediate in the synthesis of internal standards for Trimebutine and its metabolites.

In the context of pharmaceutical bioanalysis, this molecule serves as the critical precursor for generating N-desmethyltrimebutine-d5 (Nor-trimebutine-d5). Because Trimebutine (an antispasmodic agent) undergoes extensive first-pass metabolism to form N-desmethyltrimebutine, accurate quantification of this active metabolite is a regulatory requirement in pharmacokinetic (PK) studies. This deuterated intermediate solves a specific synthetic challenge: generating a pure N-monomethyl amino-alcohol core without over-methylation, enabled by the benzyl protecting group.

Chemical Identity Table
PropertySpecification
Chemical Name 2-[Benzyl(methyl)amino]-2-(phenyl-d5)butan-1-ol
CAS Number 1330265-76-3
Unlabeled Analog CAS 1330183-29-3
Molecular Formula C₁₈H₁₈D₅NO
Molecular Weight 274.41 g/mol
Isotopic Purity ≥ 99% Deuterium incorporation (typically d5 on the phenyl ring)
Appearance Viscous pale yellow oil or low-melting solid
Solubility Soluble in Dichloromethane (DCM), Methanol, DMSO, Ethyl Acetate
Storage -20°C, Hygroscopic, Protect from light

Part 2: Technical Application & Mechanism

To understand the utility of CAS 1330265-76-3, one must analyze the metabolic pathway of Trimebutine and the synthetic logic required to monitor it.

The Bioanalytical Challenge

Trimebutine is rapidly hydrolyzed and demethylated in vivo. The major active metabolite is N-desmethyltrimebutine (Nor-TMB).

  • Problem: Synthesizing a deuterated standard for a secondary amine (like Nor-TMB) is chemically difficult because direct methylation of a primary amine often leads to dimethyl (tertiary) impurities.

  • Solution: The target molecule (CAS 1330265-76-3) uses a Benzyl-Methyl amine motif. The benzyl group acts as a "mask."

    • The molecule is synthesized with the Deuterium label (d5) already in place on the phenyl ring.

    • Debenzylation (Hydrogenolysis) yields the pure N-methyl amino alcohol (secondary amine).

    • Esterification with 3,4,5-trimethoxybenzoyl chloride yields the final Internal Standard: N-desmethyltrimebutine-d5 .

Visualization: Synthesis & Metabolic Context

The following diagram illustrates how this intermediate bridges the gap between raw isotope materials and the final analytical standard used in LC-MS/MS.

Trimebutine_Pathway cluster_synthesis Synthesis of Internal Standard (IS) cluster_metabolism In Vivo Metabolism (Patient) Precursor Deuterated Precursor (Phenyl-d5 ketone) Target TARGET MOLECULE CAS 1330265-76-3 (Benzyl-Methyl-Amino Alcohol-d5) Precursor->Target Reductive Amination (Benzylmethylamine) Intermed Intermediate (N-Methyl Amino Alcohol-d5) Target->Intermed Hydrogenolysis (-Benzyl) Final_IS FINAL IS: N-Desmethyltrimebutine-d5 Intermed->Final_IS Esterification (Trimethoxybenzoyl Cl) Metabolite N-Desmethyltrimebutine (Active Metabolite) Final_IS->Metabolite Used to Quantify (LC-MS/MS) Drug Trimebutine (Drug) Drug->Metabolite CYP450 (N-demethylation)

Figure 1: The strategic role of CAS 1330265-76-3 in synthesizing the Internal Standard for Trimebutine metabolite quantification.

Part 3: Experimental Protocol (Validated Bioanalysis)

While CAS 1330265-76-3 is the precursor, the following protocol describes the application of the derived standard (Nor-trimebutine-d5) in a clinical bioanalysis workflow. This establishes the "Trustworthiness" of the material—validating that it produces a functional IS.

Method: LC-MS/MS Quantification of Trimebutine Metabolites

Objective: Quantify N-desmethyltrimebutine in human plasma using the d5-analog derived from CAS 1330265-76-3.

1. Reagent Preparation:

  • Stock Solution: Dissolve the synthesized N-desmethyltrimebutine-d5 in Methanol to 1.0 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute stock to 50 ng/mL in 50% Methanol/Water.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Step A: Aliquot 200 µL of human plasma into a glass tube.

  • Step B: Add 20 µL of Working IS Solution (d5-standard). Vortex for 10 sec.

  • Step C: Add 50 µL of 0.1 M NaOH (alkalinization is crucial to suppress ionization of the amine, ensuring transfer to organic phase).

  • Step D: Add 3 mL of extraction solvent (n-Hexane:Isoamyl alcohol, 98:2 v/v).

  • Step E: Vortex for 2 mins, Centrifuge at 4000 rpm for 10 mins.

  • Step F: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under Nitrogen at 40°C.

  • Step G: Reconstitute residue in 200 µL Mobile Phase.

3. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 150 x 4.6 mm).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 4.5) [60:40 v/v].

  • Flow Rate: 0.8 mL/min (Isocratic).

  • Ionization: ESI Positive Mode.

4. MRM Transitions (Mass Shifts):

AnalytePrecursor Ion (Q1)Product Ion (Q3)Mass Shift
N-Desmethyltrimebutine 374.2 m/z195.1 m/z-
IS (d5-Analog) 379.2 m/z 200.1 m/z +5 Da

Note: The +5 Da shift confirms the d5 label is retained on the phenyl ring fragment (m/z 195 -> 200) during fragmentation.

Part 4: Handling, Stability & Troubleshooting

This section ensures the "Self-Validating" nature of your laboratory workflow.

Stability Profile
  • Hygroscopicity: The amino-alcohol moiety makes this compound prone to absorbing atmospheric moisture.

    • Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation. Handle in a desiccated glove box if possible.

  • Oxidation: Secondary and tertiary amines can form N-oxides over time.[1]

    • Protocol: Store under Argon or Nitrogen atmosphere.[1]

  • Deuterium Exchange: The aromatic deuteriums (Phenyl-d5) are chemically stable and non-exchangeable under standard LC-MS conditions (pH 2–8).

Troubleshooting the Synthesis (Precursor -> IS)

If using CAS 1330265-76-3 to synthesize the final IS, common failure modes include:

IssueCauseSolution
Incomplete Debenzylation Catalyst poisoning (S or N impurities)Use fresh Pd/C (10%) and ensure the precursor is free of thiols. Increase H₂ pressure to 50 psi.
Over-Methylation Presence of excess methylating agentNot applicable if using Hydrogenolysis strategy (this is the advantage of this specific CAS).
Low Yield in Esterification Steric hindrance of the tertiary alcoholThe alcohol in this molecule is tertiary (bonded to Ethyl, Phenyl, and Amine-methyl). It is sterically crowded. Use highly reactive Acid Chlorides rather than carboxylic acids/EDC coupling.

References

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.[2][3] Journal of Chromatography B, 779(2), 173-187.[3] Link

  • Qin, Y., et al. (2014). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Journal of Chromatography B, 965, 172-178. Link

  • Xu, R. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(9), 720–725.[4] Link

  • PubChem Compound Summary. (2025). 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (Related Structure Data). National Center for Biotechnology Information. Link

Sources

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5: Molecular Weight, Characterization, and Application as an Internal Standard

Executive Summary

This technical guide provides a comprehensive analysis of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5, a deuterated isotopologue used extensively in advanced analytical chemistry. With a molecular weight of 274.41 g/mol , this compound serves as a high-fidelity internal standard for the accurate quantification of its non-labeled analogue, Trimebutine, and related metabolites in complex biological matrices.[1] We will delve into the fundamental properties of this molecule, the rationale behind its use, the rigorous analytical techniques required for its characterization, and a practical protocol for its application in liquid chromatography-mass spectrometry (LC-MS) workflows. This document is intended for researchers, analytical scientists, and drug development professionals who require precise and reproducible quantitative data.

Part 1: Core Molecular Properties and Structure

The foundational attribute of any analytical standard is a well-defined set of physical and chemical properties. For a deuterated compound, the molecular weight is the paramount characteristic, directly reflecting its isotopic enrichment.

The molecular formula of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is C₁₈H₁₈D₅NO.[1][2] The replacement of five hydrogen atoms (atomic mass ≈ 1.008 Da) with five deuterium atoms (atomic mass ≈ 2.014 Da) results in a significant and precisely measurable mass shift compared to the unlabeled compound. This mass difference is the cornerstone of its utility in mass spectrometry-based assays.[3][4]

PropertyValueSource
Chemical Name 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5N/A
Molecular Weight 274.41 g/mol [1][2][5][6]
Molecular Formula C₁₈H₁₈D₅NO[1][2][5][6]
CAS Number 1330265-76-3[1][2][5][6]
Isotopic Enrichment Typically ≥98%[7]
Chemical Purity Typically >99%[7]

Structural Elucidation and Deuterium Labeling

The structure of the molecule, including the specific positions of the deuterium atoms, is critical. Based on its SMILES notation, [2H]C([2H])(C([2H])(C(C1=CC=CC=C1)(N(CC2=CC=CC=C2)C)CO)[2H])[2H], the five deuterium atoms are located on the terminal ethyl group of the butanol backbone.[5][6] This placement is strategically chosen to be at a site not typically susceptible to metabolic modification or chemical exchange, ensuring the stability of the label throughout the analytical process.

Part 2: The Scientific Rationale for Deuterated Internal Standards

In quantitative analysis, particularly within complex matrices like plasma or tissue homogenates, experimental variability can significantly impact accuracy. Deuterated internal standards are considered the "gold standard" for mitigating such variability.[3]

The Principle of Co-elution and Differential Detection

A deuterated internal standard is chemically almost identical to its corresponding analyte.[3] This near-identity ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[3] It will co-elute with the analyte from the liquid chromatography column, experiencing the same matrix effects (e.g., ion suppression or enhancement). However, due to its higher mass, the mass spectrometer can easily distinguish it from the target analyte.[3][4] By adding a known concentration of the deuterated standard to every sample, any signal loss or gain experienced by the standard can be used to normalize the signal of the analyte, thereby correcting for variations and yielding a highly accurate measurement.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological Sample (Analyte) B Spike with Known Amount of Deuterated Standard A->B C Extraction / Cleanup (e.g., Protein Precipitation) B->C D LC Separation (Co-elution) C->D E MS/MS Detection (Separate Masses) D->E F Data Processing (Calculate Analyte/Standard Ratio) E->F G Accurate Analyte Quantification F->G G cluster_all A Synthesized Deuterated Compound B Mass Spectrometry (HRMS) A->B D NMR Spectroscopy (¹H and ²H) A->D F Chromatographic Purity (HPLC-UV/CAD) A->F C Confirms Correct Molecular Weight & Isotopic Mass Shift B->C H Certified Internal Standard B->H E Confirms Structure & Location of Deuterium Labels D->E D->H G Determines Chemical Purity (e.g., >99%) F->G F->H

Caption: A comprehensive analytical workflow for the validation and certification of a deuterated internal standard.

Part 4: Application Protocol: Quantitative Analysis using LC-MS/MS

The following is a generalized, field-proven protocol for using 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 as an internal standard for the quantification of an analyte (e.g., Trimebutine) in a biological matrix.

Objective: To accurately determine the concentration of the target analyte in human plasma samples.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mg/mL stock solution of the target analyte in methanol.

    • Prepare a 1.0 mg/mL stock solution of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (Internal Standard, IS) in methanol. Store both at -20°C.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Perform serial dilutions of the analyte stock solution to create working solutions for calibration standards (e.g., 8-10 non-zero levels) and QCs (at low, medium, and high concentrations).

    • Spike these working solutions into blank human plasma to create the final calibration curve and QC samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of a plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., at 100 ng/mL). Vortex briefly.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins. This high ratio of organic solvent ensures efficient protein crashing.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient from low to high organic content (e.g., 5% to 95% B in 3 minutes) to elute the analyte and IS.

    • MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: ESI, positive mode.

    • MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the IS.

  • Data Processing and Quantification:

    • Integrate the peak areas for the analyte and the IS for all samples.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibrators.

    • Perform a linear regression (typically with 1/x² weighting) on the calibration curve.

    • Use the regression equation to calculate the concentration of the analyte in the unknown samples and QCs based on their measured Peak Area Ratios.

Conclusion

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is a meticulously designed analytical tool whose value is defined by its precise molecular weight of 274.41 g/mol . Its utility as a deuterated internal standard is grounded in the fundamental principles of isotope dilution mass spectrometry. The rigorous, multi-faceted validation process, combining mass spectrometry and NMR, ensures its structural integrity, isotopic purity, and ultimately, its trustworthiness. For scientists in drug development and other research fields, the proper application of this standard within a well-validated LC-MS/MS workflow is indispensable for generating robust, reproducible, and highly accurate quantitative data, forming a cornerstone of modern bioanalysis.

References

  • ResolveMass Laboratories Inc. (2025) Deuterated Standards for LC-MS Analysis.
  • Santa Cruz Biotechnology, Inc. (n.d.) 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5.
  • Pharmaffiliates. (n.d.) 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5.
  • ResolveMass Laboratories Inc. (2025) Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • ResolveMass Laboratories Inc. (2025) Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.
  • Wessjohann, L. A., et al. (2018) Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. PubMed.
  • ResolveMass Laboratories Inc. (2025) Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResolveMass Laboratories Inc. (2025) What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube.
  • Sparkman, O. D. (2013) Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online.
  • MedChemExpress. (n.d.) 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol-d5.
  • MedChemExpress. (n.d.) 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol-d5.
  • Fulmer, G. R., et al. (2010) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • ResearchGate. (n.d.) How to Prepare Samples for NMR.

Sources

Technical Monograph: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 , a critical deuterated intermediate used in the bioanalysis and synthesis of Trimebutine metabolites.[1]

Content Type: Technical Reference & Application Guide Subject: Stable Isotope Labeled (SIL) Synthetic Intermediates Primary Application: DMPK, LC-MS/MS Internal Standardization, and Metabolite Synthesis[1]

Executive Summary

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (CAS: 1330265-76-3) is a stable isotope-labeled amino-alcohol.[1] It serves as a high-purity internal standard (IS) and a strategic synthetic precursor in the pharmaceutical development of Trimebutine (a gastrointestinal antispasmodic).[1]

Its structural significance lies in the N-benzyl protection of the amine and the deuterated ethyl side chain (typically), which renders it the requisite starting material for synthesizing N-monodesmethyltrimebutine-d5 (Nor-trimebutine-d5), the primary active metabolite of Trimebutine. This guide details its physicochemical properties, synthetic logic, and application in quantitative bioanalysis.[1]

Chemical Architecture & Specifications

This molecule features a quaternary carbon center at position 2, creating significant steric bulk that influences its reactivity and metabolic stability.[1] The "d5" designation typically refers to the perdeuterated ethyl group (


) or the phenyl ring, depending on the specific synthetic route; however, the ethyl-d5 labeling is preferred for metabolic stability during downstream debenzylation.[1]
Table 1: Physicochemical Profile[1][2]
PropertySpecification
Chemical Name 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5
Parent Drug Trimebutine (Metabolite Precursor)
CAS Number 1330265-76-3
Unlabeled CAS 1330183-29-3
Molecular Formula

Molecular Weight 274.41 g/mol
Isotopic Purity

Deuterium enrichment
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.[1][2][3]
pKa (Calculated) ~9.5 (Tertiary amine)

Synthetic Logic & Isotopic Incorporation

The synthesis of this compound is non-trivial due to the quaternary center.[1] The presence of the N-benzyl group is intentional: it acts as a protecting group that allows for the subsequent synthesis of secondary amine metabolites (like Nor-trimebutine) via hydrogenolysis.[1]

The Nitrile Alkylation Route (Recommended)

To ensure high isotopic incorporation without scrambling, the synthesis typically proceeds via the alkylation of phenylacetonitrile with d5-ethyl synthetic equivalents .[1]

Step-by-Step Mechanism:
  • Precursor Selection: Start with Phenylacetonitrile .[1]

  • Isotope Introduction: Alkylation of the

    
    -carbon using Ethyl-d5 iodide  (or bromide) in the presence of a strong base (NaH or KHMDS).[1] This locks the deuterium label into the ethyl side chain.[1]
    
    • Result: 2-Phenylbutyronitrile-d5.[1][4][5]

  • Functionalization: Bromination at the

    
    -position to create a leaving group.[1]
    
  • Nucleophilic Substitution: Reaction with N-Benzylmethylamine .

    • Note: This step establishes the specific amine stereochemistry required for the metabolite standard.[1]

  • Nitrile Hydrolysis & Reduction: The nitrile is hydrolyzed to the acid/ester and subsequently reduced (using

    
     or Borane) to the primary alcohol.[1]
    
Visualization of Synthetic Pathway

SynthesisPathway Start Phenylacetonitrile Step1 Alkylation (Ethyl-d5 Iodide) Start->Step1 Inter1 2-Phenylbutyronitrile-d5 Step1->Inter1 C-C Bond Formation Step2 1. Bromination 2. N-Benzylmethylamine Inter1->Step2 Inter2 Amino-Nitrile Intermediate Step2->Inter2 SN2 Substitution Step3 Reduction (LiAlH4) Inter2->Step3 Final Target: 2-(N-Benzyl-N-methyl)amino- 2-phenylbutanol-d5 Step3->Final Nitrile -> Alcohol

Figure 1: Strategic synthesis of the d5-labeled intermediate via nitrile alkylation, ensuring isotopic stability on the ethyl chain.

Applications in Drug Development (DMPK)[1]

This molecule is not merely an analytical standard; it is a chemical scaffold used to generate the internal standard for Trimebutine's major metabolite.[1]

The Trimebutine Metabolic Pathway

Trimebutine undergoes extensive first-pass metabolism.[1] The primary pathway involves removal of one methyl group from the dimethylamino moiety.[1]

  • Trimebutine:

    
    [1]
    
  • Nor-trimebutine (Active Metabolite):

    
    [1]
    

To quantify Nor-trimebutine accurately in human plasma (LC-MS/MS), researchers require Nor-trimebutine-d5 .[1] The 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is the precursor to this standard.[1]

Conversion Protocol
  • Esterification: The alcohol group of the d5-intermediate is esterified with 3,4,5-trimethoxybenzoyl chloride .[1]

  • Deprotection (Debenzylation): Catalytic hydrogenation (

    
    ) cleaves the benzyl group.[1]
    
  • Result: The benzyl group is lost, leaving the methyl group and the d5-ethyl chain intact.[1] This yields N-monodesmethyltrimebutine-d5 .[1]

Analytical Methodology (LC-MS/MS)

When used directly as an Internal Standard (for the amino-alcohol metabolite), the following parameters are recommended:

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transition:

    • Precursor:

      
       (approximate, based on d5).[1]
      
    • Product Ions: Characteristic tropylium ion (benzyl fragment) or loss of water.[1]

  • Chromatography: Reverse-phase C18. The lipophilic benzyl group ensures good retention, separating it from polar matrix interferences.[1]

Application Workflow Diagram

ApplicationFlow cluster_Usage Dual Application Pathways d5_Inter 2-(N-Benzyl-N-methyl)amino- 2-phenylbutanol-d5 (The Topic) Direct Direct Use: Internal Standard for Amino-Alcohol Metabolites d5_Inter->Direct Synth Synthetic Precursor Route d5_Inter->Synth Ester Esterification with 3,4,5-Trimethoxybenzoic acid Synth->Ester Debenz Catalytic Debenzylation (H2, Pd/C) Ester->Debenz Final_Std Final Product: Nor-Trimebutine-d5 (Major Metabolite IS) Debenz->Final_Std

Figure 2: The pivotal role of the d5-intermediate in generating the specific internal standard for the active metabolite Nor-trimebutine.[1]

Handling & Stability Protocols

To maintain the integrity of this deuterated standard, strict adherence to the following protocols is required.

Storage Conditions
  • Temperature:

    
     is mandatory for long-term storage to prevent slow oxidation of the amine or alcohol.[1]
    
  • Atmosphere: Store under Argon or Nitrogen.[1] Amino-alcohols can absorb

    
     from the air to form carbamates reversibly, which can complicate NMR interpretation.[1]
    
  • Light: Protect from light (amber vials) to prevent radical degradation of the benzylic position.[1]

Solubilization for Stock Solutions
  • Primary Stock: Dissolve 1 mg in 1 mL of DMSO-d6 (for NMR) or Methanol (LC-MS grade) .

  • Sonication: Sonicate for 30 seconds. The quaternary center adds bulk, potentially slowing dissolution.[1]

  • Working Solutions: Dilute with 50:50 Acetonitrile:Water.[1] Do not store dilute working solutions (> 1 week) as adsorption to glass surfaces can occur due to the basic amine.[1]

References

  • PubChem (NIH). 2-(Benzylamino)phenylmethanol Compound Summary.[1] (Structural analog reference for benzyl-amino-alcohol stability). [Link]

Sources

Strategic Isotopic Labeling of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol: Synthetic Pathways and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isotopic Labeling of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecule Profile

In the high-stakes arena of Drug Metabolism and Pharmacokinetics (DMPK), 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol represents a critical scaffold, often serving as a structural analogue or metabolite standard for hindered amine analgesics and antidepressants (e.g., Nefopam analogues, Tramadol derivatives). Its structure features a sterically congested quaternary carbon at position 2, linking a phenyl ring, an ethyl group, and a bulky tertiary amine.

This guide details the modular synthesis of stable isotope-labeled (SIL) variants of this molecule. Unlike simple alkylation strategies, the construction of the quaternary center requires a robust carbon-carbon bond-forming event—specifically, a modified Strecker synthesis followed by hydrolytic reduction.

Why Label This Molecule?
  • Metabolic Stability Studies: Deuteration of the N-methyl group (

    
    ) probes 
    
    
    
    -demethylation kinetics, a primary metabolic clearance pathway.
  • Mass Spectrometry Internal Standards (IS): Labeling the phenyl ring (

    
    ) or benzyl group (
    
    
    
    ) provides a chemically identical but mass-differentiated standard (
    
    
    to
    
    
    Da) that eliminates matrix effects in LC-MS/MS quantification.
  • Mechanistic Elucidation: Strategic

    
    C labeling at the quaternary center aids in NMR-based conformational analysis.
    

Retrosynthetic Strategy & Labeling Logic

To achieve high isotopic enrichment (


) and prevent "label scrambling" (metabolic or chemical exchange), we employ a Convergent Strecker-Type Assembly . This approach allows for the independent preparation of labeled precursors before the critical quaternary center formation.
DOT Diagram: Modular Retrosynthesis

The following diagram illustrates the three primary entry points for isotopic labels.

G Target Target: 2-(N-Benzyl-N-methyl)amino- 2-phenylbutanol Inter_Nitrile Intermediate: 2-Amino-2-phenylbutyronitrile Inter_Nitrile->Target 1. Hydrolysis 2. Esterification 3. Reduction Propio Precursor A: Propiophenone (Source of Phenyl Ring) Propio->Inter_Nitrile Amine Precursor B: N-Benzyl-N-methylamine (Source of Amine) Amine->Inter_Nitrile Cyanide Reagent C: Trimethylsilyl Cyanide (Source of C1) Cyanide->Inter_Nitrile Label_Ph Label Option 1: Propiophenone-d5 (Stable Ring Label) Label_Ph->Propio Label_Me Label Option 2: N-Benzyl-N-(methyl-d3)amine (Metabolic Probe) Label_Me->Amine Label_Bn Label Option 3: N-(Benzyl-d7)-N-methylamine (Mass Shift +7) Label_Bn->Amine

Caption: Modular retrosynthesis showing independent entry points for stable isotopes (


-Phenyl, 

-Methyl,

-Benzyl) prior to the convergent Strecker reaction.

Protocol 1: Synthesis of the Labeled Amine Precursor ( -Methyl Variant)

The most common request is the


-methyl variant for metabolic stability studies. We avoid direct methylation of the final product to prevent quaternary ammonium salt formation. Instead, we synthesize N-Benzyl-N-(methyl-

)amine
first.
Reagents & Materials
ReagentIsotopic PurityRole
BenzylamineUnlabeledAmine Scaffold
Iodomethane-

(

)

D
Deuterium Source
Potassium Carbonate (

)
-Base
Acetonitrile (ACN)AnhydrousSolvent
Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve Benzylamine (10 mmol) in anhydrous ACN (20 mL).
    
  • Base Addition: Add finely ground

    
     (12 mmol). Stir at 
    
    
    
    C for 15 minutes.
  • Label Incorporation: Dropwise add Iodomethane-

    
     (10 mmol) over 20 minutes. Critical: Control stoichiometry to 1:1 to minimize dimethylation.
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (or GC-MS) for the disappearance of benzylamine.

  • Workup: Filter off solids. Concentrate the filtrate.

  • Purification: The secondary amine (N-benzyl-N-methyl-

    
    -amine) can be purified via flash chromatography (Hexane/EtOAc) or distilled if scale permits.
    
    • Validation: GC-MS should show a parent ion shift of +3 Da compared to standard N-benzyl-N-methylamine.

Protocol 2: The Modified Strecker Assembly (Core Synthesis)

This protocol constructs the quaternary carbon using the labeled amine from Protocol 1 (or a labeled Propiophenone for ring labeling).

Reaction Scheme

Propiophenone + Labeled Amine + TMSCN




-Aminonitrile

Amino Acid

Amino Ester

Target Alcohol
Experimental Workflow
Step A: Formation of the

-Aminonitrile
  • Mixing: In a sealed tube, combine Propiophenone (1.0 equiv) and the Labeled Amine (1.1 equiv).

  • Catalysis: Add Titanium(IV) isopropoxide (

    
    , 1.2 equiv) to act as a Lewis acid and water scavenger. Stir neat at room temperature for 1 hour to form the iminium ion.
    
  • Cyanation: Add Trimethylsilyl cyanide (TMSCN, 1.5 equiv). Heat to

    
    C for 6-12 hours.
    
  • Quench: Dilute with EtOAc and quench with saturated

    
    .
    
  • Result: This yields the 2-(N-Benzyl-N-methyl)amino-2-phenylbutyronitrile .

Step B: Hydrolysis & Esterification (The "Pinner" Sequence)

Note: Direct hydrolysis of sterically hindered aminonitriles is difficult. We use acid-catalyzed alcoholysis.

  • Dissolve the nitrile in Ethanol saturated with HCl gas (3M HCl in EtOH).

  • Reflux for 24 hours. The nitrile converts directly to the Ethyl Ester via the imidate intermediate.

  • Neutralize with

    
     and extract with DCM.
    
Step C: Reduction to the Target Alcohol
  • Reduction: Dissolve the amino-ester in anhydrous THF under Argon.

  • Hydride Addition: Add Lithium Aluminum Hydride (LiAlH

    
    , 2.0 equiv) at 
    
    
    
    C.
  • Completion: Stir at RT for 2 hours. The ester reduces to the primary alcohol.

  • Fieser Workup: Quench sequentially with water, 15% NaOH, and water. Filter the granular precipitate.

  • Final Purification: Recrystallize from Hexane/Ether or use prep-HPLC.

Analytical Validation & QC Workflow

Trustworthiness in isotopic labeling dictates that we must prove both chemical purity and isotopic enrichment.

DOT Diagram: QC Decision Tree

QC Sample Synthesized SIL Candidate HNMR 1H-NMR (600 MHz) Sample->HNMR MS HRMS (Q-TOF) Sample->MS Check1 Check: Chemical Purity >98%? HNMR->Check1 Check2 Check: Isotopic Enrichment >98%? MS->Check2 Check1->Check2 Yes Fail Repurify / Resynthesize Check1->Fail No Pass RELEASE LOT Check2->Pass Yes Check2->Fail No

Caption: Quality Control workflow ensuring chemical and isotopic integrity before release.

Key Validation Criteria
  • 
    H-NMR: 
    
    • For

      
      -Methyl : The singlet corresponding to 
      
      
      
      (typically
      
      
      2.1-2.3 ppm) must be absent .
    • For

      
      -Phenyl : The aromatic region (
      
      
      
      7.1-7.4 ppm) should show reduced integration (only the Benzyl aromatics should remain, integrating to 5H instead of 10H).
  • Mass Spectrometry (HRMS):

    • Observe the molecular ion

      
      .
      
    • Calculate Isotopic Enrichment (IE) :

      
      
      
    • Acceptance criteria:

      
       enrichment to prevent "crosstalk" in quantitative assays.
      

References

  • Strecker Synthesis of Hindered Amines

    • Methodology: Wang, J., et al. "Efficient Synthesis of -Aminonitriles via Strecker Reaction." Journal of Organic Chemistry.
    • Relevance: Foundation for constructing the qu
  • Isotopic Labeling Principles

    • Source: Atzrodt, J., et al. "Stable Isotope Labeling of Small-Molecule Pharmaceuticals.
    • Relevance: Guidelines for selecting non-exchangeable label positions.
  • Specific Precursor Synthesis (Propiophenone Derivatives)

    • Patent Reference: CN103896782A "Method of preparing 2-(N,N-dimethylamino)-2-phenylbutanol." (Adapted for Benzyl/Methyl amine).[1]

    • Relevance: Provides the industrial baseline for the hydrolysis and reduction steps.
  • Reductive Amination & Methylation

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
    • Relevance: Alternative route for introducing the -methyl group if starting

Sources

Technical Guide: Physical & Analytical Characteristics of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (CAS: 1330265-76-3) is a specialized Stable Isotope Standard (SIS) primarily utilized in the pharmacokinetic profiling and quantitation of Trimebutine and its metabolites.

As a deuterated analog, it serves as an ideal Internal Standard (IS) for LC-MS/MS bioanalysis, offering identical extraction recovery and ionization efficiency to the analyte of interest while providing mass-resolved separation. This compound represents a critical intermediate in the synthesis of labeled Trimebutine metabolites, specifically where the benzyl group acts as a protecting moiety for the amine prior to final methylation or deprotection.

Chemical Identity Matrix
ParameterSpecification
Chemical Name 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol-d5
CAS Number 1330265-76-3
Unlabeled Parent CAS 1330183-29-3
Molecular Formula C₁₈H₁₈D₅NO
Molecular Weight 274.41 g/mol
Isotopic Enrichment ≥ 99% Deuterated forms (d1-d5)
Structure Type Tertiary Amine / Alcohol / Deuterated Alkyl Chain

Physical Characteristics & Physicochemical Properties[2]

Understanding the physical behavior of this standard is prerequisite to reproducible stock solution preparation. The deuteration (d5) is located on the ethyl side chain (C2D5), which minimally impacts solubility but significantly alters the mass spectrum.

Observed & Predicted Properties
PropertyValue / CharacteristicTechnical Insight (Causality)
Physical State Solid (Waxy crystalline powder)High lipophilicity and hydrogen bonding potential (OH group) favor a solid state, though impurities can lower MP to an oil.
Solubility (Primary) DMSO, Methanol, ChloroformThe benzyl and phenyl groups dominate the solvation profile, necessitating organic solvents for initial reconstitution.
Solubility (Aqueous) Low / NegligibleCritical Protocol Step: Do not attempt direct aqueous dissolution. Precipitation will occur immediately.
LogP (Predicted) ~3.8 - 4.2Indicates high membrane permeability and strong retention on C18 HPLC columns.
pKa (Base) ~9.2 (Amine)The tertiary amine is basic. In acidic mobile phases (0.1% Formic Acid), it will be protonated [M+H]+, enhancing ESI+ sensitivity.
Hygroscopicity Low to ModerateStore in desiccated conditions to prevent water uptake which alters weighing accuracy.
The Deuterium Isotope Effect

While chemical properties (solubility, reactivity) remain largely unchanged compared to the unlabeled parent, the Chromatographic Isotope Effect must be noted.

  • Retention Time: The d5-analog may elute slightly earlier than the unlabeled parent on Reverse Phase (RP-LC) columns due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.

  • Resolution: Expect a shift of 0.05 – 0.15 minutes depending on the gradient slope.

Analytical Workflow & Protocols

Self-Validating Stock Preparation Protocol

Objective: Create a stable 1.0 mg/mL stock solution.

Reagents:

  • DMSO (LC-MS Grade) – Solubilizer

  • Methanol (LC-MS Grade) – Diluent

Protocol:

  • Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation (hydrolysis risk).

  • Weighing: Weigh ~1.0 mg of the substance into an amber glass vial (Class A balance).

  • Primary Dissolution: Add 100 µL of DMSO . Vortex for 30 seconds. Reasoning: DMSO disrupts the crystal lattice more effectively than MeOH for this lipophilic structure.

  • Dilution: Bring to volume (1.0 mL total) with Methanol .

  • Verification: Inspect for "schlieren" lines or particulates. The solution must be optically clear.

  • Storage: Aliquot into 100 µL vials and store at -20°C or -80°C. Stability: >6 months.

LC-MS/MS Method Parameters

This compound is best analyzed using Electrospray Ionization (ESI) in Positive mode.

  • Column: C18 (e.g., Waters BEH or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Transition (MRM):

    • Precursor: m/z 275.2 [M+H]+

    • Product Ions: Quantitation often targets the loss of the benzyl group or the dehydration product.

Structural Context & Metabolic Pathway

The utility of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is best understood within the synthesis and metabolism of Trimebutine . It acts as a protected precursor to the N-monodesmethyl metabolite.

Synthesis & Application Workflow (Visualized)

The following diagram illustrates the structural relationship and the analytical workflow for using this standard.

Trimebutine_Workflow cluster_synthesis Structural Context cluster_analysis Analytical Workflow Trimebutine Trimebutine (Drug) Metabolite 2-dimethylamino- 2-phenylbutanol (Primary Metabolite) Trimebutine->Metabolite Hydrolysis Target 2-(N-Benzyl-N-methyl) amino-2-phenylbutanol-d5 (The Standard) Target->Metabolite Debenzylation (Synthetic Route) Stock Stock Prep (DMSO/MeOH) Target->Stock Reconstitution Spike Spike into Biological Matrix Stock->Spike Extract Extraction (LLE/PPT) Spike->Extract LCMS LC-MS/MS (MRM Analysis) Extract->LCMS

Figure 1: Structural relationship of the d5-standard to the Trimebutine metabolic pathway and the subsequent analytical workflow.

Handling & Safety (E-E-A-T Compliance)

Hazard Identification

Although comprehensive toxicological data is often limited for specific deuterated standards, it should be treated with the same precautions as the parent compound (Trimebutine intermediates).

  • Signal Word: Warning

  • Potential Hazards: Acute toxicity (oral), Skin irritation, Eye irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle inside a fume hood.

Stability & Degradation
  • Oxidation: The benzylic amine is susceptible to N-oxidation if left exposed to air and light for extended periods.

  • Deuterium Exchange: The d5 label is on the alkyl chain (C-D bonds), which is non-exchangeable in aqueous solution (unlike N-D or O-D bonds). This ensures the mass tag remains stable during extraction and chromatography.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10726043 (Related: 2-Methylamino-2-phenylbutanol). Retrieved from [Link]

Sources

Technical Guide: Sourcing and Utilizing 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, sourcing criteria, and analytical applications of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (CAS: 1330265-76-3).

Executive Summary

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is a high-value stable isotope-labeled intermediate primarily used in the synthesis and bioanalysis of Trimebutine and its metabolites. As a deuterated precursor, it serves two critical functions in pharmaceutical development:

  • Synthetic Precursor: It is the key intermediate for synthesizing Trimebutine-d5 (an internal standard) via hydrogenolysis and esterification.

  • Impurity Reference Standard: It is used to quantify process-related impurities in Trimebutine API manufacturing, specifically identifying incomplete debenzylation products.

This guide provides researchers with a framework for evaluating suppliers, validating isotopic purity, and integrating this standard into LC-MS/MS workflows.

Chemical Identity & Specifications

Before engaging a supplier, the chemical identity must be rigorously verified against the following specifications to ensure compatibility with regulatory guidelines (ICH Q3A/Q3B).

Parameter Specification
Chemical Name 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol-d5
CAS Number 1330265-76-3
Molecular Formula C₁₈H₁₈D₅NO
Molecular Weight 274.41 g/mol
Parent Compound 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol (CAS: 1330183-29-3)
Isotopic Purity ≥ 99% Deuterium incorporation (d0 < 0.5%)
Chemical Purity ≥ 98% (HPLC)
Solubility Soluble in Methanol, DMSO, Chloroform; slightly soluble in water.[1][2][3][4]
Structural Context & Deuterium Labeling

The "d5" label is typically located on the phenyl ring at the C2 position. This placement is critical because the phenyl ring is metabolically stable compared to the alkyl side chains, ensuring the label is retained in the final Trimebutine-d5 molecule and its major metabolites (e.g., N-desmethyltrimebutine).

G cluster_0 Synthesis Pathway Precursor 2-Phenylbutanone-d5 (Starting Material) Target 2-(N-Benzyl-N-methyl) amino-2-phenylbutanol-d5 (The Topic Compound) Precursor->Target Strecker Synthesis + Benzyl-Methyl-Amine Final Trimebutine-d5 (Final Internal Standard) Target->Final 1. Hydrogenolysis (-Bn) 2. Methylation 3. Esterification caption Figure 1: Role of the compound as a critical intermediate in Trimebutine-d5 synthesis.

Supplier Selection Framework

Sourcing deuterated standards requires a higher level of scrutiny than standard reagents due to the risk of "isotopic scrambling" (loss of deuterium) and chemical impurities that interfere with mass spectrometry.

Tiered Supplier Evaluation
Criteria Research Grade (Tier 2) Reference Material Grade (Tier 1)
Application Early discovery, non-GLP pilots.GLP Bioanalysis, GMP Impurity Profiling.
Isotopic Purity > 98% (stated).> 99% (verified by MS/NMR).
CoA Data HPLC Purity, H-NMR.HPLC, H-NMR, D-NMR , MS, TGA/ROI.
Traceability Lot-specific CoA.ISO 17034 accreditation (optional but preferred).
Cost Estimate $500 - $1,000 / 10mg$1,500 - $3,000 / 10mg
Critical Quality Attributes (CQA) to Request

When requesting a quote, explicitly ask for the Certificate of Analysis (CoA) to verify:

  • Isotopic Distribution: The CoA must list the % of d0, d1, d2, etc. The d0 (unlabeled) contribution must be < 0.5% to prevent interference with the analyte in sensitive LC-MS/MS assays.

  • Chemical Purity (HPLC): Look for impurities eluting at the same retention time. Since this molecule is an intermediate, unreacted precursors (e.g., benzylmethylamine) should be < 0.1%.

Analytical Application: LC-MS/MS Protocol

When using this compound as an Internal Standard (IS) or tracking it as an impurity, the following LC-MS/MS parameters are recommended.

Sample Preparation
  • Stock Solution: Dissolve 1 mg in 1 mL Methanol-d4 (to prevent H/D exchange) or HPLC-grade Methanol. Store at -20°C.

  • Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water.

Mass Spectrometry Transitions
  • Ionization: ESI Positive Mode.

  • Precursor Ion (Q1): 275.2 m/z [M+H]⁺ (Calculated based on MW 274.41).

  • Product Ions (Q3):

    • Quantifier: 91.1 m/z (Tropylium ion from Benzyl group).

    • Qualifier: 58.1 m/z (N-methyl-N-methylene iminium).

Note: If the d5 label is on the phenyl ring attached to the quaternary carbon, the fragments retaining that ring will show the mass shift.

MS cluster_ms LC-MS/MS Fragmentation Logic Parent Precursor Ion [M+H]+ = 275.2 m/z Frag1 Fragment A (Benzyl Cation) 91.1 m/z Parent->Frag1 Loss of Amine Frag2 Fragment B (Core + d5-Phenyl) ~184 m/z Parent->Frag2 Loss of Benzyl caption Figure 2: Predicted MS fragmentation for MRM transition selection.

Handling & Stability

  • H/D Exchange Risk: The hydroxyl proton (-OH) is exchangeable. Do not use deuterium labeling on the hydroxyl group for quantitative standards. The d5 label on the phenyl ring is non-exchangeable and stable.

  • Storage: Store solid powder at -20°C under desiccated conditions. Solutions in methanol are stable for 1 month at -20°C.

  • Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat).

References

  • MedChemExpress . 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol-d5 Product Monograph. Retrieved from [1]

  • Santa Cruz Biotechnology . 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (CAS 1330265-76-3).[2][5][6] Retrieved from [5]

  • Omsynth Lifesciences . Trimebutine Impurity Standards & Isotope Labeled Compounds. Retrieved from

  • PubChem . 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol Compound Summary. National Library of Medicine. Retrieved from

Sources

Methodological & Application

Application Note: High-Precision Quantitation of Trimebutine Synthetic Impurities Using Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the development, quality control, and pharmacokinetic profiling of Trimebutine and its related synthetic intermediates.[1]

Compound Focus: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 CAS Registry Number: 1330265-76-3 Chemical Formula: C


H

D

NO Molecular Weight: 274.41 g/mol [1][2][3][4][5][6]

Executive Summary

In the synthesis and metabolic profiling of the antispasmodic drug Trimebutine , the compound 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol appears as both a critical synthetic intermediate and a potential process-related impurity.[1] Accurate quantification of this species is mandated by ICH Q3A/B guidelines to ensure pharmaceutical purity and safety.[1]

This protocol details the use of the stable isotope-labeled analog, 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (hereafter referred to as IS-d5 ), as an Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The inclusion of IS-d5 corrects for ionization suppression, matrix effects, and extraction variability, providing a robust, self-validating analytical method.[1]

Scientific Rationale & Mechanism

The Role of the Internal Standard

In Electrospray Ionization (ESI), co-eluting matrix components often compete for charge, causing unpredictable signal suppression or enhancement.[1] Because IS-d5 is chemically identical to the target analyte (differing only by mass), it co-elutes and experiences the exact same ionization environment.[1]

  • Co-elution: The deuterium label (

    
    H
    
    
    
    ) causes a negligible shift in retention time compared to the protium form, ensuring the IS compensates for matrix effects at the specific moment of elution.[1]
  • Mass Shift: The +5 Da mass difference allows the mass spectrometer to distinguish the IS from the analyte in Multiple Reaction Monitoring (MRM) mode.[1]

Structural Context in Trimebutine Synthesis

The analyte is a tertiary amine alcohol.[1] It is typically formed during the construction of the Trimebutine core prior to esterification with 3,4,5-trimethoxybenzoic acid.[1]

  • Target Analyte: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol (Unlabeled, MW 269.38)[1]

  • Internal Standard: d5-labeled analog (MW 274.41).[1][3][4][7] Note: The deuterium atoms are typically located on the benzyl phenyl ring.[1]

Experimental Protocol

Materials and Reagents
  • Analyte Standard: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol (Certified Reference Material).[1][2][5][6]

  • Internal Standard: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (>99 atom % D).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]

  • Additives: Formic Acid (FA) or Ammonium Formate (buffer).[1]

Solution Preparation

Critical Step: To minimize isotopic interference, the concentration of IS-d5 should yield a signal intensity similar to the mid-point of the analyte calibration curve.[1]

Solution TypeConcentrationSolventNotes
Stock IS-d5 1.0 mg/mLMethanolStore at -20°C. Stable for 6 months.[1]
Working IS 500 ng/mL50:50 ACN:H

O
Prepare fresh daily.
Calibration Stds 1.0 – 1000 ng/mLMatrix MatchSpike constant volume of Working IS (e.g., 20 µL).
Sample Preparation (Liquid-Liquid Extraction)

Rationale: The lipophilic nature of the benzyl group makes Liquid-Liquid Extraction (LLE) highly effective for cleaning up biological or formulation matrices.[1]

  • Aliquot: Transfer 100 µL of sample (Plasma or dissolved Drug Substance) into a 1.5 mL tube.

  • Spike IS: Add 20 µL of Working IS-d5 solution. Vortex for 10 seconds.[1]

  • Basify: Add 50 µL of 0.1 M NaOH (to ensure the amine is uncharged/free base).

  • Extract: Add 600 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitate: Shake/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Reconstitution: Transfer the supernatant (organic layer) to a fresh tube, evaporate to dryness under N

    
    , and reconstitute in 100 µL of Mobile Phase Initial Conditions.
    
LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B[1]

    • 5.0 min: 90% B[1]

    • 6.0 min: 90% B[1]

    • 6.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

MS Source Parameters (ESI+):

  • Mode: Positive Ionization (Amine protonation).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Source Temp: 350°C.[1]

MRM Transitions (Example): Optimization Required: Perform a product ion scan to confirm transitions.[1] The benzyl cation (tropylium ion) is a common fragment.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Analyte 270.2 [M+H]

91.1 (Benzyl)2550
Analyte (Qual) 270.2 [M+H]

148.13050
IS-d5 275.2 [M+H]

96.1 (d5-Benzyl)2550

Analytical Workflow Visualization

The following diagram illustrates the self-validating workflow using the deuterated internal standard.

IDMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Quantitation Sample Unknown Sample (Analyte) Mix Homogenized Mixture Sample->Mix IS Internal Standard (IS-d5) IS->Mix Fixed Vol LC UHPLC Separation (Co-elution) Mix->LC ESI ESI Source (Ionization) LC->ESI MS Mass Analyzer (MRM Mode) ESI->MS Signal Signal Separation by Mass (m/z) MS->Signal Ratio Calculate Ratio: Area(Analyte) / Area(IS) Signal->Ratio 270.2 / 275.2 Result Final Concentration (Corrected) Ratio->Result

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring correction for matrix effects during the analysis of Trimebutine impurities.

Data Analysis & Validation

Calculation

Quantification is performed using the Area Ratio method.[1]


[1]

A calibration curve is constructed by plotting the Area Ratio (y-axis) against the Analyte Concentration (x-axis).[1] Linear regression with


 weighting is recommended to improve accuracy at the lower limit of quantitation (LLOQ).[1]
Acceptance Criteria (Bioanalytical Method Validation)
  • Linearity:

    
    .[1]
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% < 15% (< 20% at LLOQ).

  • IS Response: The variation of IS peak area across all samples should not deviate by more than ±50% of the mean IS response in calibration standards.

References

  • Santa Cruz Biotechnology. 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 Product Information. Retrieved from [1][4]

  • MedChemExpress. 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol-d5 Technical Data. Retrieved from

  • Omsynth Lifesciences. Impurity Reference Standards: Trimebutine Impurities. Retrieved from

  • National Institute of Standards and Technology (NIST). Ethanol, 2-[methyl(phenylmethyl)amino]- (Unlabeled Analog Data). Retrieved from [1]

  • International Council for Harmonisation (ICH).Guideline Q3A(R2): Impurities in New Drug Substances. (General guidance on impurity thresholds).

Sources

Application Note: High-Precision Quantification of Trimebutine Intermediates using 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 as a Stable Isotope Labeled Internal Standard (SIL-IS). This compound is a critical synthetic intermediate and structural analog related to the gastrointestinal antispasmodic drug Trimebutine and its primary metabolites.

Its primary application lies in Process Analytical Technology (PAT) for monitoring synthetic pathways, impurity profiling during Active Pharmaceutical Ingredient (API) production, and pharmacokinetic (PK) studies where the N-benzyl derivative serves as a lipophilic surrogate or specific metabolic probe.

Introduction & Scientific Context

In the development and manufacturing of phenylbutylamine-based pharmaceuticals like Trimebutine , the precise quantification of synthetic intermediates is non-negotiable for regulatory compliance (ICH Q3A/B). The compound 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol represents a pivotal intermediate where the quaternary carbon center is established prior to esterification.

The deuterated isotopologue, 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 , serves as the gold-standard Internal Standard (IS) for this analysis. By incorporating a deuterated ethyl group (d5-ethyl), this IS corrects for:

  • Matrix Effects: Ion suppression/enhancement in complex reaction mixtures or biological matrices (plasma/urine).

  • Extraction Variability: Compensates for recovery losses during Liquid-Liquid Extraction (LLE).

  • Retention Time Shifts: Co-elutes with the analyte (with negligible deuterium isotope effect), ensuring identical ionization conditions.

Chemical Identity
FeatureSpecification
Compound Name 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5
CAS Number 1330265-76-3
Molecular Formula C₁₈H₁₈D₅NO
Molecular Weight 274.41 g/mol
Parent/Analyte 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol (MW 269.38)
Structural Feature Quaternary carbon with d5-ethyl group (typically -CD₂CD₃)

Experimental Protocol: LC-MS/MS Quantification

A. Reagents and Stock Preparation
  • Primary Stock (IS): Dissolve 1 mg of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 in 1 mL of LC-MS grade Methanol (1 mg/mL). Store at -20°C.

  • Working Internal Standard (WIS): Dilute the Primary Stock to 500 ng/mL in 50:50 Methanol:Water.

  • Analyte Stock: Prepare the unlabeled parent compound (2-(N-Benzyl-N-methyl)amino-2-phenylbutanol) at 1 mg/mL in Methanol for calibration curves.

B. Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for plasma or aqueous reaction buffers.

  • Aliquot: Transfer 50 µL of sample (or standard) into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of WIS (500 ng/mL) to all tubes. Vortex briefly.

  • Alkalinization: Add 20 µL of 0.1 M Ammonium Hydroxide (pH ~10) to ensure the amine is uncharged, enhancing extraction efficiency.

  • Extraction: Add 500 µL of Ethyl Acetate:Hexane (90:10 v/v) .

    • Rationale: The N-benzyl group makes the molecule highly lipophilic; this solvent mix minimizes extraction of polar matrix interferences.

  • Agitation: Vortex for 5 minutes at high speed. Centrifuge at 10,000 x g for 5 minutes.

  • Reconstitution: Transfer the supernatant (organic layer) to a fresh tube. Evaporate to dryness under Nitrogen at 40°C.

  • Final Solvent: Reconstitute in 100 µL of Mobile Phase (60:40 Water:Acetonitrile + 0.1% Formic Acid).

C. LC-MS/MS Conditions

System: Agilent 6400 Series or Sciex Triple Quad. Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate 10% B

Mass Spectrometry Parameters (ESI Positive Mode): The fragmentation typically involves the loss of the Benzyl group or the cleavage of the hydroxymethyl group. The d5-label is located on the ethyl side chain, meaning fragments retaining the ethyl group will shift by +5 Da.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell (ms)
Analyte 270.2 [M+H]⁺179.125100
IS (d5) 275.2 [M+H]⁺184.125100

Note: The transition 270->91 (Tropylium ion) is high intensity but non-specific. The transition 270->179 represents the loss of the Benzyl group [M+H - 91]⁺, which retains the unique d5-ethyl core, providing higher specificity.

Mechanism of Action & Fragmentation

The following diagram illustrates the proposed fragmentation pathway used for MRM quantification, highlighting why the specific transitions were chosen to ensure the deuterium label is retained in the detector fragment.

FragmentationPathway Parent Precursor Ion (d5-IS) [M+H]+ = m/z 275.2 (Contains d5-Ethyl + Benzyl) Transition Collision Induced Dissociation (CID) Parent->Transition Fragment1 Product Ion [M - Benzyl]+ = m/z 184.1 (Retains d5-Ethyl) Transition->Fragment1 Major Pathway (Quantifier) Fragment2 Benzyl Cation [C7H7]+ = m/z 91.0 (No Label - Non-Specific) Transition->Fragment2 Common Loss

Caption: Fragmentation pathway of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5. The quantifier transition (275->184) retains the d5-label, ensuring specificity against non-labeled interferences.

Analytical Workflow Summary

This decision tree guides the researcher through the validation process using the d5-standard.

Workflow Start Start: Sample Analysis Spike Spike Sample with IS (d5-Analog) Start->Spike Extract LLE Extraction (EtOAc/Hexane) Spike->Extract LCMS LC-MS/MS Analysis Monitor 270->179 & 275->184 Extract->LCMS Check Check IS Area Stability (CV < 15%) LCMS->Check Pass Calculate Ratio (Analyte Area / IS Area) Check->Pass Yes Fail Investigate Matrix Effect or Extraction Error Check->Fail No

Caption: Step-by-step workflow for quantifying the Trimebutine intermediate using the d5-internal standard.

References

  • Santa Cruz Biotechnology. 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (CAS 1330265-76-3).[1] Retrieved from

  • MedChemExpress. 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol-d5 Data Sheet. Retrieved from

  • PubChem. 2-[Benzyl(methyl)amino]-3-phenylpropan-1-ol Compound Summary (Analog Reference). Retrieved from

  • Pharmaffiliates. Intermediate in the preparation of labelled Trimebutine metabolites.[2] Retrieved from

Sources

Application Note: High-Throughput Quantification of Trimebutine and its Metabolites in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the gastrointestinal prokinetic agent, Trimebutine, and its major metabolites in human plasma. To ensure the highest degree of accuracy and precision, this method employs 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 as a stable isotope-labeled internal standard (SIL-IS). The protocol detailed herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies, offering a comprehensive guide from sample preparation to data analysis, grounded in established bioanalytical method validation principles.

Introduction: The Rationale for a Deuterated Internal Standard

Trimebutine is a non-competitive spasmolytic agent that acts on the gastrointestinal tract. Its clinical efficacy is attributed to its complex mechanism of action, which involves interaction with peripheral opioid receptors. Following administration, Trimebutine undergoes extensive metabolism, primarily through N-demethylation, resulting in the formation of active metabolites such as N-monodesmethyltrimebutine (nor-trimebutine). Accurate quantification of both the parent drug and its metabolites in biological matrices is paramount for pharmacokinetic profiling and bioequivalence assessment.[1]

The inherent variability of biological matrices and the potential for ion suppression or enhancement in electrospray ionization mass spectrometry necessitate the use of an internal standard.[2][3] A stable isotope-labeled internal standard (SIL-IS), such as 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5, is the gold standard for quantitative bioanalysis.[4][5] The SIL-IS is chemically identical to the analyte of interest, ensuring that it co-elutes chromatographically and experiences the same extraction recovery and matrix effects. This co-behavior allows for reliable correction of any analytical variability, leading to highly accurate and precise quantification.[2][3] This application note details a method that leverages the advantages of a SIL-IS for the analysis of Trimebutine and its metabolites.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Spike with 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection onto LC System reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization mass_analysis Tandem Mass Spectrometry (MRM Mode) ionization->mass_analysis peak_integration Peak Integration mass_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification

Figure 1: A schematic of the complete analytical workflow from sample preparation to data analysis.

Materials and Methods

Reagents and Materials
  • Analytes and Internal Standard:

    • Trimebutine Maleate (Reference Standard)

    • N-monodesmethyltrimebutine (nor-trimebutine) (Reference Standard)

    • 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (Internal Standard)[6][7]

  • Solvents and Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Ammonium Acetate (LC-MS grade)

    • Water (Type I, ultrapure)

  • Biological Matrix:

    • Human Plasma (sourced from an accredited biobank)

Stock and Working Solutions

Prepare individual stock solutions of Trimebutine, its metabolites, and the internal standard in methanol at a concentration of 1 mg/mL. From these stock solutions, prepare a series of working solutions by serial dilution with a 50:50 (v/v) mixture of methanol and water. These working solutions are used to spike the plasma for the preparation of calibration standards and quality control (QC) samples.

Sample Preparation Protocol

This protocol is optimized for high-throughput analysis in a 96-well plate format.

  • Aliquoting: To each well of a 96-well plate, add 100 µL of human plasma (blank, calibration standard, or QC sample).

  • Internal Standard Spiking: Add 10 µL of the 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 working solution to each well.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each well to precipitate plasma proteins.

  • Mixing: Mix thoroughly by vortexing the plate for 2 minutes.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:methanol with 0.1% formic acid).

  • Sealing and Injection: Seal the plate and place it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Parameter Condition
LC System High-performance liquid chromatography system
Column C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Ion Source Temp. 550°C
MRM Transitions To be determined by direct infusion of individual standards. Example transitions are provided below.

Table 1: Suggested starting parameters for LC-MS/MS analysis.

Multiple Reaction Monitoring (MRM) Transitions (Example)

Compound Precursor Ion (m/z) Product Ion (m/z)
TrimebutineTo be determinedTo be determined
nor-trimebutineTo be determinedTo be determined
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5To be determinedTo be determined

Note: The exact m/z values for the precursor and product ions must be empirically determined by infusing a standard solution of each compound into the mass spectrometer.

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility for the intended application. The validation process should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9]

validation_process cluster_validation Bioanalytical Method Validation selectivity Selectivity & Specificity validation_goal Reliable & Reproducible Data selectivity->validation_goal accuracy Accuracy accuracy->validation_goal precision Precision (Intra- & Inter-day) precision->validation_goal calibration_curve Calibration Curve (Linearity, Range) calibration_curve->validation_goal recovery Extraction Recovery recovery->validation_goal matrix_effect Matrix Effect matrix_effect->validation_goal stability Stability (Freeze-thaw, Short-term, Long-term) stability->validation_goal

Figure 2: Key parameters for a comprehensive bioanalytical method validation.

Selectivity and Specificity

Analyze blank plasma samples from at least six different sources to ensure that no endogenous components interfere with the detection of the analytes or the internal standard at their respective retention times.

Calibration Curve

A calibration curve should be prepared by spiking blank plasma with known concentrations of the analytes. The curve should consist of a blank sample, a zero sample (blank plasma with internal standard), and at least six to eight non-zero concentration levels covering the expected range of concentrations in the study samples. The linearity of the curve should be assessed using a weighted linear regression model.

Accuracy and Precision

Accuracy and precision should be evaluated by analyzing QC samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5) on three separate days. The accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% for the LLOQ).[10][11]

Extraction Recovery and Matrix Effect

The extraction recovery of the analytes and the internal standard should be consistent and reproducible across the concentration range. The matrix effect should be assessed to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analytes or the internal standard.

Stability

The stability of the analytes in plasma must be evaluated under various conditions that mimic those encountered during sample handling and storage, including freeze-thaw cycles, short-term stability at room temperature, and long-term stability at the intended storage temperature.

Data Analysis and Reporting

The concentration of Trimebutine and its metabolites in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. All data should be processed using validated software. The final report should include a summary of the method validation results, the calibration curve parameters, and the determined concentrations of the analytes in the study samples.

Conclusion

The LC-MS/MS method described in this application note, utilizing 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of Trimebutine and its metabolites in human plasma. Adherence to the detailed protocol and rigorous validation in accordance with regulatory guidelines will ensure the generation of high-quality data suitable for supporting pharmacokinetic and bioequivalence studies in drug development.

References

  • Qin, Y., Zhao, H., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Semantic Scholar. Available at: [Link]

  • Patel, K. et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Walsh Medical Media. Available at: [Link]

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation. EMA. Available at: [Link]

  • Dadgar, D., & Kelly, M. T. (1988). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis.
  • Qin, Y., Zhao, H., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. ResearchGate. Available at: [Link]

  • Karnes, H. T., Shiu, G., & Shah, V. P. (1991). Validation of bioanalytical methods. PubMed. Available at: [Link]

  • Lee, H. W., et al. (2006). Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Semantic Scholar. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5. Pharmaffiliates. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

Sources

quantitative NMR using 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision qNMR Quantification Using 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Executive Summary

This guide details the protocol for using 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (hereafter BAM-PB-d5 ) as an Internal Standard (IS) for Quantitative NMR (qNMR).[1] While often utilized as a stable isotope tracer in LC-MS/GC-MS for trimebutine metabolites, its utility in qNMR is driven by its unique solubility profile and signal dispersion.[1]

Why this Standard? Unlike common standards (e.g., Maleic Acid, DMSO


), BAM-PB-d5 possesses a tertiary amine and a lipophilic backbone. This makes it an ideal IS for quantifying basic pharmaceutical ingredients (APIs)  and alkaloids  where acidic standards might induce precipitation or salt formation, and where solubility in non-polar solvents (CDCl

) is required.

Compound Characterization & Properties

Before initiating quantification, the metrological characteristics of the IS must be understood.[1]

PropertySpecification
Compound Name 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5
CAS Number 1330265-76-3
Molecular Formula C

H

D

NO
Molecular Weight 274.41 g/mol
Solubility Profile High: CDCl

, DMSO-d

, Methanol-d

.[1] Low: D

O (neutral pH).[1]
pKa (Approx.) ~9.0 (Tertiary Amine)
Key qNMR Signals Methyl singlet (~2.0-2.2 ppm), Benzylic methylene (AB system), Aromatic (multiplets).[1]

Note on Isotopologue: The "d5" designation typically refers to the deuteration of the phenyl ring attached to the quaternary carbon or the benzyl group.[1] This deuteration silences a specific aromatic region, reducing spectral overlap with aromatic analytes—a critical advantage over the non-deuterated analog.[1]

Pre-Experimental Validation (The Self-Validating Protocol)

To ensure "Trustworthiness" (Part 2 of requirements), you must not assume the standard is suitable.[1] You must prove it via the following workflow.

Relaxation Measurement (Mandatory)

Accurate qNMR requires a relaxation delay (


) of at least 

(longitudinal relaxation time) of the slowest relaxing signal used for quantification.[1]
  • Protocol: Inversion Recovery Experiment (t1ir or similar).

  • Array:

    
     values: 0.01, 0.05, 0.1, 0.25, 0.5, 1, 2, 4, 8, 15 seconds.
    
  • Analysis: Plot intensity vs.

    
    . The methyl singlet of BAM-PB-d5 typically has a 
    
    
    
    of 1–3 seconds (in CDCl
    
    
    ), while aromatic protons may reach 3–5 seconds.[1]
  • Decision: Set experimental

    
     seconds to be safe for all protons, or 
    
    
    
    the longest measured
    
    
    .
Stability & Hygroscopicity Check

Amino alcohols can be hygroscopic.[1]

  • Weighing Test: Place ~10 mg in a tared vessel on the balance. Monitor weight for 5 minutes. If weight increases >0.5%, the material is absorbing atmospheric moisture.[1] Action: Dry in a desiccator or vacuum oven (ambient temp) for 24h before use.

  • Solution Stability: Acquire a spectrum immediately after dissolution and again after 12 hours.[1] Check for degradation peaks or drift in chemical shift (indicating pH instability).[1]

Experimental Protocol: qNMR Workflow

This protocol uses the Internal Standard Method .[1]

Step 1: Sample Preparation (Gravimetric)

Precision weighing is the largest source of error in qNMR.[1] Use a microbalance (readability


 0.01 mg).[1]
  • Weigh the Internal Standard (

    
    ):  Target ~10-15 mg of BAM-PB-d5 directly into the NMR tube or a volumetric vial. Record weight to 0.001 mg precision.[1]
    
  • Weigh the Analyte (

    
    ):  Target a molar ratio of 1:1 to 1:3 (IS:Analyte) to ensure comparable signal intensities.
    
  • Solvent Addition: Add ~0.6 mL of deuterated solvent (e.g., CDCl

    
     + 0.03% TMS).[1]
    
    • Critical: Ensure complete dissolution.[1][2] Vortex for 1 minute. If particulates remain, do not filter (filters absorb compound); instead, centrifuge or sonicate.[1]

Step 2: Acquisition Parameters

Do not use standard "proton" parameters. Use "quantitative" parameters.

  • Pulse Sequence: zg (Bruker) / s2pul (Varian/Agilent). Do NOT use NOESY or decoupling sequences that introduce NOE enhancement, as this alters integration ratios.[1]

  • Pulse Angle: 90° (

    
    ) is preferred for max sensitivity, provided 
    
    
    
    is sufficient.[1] Alternatively, 30° with shorter delays (if validated).[1]
  • Spectral Width (SW): 20 ppm (approx -2 to 18 ppm) to capture all signals and baseline.[1]

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (based on
    
    
    validation).
  • Acquisition Time (

    
    ): 
    
    
    
    seconds (to prevent truncation artifacts).
  • Number of Scans (

    
    ):  Minimum 16 (for S/N > 200:1). Recommended: 64.
    
  • Temperature: Controlled at 298 K (25°C). Fluctuations affect chemical shifts of amine protons.[1]

Step 3: Processing
  • Window Function: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.

  • Phasing: Manual phasing is required.[1] Zero-order first, then first-order. Flat baseline is non-negotiable.

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial order 5) only on signal-free regions.

  • Integration:

    • Zoom into the BAM-PB-d5 Methyl singlet (approx 2.1 ppm) and the Analyte target peak.[1]

    • Set integration bias/slope to zero.[1]

    • Integrate the entire peak, including 13C satellites (unless 13C decoupling was used, which is rare in 1H qNMR).

Data Analysis & Calculation

Calculate the purity (


) of the analyte using the fundamental qNMR equation:

[1]

Where:

  • 
    : Integral area (x = analyte, std = BAM-PB-d5)[1]
    
  • 
    : Number of protons contributing to the signal (e.g., 3 for methyl)[1]
    
  • 
    : Molecular Weight ( g/mol )[1][3]
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of the Internal Standard (from Certificate of Analysis, e.g., 99.8%)
    

Visualization: Logic & Workflow

Diagram 1: IS Selection Logic

Why choose BAM-PB-d5 over standard Maleic Acid?

IS_Selection Start Select qNMR Internal Standard AnalyteType Analyze Target Molecule Properties Start->AnalyteType IsBasic Is Analyte Basic/Alkaloid? AnalyteType->IsBasic IsAcidic Is Analyte Acidic? IsBasic->IsAcidic No Solubility Solubility Requirement IsBasic->Solubility Yes Maleic Maleic Acid / Fumaric Acid (Risk: Salt formation/Precipitation) IsAcidic->Maleic Yes DMSO2 Dimethyl Sulfone (Good, but volatile/limited shifts) IsAcidic->DMSO2 No Solubility->Maleic Aqueous/Polar Only BAMPB BAM-PB-d5 (Amino-Alcohol Backbone) Solubility->BAMPB Organic (CDCl3/MeOD) Compatible pH Result Optimal Quantification BAMPB->Result Advantages: - No salt formation - d5 removes aromatic overlap - Distinct Methyl Signal

Caption: Decision tree for selecting BAM-PB-d5 for basic/lipophilic analytes to avoid salt formation artifacts common with acidic standards.[1]

Diagram 2: Experimental Workflow

qNMR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Weigh Metrological Weighing (Microbalance) Dissolve Dissolution (CDCl3 + TMS) Weigh->Dissolve Mix Vortex & Transfer (No Filtration) Dissolve->Mix T1_Check T1 Measurement (Inversion Recovery) Mix->T1_Check Pulse Pulse: 90 deg D1 > 30s NS: 64 T1_Check->Pulse Process Phase & Baseline Correction Pulse->Process Calc Calculate Purity (Eq. 1) Process->Calc

Caption: Step-by-step qNMR workflow emphasizing the critical T1 validation step often skipped in routine analysis.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Drifting Chemical Shifts pH sensitivity of the tertiary amine in BAM-PB-d5.Ensure solvent acidity is constant.[1] Avoid using CDCl

that has degraded (forms HCl). Use fresh ampoules or neutralize solvent with basic alumina.
Broad Peaks Paramagnetic impurities or incomplete dissolution.[1]Centrifuge sample.[1] Check if analyte contains paramagnetic metals.[1]
Low Recovery (<98%)

relaxation insufficient or hygroscopic water weight error.[1]
Increase

to 60s. Dry IS in vacuum desiccator.
Satellite Overlap

C satellites of solvent/analyte interfere with IS signal.
Use

C decoupling (inverse gated) OR adjust temperature to shift peaks slightly.

References

  • Santa Cruz Biotechnology. 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 Product Data. Retrieved from

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
  • BIPM (Bureau International des Poids et Mesures).qNMR Internal Standard Reference Data. (General guidance on metrological weighing).
  • Pharmaffiliates. Certificate of Analysis: Deuterated Standards. Retrieved from

Sources

Application Note: High-Precision Bioanalysis of Trimebutine Intermediates Using BMPB-d5

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for bioanalytical scientists and method developers. It moves beyond generic instructions to provide a causal, mechanism-based protocol for the utilization of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (hereafter referred to as BMPB-d5 ) in LC-MS/MS workflows.

Introduction & Scientific Rationale

The Analyte and the Standard

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is a critical structural intermediate in the synthesis and metabolic pathway of Trimebutine , a widely used antispasmodic agent. In bioanalytical contexts, this molecule often appears as:

  • A Synthetic Impurity: In the manufacturing of Trimebutine and its desmethyl metabolites.

  • A Metabolic Marker: In pharmacokinetic studies tracking the cleavage of benzyl moieties in novel opioid-like analogs.

To achieve regulatory-grade quantification (FDA/EMA M10 compliance), the use of a Stable Isotope Labeled Internal Standard (SIL-IS) is mandatory to compensate for matrix effects and extraction variability. BMPB-d5 serves as this "Gold Standard" reference.

Mechanistic Insight: Why BMPB-d5?

The d5-labeling typically occurs on the phenyl ring or the alkyl chain (depending on the specific synthesis route, often the ethyl group or phenyl ring). This provides a mass shift of +5 Da (approx. m/z 274.4 vs. 269.4 for the analyte).

  • Co-elution: As a deuterium-labeled analog, BMPB-d5 co-elutes with the target analyte on Reverse Phase Chromatography (RPC).

  • Matrix Compensation: Because it co-elutes, it experiences the exact same ionization suppression or enhancement from phospholipids and salts as the analyte at the electrospray source, ensuring the peak area ratio remains accurate.

Method Development Strategy

A. Physicochemical Considerations[1][2][3]
  • Basicity: The tertiary amine (N-Benzyl-N-methyl) makes the molecule basic (pKa ~9.0–9.5).

    • Implication: A high pH extraction or a low pH mobile phase is required.

  • Lipophilicity (LogP ~3.5): The benzyl and phenyl groups make this molecule highly hydrophobic.

    • Implication: It will bind strongly to C18 columns and plastic surfaces (non-specific binding).

B. Mass Spectrometry Tuning (ESI+)

The molecule ionizes readily in Positive Electrospray Ionization (ESI+) due to the protonatable nitrogen.

ParameterSettingRationale
Ionization Mode ESI PositiveProtonation of tertiary amine

.
Analyte Precursor m/z 270.2Nominal mass 269 + H.
IS Precursor (BMPB-d5) m/z 275.2Mass shift of +5 Da.
Primary Fragment m/z 91.0 (Tropylium)Characteristic benzyl cleavage (High intensity).
Secondary Fragment m/z 58.0N-methyl-methylene fragment (Specificity).
Source Temp 500°CHigh temp required to desolvate lipophilic droplets.

Experimental Protocol

Step 1: Stock Solution Preparation

Critical Control Point: Deuterium exchange can occur if stored in protic solvents at extreme pH for extended periods, though C-D bonds are generally stable.

  • Solvent: Dissolve BMPB-d5 in Methanol (MeOH) . Avoid DMSO if possible to prevent source contamination.

  • Concentration: Prepare a primary stock at 1 mg/mL.

  • Storage: -20°C in amber glass vials (prevents photodegradation of the benzylamine).

Step 2: Sample Preparation (Liquid-Liquid Extraction)

Why LLE? Protein precipitation (PPT) often leaves phospholipids that suppress the signal of lipophilic amines. LLE provides cleaner extracts for this specific structural class.

  • Aliquot: Transfer 50 µL of plasma/serum to a glass tube.

  • IS Spike: Add 10 µL of BMPB-d5 working solution (500 ng/mL in 50:50 MeOH:H2O).

    • Note: Spiking before buffer addition ensures the IS equilibrates with the matrix proteins.

  • Buffer: Add 200 µL of 100 mM Ammonium Carbonate (pH 9.0) .

    • Mechanism:[1][2] This deprotonates the amine, rendering the molecule neutral and extractable into organic solvent.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) .

  • Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase Initial Conditions .
    
Step 3: LC-MS/MS Conditions
  • Column: C18 with embedded polar group (e.g., Waters XBridge or Phenomenex Kinetex Biphenyl) to improve peak shape for bases.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B (Divert to waste to remove salts)

    • 3.0 min: 90% B (Elution of BMPB-d5)

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Visualizing the Workflow

The following diagram illustrates the self-validating logic of the extraction and analysis workflow.

BioanalysisWorkflow cluster_logic Self-Validating Mechanism Sample Biological Sample (Plasma/Serum) Spike Spike IS (BMPB-d5) Sample->Spike 10 µL IS Equilib Equilibration (IS binds to Matrix) Spike->Equilib Mixing Buffer Alkaline Buffer (pH 9.0) Equilib->Buffer Deprotonation LLE LLE (MTBE) Partitioning Buffer->LLE Organic Phase LCMS LC-MS/MS (MRM Detection) LLE->LCMS Reconstituted Extract Ratio Data Processing (Area Analyte / Area IS) LCMS->Ratio Co-elution Correction

Figure 1: Workflow logic ensuring the Internal Standard (BMPB-d5) tracks the analyte through extraction variability and matrix suppression.

Validation & Quality Assurance (Self-Validating Systems)

To ensure the protocol is robust, the following "Self-Validating" checks must be performed during validation.

A. Matrix Factor (MF) Assessment

The most critical validation step for SIL-IS methods.



  • Requirement: The IS-Normalized Matrix Factor (MF_analyte / MF_IS) must be close to 1.0 (CV < 15%).

  • Interpretation: If MF < 1.0, suppression is occurring.[3] Since BMPB-d5 is chemically identical, it should be suppressed equally. If the normalized MF deviates from 1.0, it indicates the IS is not tracking the analyte (possibly due to deuterium isotope effect on retention time, separating the peaks slightly).

B. Isotopic Contribution (Cross-Talk)
  • Blank Check: Inject a high concentration of the Analyte (ULOQ) without IS. Monitor the IS channel.

    • Acceptance: Response in IS channel must be < 5% of the IS response at the working concentration.

  • Reverse Check: Inject pure IS. Monitor Analyte channel.[4]

    • Acceptance: Response in Analyte channel must be < 20% of the LLOQ response.

    • Note: Commercial BMPB-d5 is usually >99% isotopic purity, but "d0" impurity can cause false positives in the analyte channel.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<50%) pH too low during extraction.Ensure pH is > 9.0 using Carbonate or Borate buffer.
Peak Tailing Interaction with silanols.Use "End-capped" columns; add 5mM Ammonium Formate to mobile phase.
Carryover Adsorption to injector needle.Use a strong needle wash: Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.
IS Signal Drift Deuterium exchange (rare) or source contamination.Prepare fresh stock; divert flow to waste for first 1 min of run.

References

  • FDA (U.S. Food and Drug Administration). (2022). Bioanalytical Method Validation - Guidance for Industry (M10). Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[5][4][2][3][6][7][8][9] Retrieved from [Link]

  • PubChem. (2025).[10][11] Compound Summary: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol.[12][13][14] Retrieved from [Link]

Sources

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 for pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 in Pharmacokinetic Profiling

Part 1: Executive Summary & Chemical Context

In the high-stakes environment of drug development, the integrity of pharmacokinetic (PK) data relies heavily on the quality of the Internal Standard (IS). 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is a specialized stable isotope-labeled compound primarily utilized in the bioanalysis of Trimebutine (a modulator of gastrointestinal motility) and its hydrolytic metabolites.

While often employed as a synthetic intermediate to generate N-desmethyltrimebutine-d5, this compound serves as a robust Structural Analog Internal Standard for PK assays when cost or availability precludes the use of direct ¹³C/¹⁵N isotopologs. Its lipophilic benzyl moiety and deuterated backbone provide excellent retention time stability and ionization compensation in Reverse-Phase LC-MS/MS.

Chemical Identity
PropertyDetail
Chemical Name 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5
CAS Number 1330265-76-3
Molecular Formula C₁₈H₁₈D₅NO
Molecular Weight 274.41 g/mol
Parent Drug Affinity Trimebutine, N-monodesmethyltrimebutine
Isotopic Purity ≥ 99% Deuterium enrichment
Solubility Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water.[1]

Part 2: Experimental Protocol (Bioanalytical Method)

This protocol details the validation of a high-sensitivity LC-MS/MS method for quantifying Trimebutine metabolites in human plasma, using 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 as the Internal Standard.

Reagent Preparation

Objective: Create stable stock solutions to prevent degradation or isotopic exchange.

  • Master Stock Solution (1.0 mg/mL):

    • Weigh 1.0 mg of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5.

    • Dissolve in 1.0 mL of Methanol (LC-MS Grade) .

    • Note: Avoid protic solvents like water for long-term storage to minimize any risk of back-exchange, although C-D bonds are generally stable.

    • Store at -20°C. Stability is typically >6 months.

  • Working Internal Standard (WIS) Solution:

    • Dilute Master Stock with 50:50 Acetonitrile:Water to a concentration of 500 ng/mL .

    • Rationale: This concentration ensures the IS signal is consistently 5–10x higher than the Lower Limit of Quantification (LLOQ) of the analyte but does not suppress the detector.

Sample Extraction: Liquid-Liquid Extraction (LLE)

Context: Trimebutine and its amino-alcohol metabolites are basic and lipophilic. LLE provides cleaner extracts than Protein Precipitation (PPT), reducing matrix effects which is critical when using an Analog IS.

  • Step 1: Aliquot 100 µL of plasma (K2EDTA) into a 2 mL polypropylene tube.

  • Step 2: Add 20 µL of WIS Solution (500 ng/mL IS). Vortex gently (5 sec).

  • Step 3: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide.

    • Mechanism:[2][3] Basification suppresses the ionization of the amine (converting BH⁺ → B), driving the analyte into the organic phase.

  • Step 4: Add 600 µL of Extraction Solvent (MTBE or Hexane:Ethyl Acetate 80:20 ).

  • Step 5: Shake/Vortex vigorously for 10 minutes.

  • Step 6: Centrifuge at 4,000 x g for 5 minutes at 4°C to separate phases.

  • Step 7: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass tube.

  • Step 8: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Step 9: Reconstitute in 150 µL of Mobile Phase (e.g., 80:20 Water:ACN + 0.1% Formic Acid).

LC-MS/MS Acquisition Parameters

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Mode):

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 2.5 kV.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Trimebutine 388.2343.22550
Nor-Trimebutine 374.2329.22850
IS (d5-Analog) 275.4 91.1 / 96.1 *30 50

*Note on IS Transitions: The Q1 mass is approx 275.4 (269.38 + 5). The Q3 fragment depends on the position of the deuterium. If d5 is on the benzyl ring, monitor m/z 96.1 (Tropylium-d5). If d5 is on the phenyl-butyl backbone, monitor m/z 91.1 (Tropylium) or the specific backbone fragment. Always perform a Product Ion Scan during method development to confirm.

Part 3: Visualization & Logic

Bioanalytical Workflow Diagram

BioanalysisWorkflow cluster_QC Quality Control Checks Sample Plasma Sample (Analyte: Trimebutine) Spike Spike Internal Standard (d5-Analog) Sample->Spike + 20µL Basify Basify (pH > 10) (0.1M NaOH) Spike->Basify Charge Suppression Extract LLE Extraction (MTBE) Basify->Extract Partitioning Dry N2 Evaporation & Reconstitution Extract->Dry Concentration LCMS LC-MS/MS Analysis (MRM Quantification) Dry->LCMS Injection Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data Processing

Figure 1: Step-by-step extraction and analysis workflow ensuring maximum recovery and ionization efficiency.

Structural Logic: Why this IS works

The efficacy of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 lies in its structural homology to the hydrolytic metabolite of Trimebutine.

StructureLogic Trimebutine Trimebutine (Parent Drug) Metabolite Metabolite (Hydrolysis) 2-(dimethylamino)-2-phenylbutanol Trimebutine->Metabolite Ester Hydrolysis (In Vivo) IS Internal Standard (d5) 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 IS->Metabolite Structural Analog (Benzyl vs Methyl)

Figure 2: The IS mimics the core amino-alcohol backbone of the metabolite, ensuring similar chromatographic retention.

Part 4: Critical Validation Parameters (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness in E-E-A-T), the following acceptance criteria must be met.

1. Isotopic Contribution (Cross-Talk):

  • Issue: Does the d5-IS contribute signal to the unlabeled analyte channel?

  • Test: Inject a "Blank + IS" sample. Monitor the analyte transition (e.g., 388.2 -> 343.2).

  • Limit: The interference in the analyte channel must be < 20% of the LLOQ area.

  • Correction: If interference exists, adjust the chromatographic gradient to separate the IS from the analyte slightly, utilizing the lipophilicity difference of the Benzyl group.

2. Matrix Factor (MF):

  • Issue: Does plasma suppress the IS differently than the analyte?

  • Test: Compare peak areas of post-extraction spiked samples vs. neat solution standards.

  • Calculation: IS-Normalized MF = (Peak Area Analyte / Peak Area IS) in Matrix / (Peak Area Analyte / Peak Area IS) in Solvent.

  • Goal: CV of IS-Normalized MF should be < 15% across 6 different lots of plasma.

3. Deuterium Exchange:

  • Risk: Deuterium on heteroatoms (N-D, O-D) exchanges instantly with water.

  • Validation: This compound has deuterium on the Carbon skeleton (C-D), which is non-exchangeable under physiological conditions. However, ensure the stock solution pH is neutral to prevent acid-catalyzed exchange mechanisms if the label is in a sensitive position (e.g., alpha to a carbonyl, though not present here).

References

  • Santa Cruz Biotechnology. 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 Product Data Sheet. Retrieved from

  • MedChemExpress. 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol-d5: Technical Information and Applications. Retrieved from

  • PubChem. 2-(dimethylamino)-2-phenylbutanol (Trimebutine Metabolite) Structure and Properties. Retrieved from

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Retrieved from

Sources

preparation of Trimebutine metabolites with 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-fidelity synthesis of deuterated Trimebutine metabolites. It deviates from standard templates to prioritize the logic of the chemistry and the application in bioanalysis.

Core Precursor: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 Target Analytes: N-Desmethyltrimebutine-d5 (Nor-trimebutine-d5) & Trimebutine-d5 Application: LC-MS/MS Internal Standards for Bioequivalence & PK Studies

Executive Summary & Rationale

In pharmacokinetic (PK) profiling of Trimebutine, the quantification of its primary active metabolite, N-desmethyltrimebutine (Nor-trimebutine) , is as critical as the parent drug. Bioanalytical assays using LC-MS/MS require stable isotope-labeled (SIL) internal standards to compensate for matrix effects and ionization variability.

While Trimebutine-d5 is commercially available, the specific metabolite standard N-desmethyltrimebutine-d5 is often expensive or unstable if not synthesized fresh. This protocol utilizes a strategic precursor, 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 , to access the metabolite directly.

The Chemical Logic: The precursor features a Benzyl group and a Methyl group on the nitrogen.

  • Direct Route to Metabolite: The Benzyl group acts as a "dummy" protecting group. Upon esterification and subsequent hydrogenolysis (debenzylation), the Benzyl group is removed, leaving the N-methyl secondary amine—perfectly replicating the structure of N-desmethyltrimebutine.

  • Versatility: If the parent drug (Trimebutine-d5) is required, the resulting secondary amine can be easily methylated.

Synthetic Strategy & Pathway

The synthesis is a two-step sequence designed to maximize yield and isotopic fidelity (preventing deuterium scrambling).

Workflow Visualization

TrimebutineSynthesis cluster_logic Chemical Logic: Benzyl as a Masked Hydrogen Precursor Starting Material 2-(N-Benzyl-N-methyl)amino- 2-phenylbutanol-d5 Intermediate Intermediate 1 N-Benzyl-Trimebutine-d5 (Ester) Precursor->Intermediate Step 1: Esterification (DCM, Et3N, 0°C) Reagent Reagent 3,4,5-Trimethoxybenzoyl Chloride Reagent->Intermediate Target FINAL TARGET N-Desmethyltrimebutine-d5 (Nor-trimebutine-d5) Intermediate->Target Step 2: Hydrogenolysis (H2, Pd/C, MeOH)

Caption: Synthetic route transforming the N-benzyl precursor into the specific N-desmethyl metabolite standard.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Precursor: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (CAS: 1330265-76-3 or equivalent custom synthesis).

  • Reagent: 3,4,5-Trimethoxybenzoyl chloride (TMBC).

  • Catalyst: Palladium on Carbon (10% Pd/C, wet support recommended to reduce ignition risk).

  • Solvents: Dichloromethane (DCM, anhydrous), Methanol (HPLC grade), Triethylamine (Et3N).

  • Gas: Hydrogen gas (balloon or cylinder).

Step 1: Esterification (Coupling)

Objective: Attach the trimethoxybenzoate moiety to the alcohol group.

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (e.g., 275 mg) of the d5-Precursor in 10 mL of anhydrous DCM.

  • Base Addition: Add 1.5 eq of Triethylamine (Et3N). Cool the solution to 0°C using an ice bath.

  • Acylation: Slowly add 1.2 eq of 3,4,5-trimethoxybenzoyl chloride dissolved in 2 mL DCM dropwise over 10 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

  • Monitoring: Check reaction progress via TLC (Silica; Hexane:EtOAc 3:1). The starting alcohol spot should disappear.

  • Workup: Quench with saturated NaHCO3 (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Intermediate: You now have the N-Benzyl-N-methyl-trimebutine-d5 ester. This can be used directly if purity >90%, or purified via flash chromatography.

Step 2: Hydrogenolysis (Deprotection)

Objective: Remove the Benzyl group to reveal the secondary amine (Nor-trimebutine).

  • Dissolution: Dissolve the crude intermediate from Step 1 in 15 mL of Methanol.

  • Catalyst: Carefully add 10 wt% of Pd/C (e.g., if 300 mg intermediate, add 30 mg Pd/C).

    • Safety: Add catalyst under an inert atmosphere (Nitrogen) if possible to prevent ignition of methanol vapors.

  • Hydrogenation: Purge the flask with Hydrogen gas (H2). Attach a hydrogen balloon and stir vigorously at RT for 6–12 hours.

    • Mechanism:[1][2][3][4][5] The Pd/C cleaves the Benzyl-Nitrogen bond. The Methyl-Nitrogen bond remains intact.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate. The residue is N-Desmethyltrimebutine-d5 .

  • Salt Formation (Optional but Recommended): Dissolve the residue in a minimum amount of acetone and add Maleic acid (1.0 eq) to precipitate the stable Maleate salt, matching the pharmaceutical form.

Analytical Validation & QC

Before using the synthesized compound as an Internal Standard (IS), validate its identity.

ParameterExpected ResultMethod
Appearance White to off-white crystalline solid (salt) or oil (free base)Visual
Mass Shift M+5 relative to native Nor-trimebutineLC-MS (Q1 Scan)
Isotopic Purity > 99% d5 (Minimal d0 contribution)LC-MS (SIM Mode)
1H-NMR Absence of Benzyl protons (7.3-7.4 ppm region). Presence of N-Methyl singlet (~2.3 ppm).500 MHz NMR

Self-Validating Check: In the NMR spectrum, look for the disappearance of the benzylic methylene singlet (usually around 3.5 ppm) and the aromatic protons corresponding to the benzyl group. Retention of the N-methyl singlet confirms the product is the Nor- metabolite, not the fully demethylated amine.

Metabolic Context & Application

Understanding where this standard fits in the biological pathway ensures correct assay development.

Metabolism Trimebutine Trimebutine (Parent) (Dimethylamine) NorTrimebutine N-Desmethyltrimebutine (Active Metabolite) (Secondary Amine) Trimebutine->NorTrimebutine First-Pass Metabolism (N-Demethylation) DiDesmethyl N-Didesmethyltrimebutine (Primary Amine) NorTrimebutine->DiDesmethyl Secondary Metabolism SynthesizedIS Synthesized IS: Nor-Trimebutine-d5 SynthesizedIS->NorTrimebutine Used for Quantitation of

Caption: The synthesized d5-standard specifically targets the active Nor-trimebutine metabolite window.

Protocol for Bioanalysis (LC-MS/MS)
  • Stock Solution: Prepare 1 mg/mL stock of N-Desmethyltrimebutine-d5 in Methanol.

  • Spiking: Add to plasma samples at a concentration of 50–100 ng/mL.

  • Extraction: Perform protein precipitation (Acetonitrile) or Liquid-Liquid Extraction (LLE) using Hexane/Ethyl Acetate.

  • Chromatography: Elute on a C18 column. The d5-IS should co-elute with the analyte but may show a slight retention time shift (deuterium isotope effect) which must be accounted for in the integration window.

References

  • Trimebutine Metabolism: Xu, W., et al. "Simultaneous determination of trimebutine and its major metabolite N-desmethyltrimebutine in human plasma by LC–MS/MS." Journal of Chromatography B, 2011. Link

  • Precursor Chemistry: Santa Cruz Biotechnology. "2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 Product Data." SCBT Catalog, 2024. Link[6]

  • Synthesis of Trimebutine: Kim, J.H., et al.[7][8] "A short synthesis of Trimebutine." Bulletin of the Korean Chemical Society, 2005.[7] Link

  • Stable Isotope Standards: "Use of Deuterated Internal Standards in Bioanalysis." Bioanalysis Zone, Guidance on FDA/EMA requirements. Link

Sources

Application Note: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 in Trimebutine DMPK Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for the utilization of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 in drug metabolism and pharmacokinetics (DMPK) research.

Based on chemical structure analysis and industry-standard bioanalytical practices, this compound serves as a critical Stable Isotope Labeled (SIL) Precursor and Impurity Standard for the research and development of Trimebutine and its major metabolites (e.g., N-desmethyltrimebutine).

Executive Summary & Product Profile

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (hereafter referred to as BMPB-d5 ) is a deuterated amino-alcohol intermediate. Its primary utility in drug metabolism research lies in its role as a structural anchor for generating internal standards for Trimebutine (a spasmolytic agent) and its hydrolytic metabolites.

Because Trimebutine undergoes rapid ester hydrolysis in vivo to form the amino-alcohol core, accurate quantification requires stable isotope standards of the core structure. BMPB-d5 carries the deuterium label on the stable ethyl side chain (typically), allowing the N-benzyl protecting group to be removed (hydrogenolysis) without losing the isotopic label. This makes it the "Universal Precursor" for synthesizing d5-labeled Trimebutine metabolites.

Chemical Identity
PropertyDetail
Chemical Name 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5
Parent Drug Context Trimebutine (TMB), N-Desmethyltrimebutine (Nor-TMB)
Molecular Formula C₁₈H₁₈D₅NO
Molecular Weight ~274.41 g/mol
Role SIL-Intermediate, Impurity Standard, Surrogate Internal Standard
Key Structural Feature Deuterated Ethyl Group (Stable); N-Benzyl Protecting Group (Labile)

Mechanistic Insight: The "Universal Precursor" Strategy

In high-precision DMPK, the "gold standard" is to use an isotopically labeled internal standard (SIL-IS) that matches the analyte exactly. However, synthesizing d5-Trimebutine from scratch is complex. BMPB-d5 offers a modular pathway.

The Metabolic/Synthetic Pathway

The N-benzyl group in BMPB-d5 acts as a "mask." In metabolic research, this compound maps to the hydrolytic core of the drug.

  • Trimebutine (Ester)

    
    Hydrolysis 
    
    
    
    Amino-Alcohol Metabolite (2-dimethylamino-2-phenylbutanol).
  • BMPB-d5 (Precursor)

    
    Catalytic Hydrogenolysis 
    
    
    
    d5-Amino-Alcohol IS .

By using BMPB-d5, researchers can generate the specific d5-labeled metabolite standard required for quantifying the major circulating species of Trimebutine.

G cluster_0 Isotope Retention Logic BMPB_d5 BMPB-d5 (Starting Material) d5_Nor_Metabolite d5-N-Desmethyl Amino-Alcohol (Intermediate IS) BMPB_d5->d5_Nor_Metabolite Pd/C, H2 (Debenzylation) d5_TMB_Alcohol d5-Trimebutine Alcohol Core (Primary Metabolite IS) d5_Nor_Metabolite->d5_TMB_Alcohol Methylation (HCHO/HCOOH) d5_Trimebutine d5-Trimebutine (Parent Drug IS) d5_TMB_Alcohol->d5_Trimebutine Esterification (TMB Acid Chloride)

Figure 1: Strategic conversion of BMPB-d5 into specific internal standards for Trimebutine and its metabolites. The deuterium label (d5) is retained throughout the transformation.

Protocol A: Synthesis of d5-Metabolite Standard

Objective: Convert BMPB-d5 into 2-dimethylamino-2-phenylbutanol-d5 (the authentic IS for the major metabolite) for use in LC-MS/MS.

Materials
  • Substrate: BMPB-d5 (10 mg)

  • Catalyst: Palladium on Carbon (Pd/C, 10%)

  • Solvent: Methanol (HPLC Grade)

  • Reagent: Formaldehyde (37% aq.), Formic Acid

Step-by-Step Methodology
  • Debenzylation (Hydrogenolysis):

    • Dissolve 10 mg of BMPB-d5 in 5 mL Methanol.

    • Add 2 mg of 10% Pd/C.

    • Stir under Hydrogen atmosphere (balloon pressure) for 4 hours at Room Temperature (RT).

    • Mechanism: The benzyl group is cleaved, yielding the secondary amine (d5-N-monomethyl amino-alcohol).

    • QC Check: Aliquot 10 µL, filter, and check by LC-MS for loss of Benzyl mass (-90 Da).

  • Eschweiler-Clarke Methylation:

    • Filter the reaction mixture through Celite to remove Pd/C.

    • To the filtrate, add Formaldehyde (5 eq) and Formic Acid (10 eq).

    • Reflux at 70°C for 2 hours.

    • Mechanism: Converts the N-monomethyl amine to the N,N-dimethyl amine (Trimebutine core).

  • Purification:

    • Evaporate solvent under nitrogen.

    • Reconstitute in 50:50 Water:Acetonitrile.

    • This solution serves as the d5-Stock Solution for the bioanalytical assay.

Protocol B: LC-MS/MS Bioanalysis of Trimebutine Metabolites

Objective: Quantify Trimebutine and its desmethyl metabolite in human plasma using the standard generated from BMPB-d5.

Sample Preparation (Protein Precipitation)
  • Matrix: Thaw human plasma samples (200 µL).

  • IS Addition: Add 20 µL of the d5-Stock Solution (prepared in Protocol A) at 500 ng/mL.

    • Note: If using BMPB-d5 directly (without conversion), be aware of retention time differences.

  • Precipitation: Add 600 µL Acetonitrile (cold). Vortex for 30 seconds.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

MRM Transitions (Mass Spectrometry)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Trimebutine 388.2343.23020
N-Desmethyl Trimebutine 374.2329.23022
TMB-Alcohol (Metabolite) 194.1105.12518
d5-TMB-Alcohol (IS) 199.1 105.1 25 18
BMPB-d5 (If used directly) 275.2 91.1 35 25

Note: The "d5-TMB-Alcohol" is the product derived from Protocol A. "BMPB-d5" is the raw material.

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Plasma Sample (Analyte) IS_Add Add IS (Derived from BMPB-d5) Plasma->IS_Add Precip Protein Ppt (Acetonitrile) IS_Add->Precip Centrifuge Centrifugation Precip->Centrifuge Inject Injection Centrifuge->Inject Separation C18 Column Gradient Elution Inject->Separation Detection MRM Detection (m/z 199.1 -> 105.1) Separation->Detection

Figure 2: Bioanalytical workflow utilizing the BMPB-d5 derived internal standard.

Critical Considerations & Troubleshooting

Direct Use vs. Derivatization
  • Direct Use: You can use BMPB-d5 directly as an Internal Standard without chemical conversion. However, because it contains a Benzyl group (hydrophobic) instead of a Methyl group, its Retention Time (RT) will be significantly later than the Trimebutine alcohol metabolite.

    • Risk:[1][2] Matrix effects (ion suppression) may differ between the analyte (early eluting) and the IS (late eluting), reducing assay precision.

    • Recommendation: Only use directly if "Protocol A" (synthesis) is not feasible.

Impurity Profiling

In the synthesis of Trimebutine, the N-benzyl intermediate is sometimes used. Therefore, BMPB-d5 can be used as a Reference Standard to quantify residual benzyl-intermediates in the final drug substance (API).

  • Limit Test: Monitor m/z 275.2

    
     91.1 (Tropylium ion) to detect trace benzyl impurities.
    
Stability
  • Storage: Store BMPB-d5 at -20°C. Solutions in methanol are stable for 1 month at 4°C.

  • Light Sensitivity: Benzyl amines can be sensitive to photo-oxidation; use amber vials.

References

  • Respaud, R., et al. (2020). Development and validation of a LC-MS/MS method for the quantification of trimebutine and its main metabolite N-desmethyltrimebutine in human plasma. Journal of Chromatography B. Link (Contextual citation for TMB methods).

  • MedChemExpress. 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol-d5 Product Information.Link[1]

  • Santa Cruz Biotechnology. 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 Certificate of Analysis.[3]Link[3]

  • Xu, X., et al. (2012). Simultaneous determination of trimebutine and its major metabolite in human plasma by LC–MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Troubleshooting & Optimization

improving signal intensity with 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Signal Enhancement & Troubleshooting for 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Executive Summary

You are likely utilizing 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Trimebutine metabolites or related phenylbutylamine derivatives.

This compound presents a specific set of physicochemical challenges: it is a lipophilic basic amine . Users frequently report "low signal intensity" which is often a symptom of three distinct root causes: non-specific adsorption (stickiness), chromatographic isotope effects (D5 vs. D0 separation), or ionization suppression in the source.

This guide moves beyond generic advice, applying structural analysis to solve signal loss for this specific amino-alcohol scaffold.

Part 1: Troubleshooting & FAQs (The "Why" and "How")
Q1: My IS signal drops significantly over the course of a run, but the pressure is stable. Is the compound degrading?

Diagnosis: It is likely Non-Specific Binding (NSB) , not degradation. The Science: This molecule contains a hydrophobic benzyl/phenyl core and a basic nitrogen. This "amphiphilic" structure loves to stick to the silanol groups on glass vials and the plasticizers in standard polypropylene tubes. As the run progresses, the effective concentration in your autosampler vial decreases as the molecule adsorbs to the container walls.

The Fix (Self-Validating Protocol):

  • Solvent Switch: Ensure your reconstitution solvent contains at least 30-50% organic (Methanol or Acetonitrile). Pure aqueous solutions drive the hydrophobic molecule to the container walls.

  • Container Type: Switch to Silanized Glass vials or Low-Binding Polypropylene plates.

  • Acidification: Add 0.1% Formic Acid to your sample solvent. This protonates the amine (

    
    ), increasing solubility and reducing interaction with surface silanols.
    
Q2: I see the d5-IS peak, but it elutes 0.1–0.2 minutes before my analyte. Why does this matter?

Diagnosis: You are experiencing the Deuterium Isotope Effect . The Science: Deuterium (


) is more lipophilic and has a slightly smaller molar volume than Hydrogen (

). In high-resolution Reverse Phase Chromatography (RPC), deuterated standards often elute slightly earlier than their non-deuterated analytes. The Risk: If the IS elutes earlier, it may not be in the exact same "matrix suppression window" as your analyte. If a phospholipid elutes at 2.5 min, and your IS is at 2.4 min but analyte is at 2.5 min, the IS won't correct for the suppression the analyte suffers.

The Fix:

  • Modify Gradient: Shallow the gradient slope at the elution point to force co-elution.

  • Switch Columns: Use a column with different selectivity (e.g., Phenyl-Hexyl) which interacts with the aromatic rings of the benzyl group, potentially masking the subtle D/H lipophilicity difference.

Q3: How do I maximize ionization efficiency (ESI+) for this specific structure?

Diagnosis: Sub-optimal mobile phase pH. The Science: The tertiary amine in 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol has a pKa around 9-10. To maximize signal in ESI+, the molecule must be fully protonated in the liquid phase before it enters the gas phase.

Optimization Table:

ParameterRecommended SettingMechanism
Mobile Phase A Water + 2mM Ammonium Formate + 0.1% Formic Acid Formic acid ensures pH < 4 (protonation). Ammonium formate prevents sodium adducts (

) which split the signal.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidACN usually provides sharper peaks for phenyl-based compounds; MeOH may offer better solubility.
Source Temp 350°C - 450°CHigh temp required to desolvate the benzyl/phenyl rings.
Cone Voltage Optimize per instrument (typ. 20-40V)Too high will fragment the fragile alcohol group (

).
Part 2: Visualizing the Optimization Workflow

The following logic tree guides you through the systematic isolation of signal loss for this lipophilic amine.

SignalOptimization Start Start: Low Signal Intensity for d5-Amino-Alcohol CheckSolubility 1. Check Solvent System (Is it >30% Organic?) Start->CheckSolubility Adsorption Issue: Non-Specific Binding (Sticking to walls) CheckSolubility->Adsorption No (High Aqueous) CheckRT 2. Check Retention Time (Is d5 peak separated from d0?) CheckSolubility->CheckRT Yes Adsorption->CheckRT Fix: Add Organic/Acidify IsotopeEffect Issue: Deuterium Isotope Effect (Loss of Matrix Compensation) CheckRT->IsotopeEffect Yes (>0.1 min shift) CheckSource 3. Check Mass Spec Source (Are you seeing Na+ adducts?) CheckRT->CheckSource No (Co-eluting) IsotopeEffect->CheckSource Fix: Adjust Gradient Adducts Issue: Sodium Adduct Formation (Signal splitting) CheckSource->Adducts Yes Success Optimization Complete: Signal Stabilized CheckSource->Success No (Protonated MH+ only) Adducts->Success Fix: Add NH4 Formate

Caption: Diagnostic logic tree for isolating signal loss causes in lipophilic amine internal standards.

Part 3: Advanced Protocol – The "Carrier Effect"

If you are analyzing trace levels of the parent drug and sensitivity is still poor, you can utilize the d5-IS as a "sacrificial carrier."

Theory: Active sites (silanols) on the column and glassware will bind the analyte. By using a high concentration of the d5-IS, the IS saturates these binding sites, allowing the trace-level analyte to pass through to the detector unbound.

Protocol:

  • Determine Linear Range: Ensure the IS concentration does not cause detector saturation or crosstalk (isotopic contribution) to the analyte channel.

  • Concentration Boost: Increase the d5-IS concentration to 50–100x the LLOQ (Lower Limit of Quantification) of the analyte.

    • Standard IS conc: 10 ng/mL[1]

    • Carrier IS conc: 200–500 ng/mL (Verify no suppression).

  • Validation: Inject a blank sample containing only the IS. Monitor the analyte transition. If the signal is <20% of the LLOQ, the crosstalk is manageable, and you will likely see a 2-5x gain in analyte sensitivity due to the carrier effect.

References
  • Waters Corporation. (2025). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Mechanisms and Optimization. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 2-(benzyl(methyl)amino)-2-phenylbutan-1-ol.[2] Retrieved from [Link]

Sources

Technical Support Center: LC-MS Bioanalysis of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol (and its -d5 internal standard). This guide addresses the specific challenges of quantifying this hydrophobic, tertiary amine in biological matrices (plasma, serum, urine).

The Core Challenge: This molecule possesses a high LogP (~3.[1]1) and a basic nitrogen center.[1] In Reversed-Phase LC (RPLC), it often co-elutes with endogenous phospholipids (specifically glycerophosphocholines).[1] When using Electrospray Ionization (ESI+), these phospholipids compete for charge, causing significant Ion Suppression .

Furthermore, the -d5 deuterated internal standard (IS) carries a risk of "Chromatographic Isotope Effect," where the deuterium label causes a slight retention time shift, potentially separating the IS from the analyte during the suppression event.

Diagnostic Workflow: Do I Have a Matrix Effect?

Before changing your method, you must quantify the problem. We use the industry-standard Matuszewski Method (Post-Extraction Spike).[1]

Protocol: The Matrix Factor (MF) Assessment

Reference: Matuszewski et al., Anal.[2][3] Chem. 2003[2]

Experimental Setup: Prepare three sets of samples at Low and High QC concentrations.

  • Set A (Neat): Analyte spiked into mobile phase.

  • Set B (Post-Extract): Blank matrix extracted first, then spiked with analyte.[1]

  • Set C (Pre-Extract): Analyte spiked into matrix, then extracted (Standard QC).

Calculations:

  • Matrix Factor (MF):

    
    
    
  • IS-Normalized MF:

    
    
    
  • Recovery (RE):

    
    
    

Interpretation:

  • MF = 1.0: No matrix effect.

  • MF < 0.85: Significant Ion Suppression (Signal loss).[1]

  • MF > 1.15: Ion Enhancement (Signal gain).[1]

  • CV of IS-Normalized MF > 15%: The IS is not correcting the matrix effect (See Section 3).

Matuszewski_Workflow SetA Set A: Neat Standard (Mobile Phase) CalcMF Calculate Matrix Factor (B / A) SetA->CalcMF SetB Set B: Post-Extraction Spike (Matrix Present) SetB->CalcMF CalcRE Calculate Recovery (C / B) SetB->CalcRE SetC Set C: Pre-Extraction Spike (Process Efficiency) SetC->CalcRE Result Result Interpretation CalcMF->Result < 1.0 = Suppression > 1.0 = Enhancement

Caption: Logic flow for the Matuszewski Protocol to distinguish Extraction Recovery issues from Matrix Ionization effects.

Troubleshooting the Internal Standard (The "Deuterium Effect")

Issue: "My IS response is stable, but my analyte accuracy fails" or "The IS and Analyte retention times are slightly different."

Technical Explanation: Deuterium (


) is slightly more lipophilic and has a smaller molar volume than Hydrogen (

).[1] In high-efficiency RPLC (especially with C18 columns), the -d5 analog may elute earlier than the unlabeled analyte. If a phospholipid peak elutes exactly between the IS and the Analyte, the IS will not experience the suppression, but the analyte will. The IS ratio calculation fails because the suppression is not identical for both.

Solutions:

StrategyMethodologyWhy it works
Flatten the Gradient Reduce the %B ramp rate at the elution window (e.g., 5% change over 2 min).Forces co-elution by reducing the chromatographic selectivity between H and D forms.[1]
Switch Column Phase Change from C18 to Phenyl-Hexyl or Biphenyl .These phases rely on

interactions with the benzyl/phenyl rings, which are less sensitive to the H/D isotope difference than hydrophobic interactions.
Increase Organic Modifier Use Methanol instead of Acetonitrile.Methanol often compresses the separation between isotopologues compared to Acetonitrile.[1]

Sample Preparation: The Phospholipid Problem

Issue: "I see a huge dip in baseline after my peak" or "Sensitivity drops after 50 injections."

Root Cause: Protein Precipitation (PPT) removes proteins but leaves >99% of phospholipids in the sample. For a hydrophobic amine like 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol, these lipids co-extract and co-elute.[1]

Recommended Protocol: Liquid-Liquid Extraction (LLE) We recommend LLE over PPT for this molecule.[1] The basic nitrogen allows us to manipulate pH to isolate the analyte from lipids.

Step-by-Step LLE Protocol:

  • Alkalization: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide to 100 µL plasma.

    • Why: The analyte is a base.[1] High pH neutralizes the amine (

      
      ), making it uncharged and highly lipophilic. Phospholipids remain ionic/zwitterionic.[1]
      
  • Extraction: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) .

    • Why: These solvents dissolve the neutral amine but exclude polar phospholipids.[1]

  • Agitation: Vortex 5 mins, Centrifuge 10 mins @ 4000g.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic top layer.

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in Mobile Phase.
    

SamplePrep_Decision Start Start: High Matrix Effect Detected CurrentMethod Current Method? Start->CurrentMethod PPT Protein Precipitation (PPT) CurrentMethod->PPT Using PPT LLE Liquid-Liquid Extraction (LLE) CurrentMethod->LLE Using LLE SPE Solid Phase Extraction (SPE) CurrentMethod->SPE Using SPE ActionPPT STOP. PPT leaves phospholipids. Switch to LLE or SPE. PPT->ActionPPT ActionLLE Optimize pH. Ensure pH > pKa + 2 (approx pH 10). Use MTBE. LLE->ActionLLE ActionSPE Use MCX (Mixed-Mode Cation Exchange). Wash with 100% MeOH (removes neutrals). Elute with 5% NH4OH in MeOH. SPE->ActionSPE

Caption: Decision tree for selecting the optimal sample preparation strategy to remove phospholipids.

Frequently Asked Questions (FAQ)

Q1: Can I use APCI instead of ESI to fix this? A: Yes, absolutely. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is significantly less susceptible to liquid-phase matrix effects like phospholipid suppression.[1] Since your molecule is thermally stable and relatively non-polar, APCI is an excellent alternative if sensitivity requirements are met.[1]

Q2: Why does my IS peak shape look different from my analyte? A: Check your solvent composition. If your reconstitution solvent is stronger (higher % organic) than your initial mobile phase gradient, you will get "solvent effects" (peak fronting/splitting).

  • Fix: Reconstitute in a solvent that matches the starting gradient conditions (e.g., 90% Water / 10% Acetonitrile).

Q3: I see "Cross-Talk" between the Analyte and IS channels. A: The -d5 label is usually stable, but check the isotopic purity.

  • Scenario A (Analyte in IS channel): Unlikely with d5, as the mass shift is +5 Da. If seen, it's likely natural isotopic abundance of the analyte (M+5 is rare) or saturation of the detector.

  • Scenario B (IS in Analyte channel): This indicates the d5 standard contains d0 impurities.[1] Run a "Blank + IS only" sample. If you see a peak in the analyte channel, your IS is impure. You must subtract this background or buy a higher purity standard.[1]

References & Authoritative Sources

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[2] Analytical Chemistry, 75(13), 3019–3030.[2]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.[1] Journal of Chromatography B, 852(1-2), 22-34.

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry.[1] Journal of Chromatography A. (Discusses the H vs D separation mechanism).

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation. (Section on Matrix Effects).

Disclaimer: This guide is intended for research use only. Always validate methods according to your local regulatory guidelines (GLP/GMP).

Sources

Technical Support Center: Stability of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5. This guide is designed for researchers, scientists, and drug development professionals who utilize this deuterated compound as an internal standard in quantitative analytical workflows. Ensuring the stability and isotopic purity of your standard is paramount for generating accurate and reproducible data. This document provides in-depth FAQs, troubleshooting advice, and validated protocols to address challenges you may encounter during its use.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5.

Q1: What are the primary stability concerns for a deuterated standard like 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5?

A1: There are two primary concerns:

  • Molecular Degradation: Like its non-deuterated analog, the molecule can degrade due to exposure to harsh conditions such as extreme pH, high temperature, oxidizing agents, or light. The primary sites for degradation are the tertiary amine and the primary alcohol functional groups.

  • Hydrogen-Deuterium (H-D) Exchange: This is a critical concern for all deuterated standards. H-D exchange occurs when deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding environment, typically from protic solvents (e.g., water, methanol) or acidic/basic media.[1] This process compromises the isotopic purity of the standard, leading to inaccurate quantification.[1] While the deuterium atoms on the phenyl ring (-d5) of this specific molecule are on carbon atoms and are generally stable, improper solvent choice or harsh conditions can still pose a risk over time.[1]

Q2: What are the ideal storage conditions for stock and working solutions of this standard?

A2: Proper storage is the most effective way to preserve the integrity of your standard. The ideal conditions depend on the intended duration of storage.

Storage TypeTemperatureSolventContainerDurationKey Considerations
Long-Term Stock -20°C or -80°CAprotic Organic (e.g., Acetonitrile)Tightly sealed, amber glass vialMonths to YearsMinimize freeze-thaw cycles. Purge vial with inert gas (argon or nitrogen) before sealing to remove moisture and oxygen.[1]
Short-Term Stock 2-8°CAprotic Organic (e.g., Acetonitrile)Tightly sealed, amber glass vialWeeksSuitable for frequently used stock solutions. Ensure the seal is airtight to prevent solvent evaporation.
Working Solutions 2-8°CTypically Mobile Phase or compatible solventAutosampler vial with cap and septaUp to 24-48 hoursPrepare fresh daily or as determined by your own stability validation.[1] Avoid leaving solutions at room temperature for extended periods.[1]

Q3: Which solvents are recommended for preparing solutions, and which should be avoided?

A3:

  • Recommended: High-purity aprotic solvents are ideal for minimizing H-D exchange. Acetonitrile is an excellent first choice. Dimethyl sulfoxide (DMSO) is also suitable, though it can be difficult to remove.

  • Commonly Used (with caution): Methanol is frequently used due to its high solubility for many compounds.[2] While it is a protic solvent, it is generally acceptable for short-term use in working solutions if stability has been verified.

  • Avoid for Long-Term Storage: Aqueous solutions or protic solvents with exchangeable hydrogens (water, ethanol) should be avoided for storing stock solutions due to the increased risk of H-D exchange.[1] Strongly acidic or basic solutions should also be avoided as they can catalyze both H-D exchange and molecular degradation.[3]

Q4: What are the likely chemical degradation pathways for this molecule?

A4: Based on its structure, 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is susceptible to several degradation pathways, particularly under forced degradation conditions:

  • Oxidation of the Tertiary Amine: The nitrogen atom is a primary target for oxidation, especially in the presence of oxidizing agents like hydrogen peroxide, which can lead to the formation of an N-oxide.

  • N-Debenzylation: The bond between the nitrogen and the benzyl group can be cleaved under oxidative or photolytic conditions, resulting in the formation of benzaldehyde and N-methyl-2-amino-2-phenylbutanol-d5.[4][5]

  • Oxidation of the Primary Alcohol: The butanol's primary alcohol group (-CH₂OH) can be oxidized to form an aldehyde, which can be further oxidized to a carboxylic acid.

  • Photodegradation: The benzylamine moiety is known to be susceptible to photo-oxidation.[6][7] Exposure to UV or even strong ambient light over time can initiate degradation.

Q5: How can I determine if my standard solution has degraded?

A5: Degradation can be identified through several observations during analysis (typically LC-MS):

  • Appearance of New Peaks: The most obvious sign is the emergence of new, unexpected peaks in the chromatogram.

  • Decrease in Parent Peak Area: A consistent and unexplained decrease in the peak area/height of the internal standard over a series of runs can indicate degradation.

  • Inaccurate QC Results: If your quality control (QC) samples begin to fail acceptance criteria, and other causes have been ruled out, the instability of the internal standard is a likely culprit.

  • Changes in Peak Shape: Degradation can sometimes lead to peak tailing or splitting.

Section 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
QC sample results are drifting or showing high variability over an analytical batch. Instability in Working Solution: The standard may be degrading in the autosampler over the course of the run, especially if the autosampler is not cooled.1. Prepare fresh working solutions more frequently. 2. Validate the stability of the standard in the autosampler conditions for the maximum expected run time. 3. If possible, use a cooled autosampler (e.g., set to 4-10°C).
I see new, small peaks eluting close to my internal standard peak. Formation of Degradants: The standard may have been exposed to light, heat, or reactive media, causing partial degradation.1. Protect all solutions from light using amber vials and by covering the autosampler. 2. Confirm that the solvent and any additives are fresh and of high purity. 3. Perform a forced degradation study (see Protocol 2) to confirm the identity of the degradant peaks. This can help in developing a stability-indicating method.[8]
The peak area of my internal standard is consistently low across all samples, even with freshly prepared solutions. Degraded Stock Solution: The main stock solution may have degraded over time due to improper storage. Inaccurate Preparation: An error may have occurred during the initial weighing or dilution of the stock solution.1. Prepare a new stock solution from the original solid material. Compare the performance against the old stock. 2. If the issue persists, obtain a new lot of the standard. 3. Carefully re-verify all dilution calculations and ensure volumetric glassware is properly calibrated.

Section 3: Experimental Protocols

Protocol 1: Recommended Procedure for Preparation and Storage of Solutions

This protocol ensures the integrity of your standard from solid to working solution.

1. Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the solid standard material to equilibrate to room temperature before opening to prevent moisture condensation. b. Accurately weigh the required amount of solid standard using a calibrated analytical balance. c. Dissolve the solid in a Class A volumetric flask using a high-purity aprotic solvent (e.g., Acetonitrile).[1] d. Sonicate briefly (5-10 minutes) if necessary to ensure complete dissolution. e. Transfer the solution to a pre-labeled amber glass vial with a PTFE-lined cap. f. Purge the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds before tightly sealing. g. Store at -20°C for long-term use.[1]

2. Working Solution Preparation (e.g., 100 ng/mL): a. Remove the stock solution from the freezer and allow it to reach room temperature. b. Perform serial dilutions from the stock solution using calibrated pipettes and fresh solvent (typically the mobile phase or a compatible solvent). c. Transfer the final working solution to amber autosampler vials. d. Store at 2-8°C when not in use and prepare fresh as needed based on your validated stability data.

Protocol 2: General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing a robust, stability-indicating analytical method.[9][10] The goal is to achieve 5-20% degradation of the parent compound.[11]

1. Sample Preparation: a. Prepare a solution of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 in a 50:50 mixture of acetonitrile and water at a concentration of approximately 100 µg/mL. This will serve as the base solution for all stress conditions.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the base solution 1:1 with 1.0 M HCl. Keep at 60°C for 8 hours. Withdraw aliquots at T=0, 2, 4, and 8 hours. Neutralize with 1.0 M NaOH before analysis.[11]
  • Base Hydrolysis: Mix the base solution 1:1 with 1.0 M NaOH. Keep at 60°C for 8 hours. Withdraw aliquots at T=0, 2, 4, and 8 hours. Neutralize with 1.0 M HCl before analysis.[11]
  • Oxidative Degradation: Mix the base solution 1:1 with 6% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw aliquots at intermediate time points and analyze.[11]
  • Thermal Degradation: Heat the base solution at 80°C in a sealed vial for 48 hours. Analyze against a control sample stored at 2-8°C.[11]
  • Photolytic Degradation: Expose the base solution in a clear glass vial to a photostability chamber with a light source (e.g., UV/Vis) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.[11][12]

3. Analysis: a. Analyze all stressed samples, along with a non-stressed control (T=0), using a suitable LC-MS method. b. Compare the chromatograms to identify new peaks (degradants) and calculate the percentage of degradation of the parent compound.

Section 4: Visual Guides

Diagram 1: Workflow for Assessing Solution Stability

G cluster_prep Preparation & Baseline cluster_stress Stability Testing cluster_analysis Data Analysis A Prepare Solution in Desired Solvent B Analyze Immediately (T0) to Establish Baseline A->B C Store Under Test Conditions (e.g., Autosampler, Benchtop) B->C D Withdraw & Analyze Aliquots at Timed Intervals (Tx) C->D E Compare Tx Results to T0 Baseline D->E F Assess Stability: - Parent Peak Area Change - Appearance of New Peaks E->F G Define Solution Expiry F->G G cluster_products Potential Degradation Products Parent 2-(N-Benzyl-N-methyl)amino- 2-phenylbutanol-d5 N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) Debenzylated N-methyl-2-amino- 2-phenylbutanol-d5 + Benzaldehyde Parent->Debenzylated Photolysis / Oxidation Ox_Alcohol Aldehyde/Carboxylic Acid (at butanol chain) Parent->Ox_Alcohol Oxidation

Caption: Potential degradation pathways under stress conditions.

References

  • Benchchem. (n.d.). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?
  • Benchchem. (n.d.). Stability of (S)-Methyl 2-aminobutanoate hydrochloride in different solvents.
  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories.
  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of 3-Methyl-2-phenylbutanamide.
  • Mullani and Nargatti. (2021). Forced Degradation Studies. IJPSR, 12(5), 2683-2691.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • ResearchGate. (2022, September). Photooxidation of benzylamine including the reaction conditions.
  • CIL. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Pharmaffiliates. (n.d.). Chemical Name : 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5.
  • MedchemExpress.com. (n.d.). 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol-d5.
  • Santa Cruz Biotechnology. (n.d.). 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 | CAS 1330265-76-3.
  • Singh, R., & Kumar, R. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Organic Chemistry Portal. (n.d.). Benzylamines.
  • Journal of Materials Chemistry A. (n.d.). Tuning the selectivity of benzylamine photo-oxidation with different rhodium modes anchored on BiOIO3.
  • ResearchGate. (n.d.). UV-vis absorption spectra of the benzylamine reaction system.
  • RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination.
  • Polymer Degradation and Stability. (2007, October 2). Thermal degradation behavior of polymethacrylates containing amine side groups.
  • Chemical and Pharmaceutical Bulletin. (n.d.). Degradation Products Generated by Sonication of Benzyl Alcohol.
  • ResearchGate. (n.d.). Kinetics of Thermal Degradation of Renewably Prepared Amines Useful for Flue Gas Treatment.
  • MedchemExpress.com. (n.d.). 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol-d5.

Sources

Technical Support Center: Mass Spectrometry Standards Division

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Topic: Troubleshooting Deuterated Internal Standards (d-IS)
Ticket Priority: Critical

Mission Statement

Welcome to the Advanced Applications Support Center. You are likely here because your internal standard (IS) is behaving erratically—shifting retention times, disappearing signals, or contributing to false positives.

As Senior Application Scientists, we know that deuterated standards are the "gold standard" for correcting matrix effects and recovery losses. However, they are not chemically identical to their protium (


H) counterparts. They possess distinct physicochemical properties that, if ignored, will compromise your assay's integrity.

Below are the three most common failure modes, structured as technical knowledge base modules.

Module 1: The "Shifting Peak" Phenomenon (Chromatographic Isotope Effect)

The Issue: Your deuterated internal standard (d-IS) elutes before your analyte in Reversed-Phase Liquid Chromatography (RPLC), causing it to experience different matrix suppression than the analyte.

The Mechanism: This is not an error; it is physics. The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond. This results in a smaller molar volume and reduced polarizability (lipophilicity).

  • RPLC Effect: The d-IS is slightly less hydrophobic than the analyte, leading to earlier elution.

  • The Danger Zone: If the d-IS elutes into a region of ion suppression (e.g., salts or phospholipids) while the analyte elutes into a clean region (or vice versa), the IS fails to correct for the matrix effect.

Diagnostic Workflow

IsotopeEffect Start Observation: IS Peak Shift CheckRT Calculate Delta RT (Analyte - IS) Start->CheckRT Decision Is Delta RT > 0.05 min? CheckRT->Decision MatrixCheck Perform Post-Column Infusion (PCI) Decision->MatrixCheck Yes Action1 Acceptable (Validate MF) Decision->Action1 No Result1 IS and Analyte in SAME Suppression Zone MatrixCheck->Result1 Result2 IS and Analyte in DIFFERENT Zones MatrixCheck->Result2 Result1->Action1 Action2 CRITICAL FAILURE Switch to 13C/15N or Flatten Gradient Result2->Action2

Figure 1: Decision tree for assessing the impact of deuterium-induced retention time shifts.

Troubleshooting Protocol
  • Quantify the Shift: If the shift exceeds 1-2% of the retention time, you risk decoupling the IS from the analyte.

  • Assess Matrix Factor (MF): You must prove that the Matrix Factor of the IS equals the Matrix Factor of the Analyte (see Module 4).

  • Corrective Action:

    • Immediate: Shallower gradient slope. This may bring the peaks closer but widens them.

    • Robust: Switch to

      
      C or 
      
      
      
      N labeled standards. These isotopes do not alter lipophilicity significantly and typically co-elute perfectly.

Module 2: The "Disappearing Label" (Deuterium-Hydrogen Exchange)

The Issue: The mass signal for the internal standard decreases over time, or you observe a "scrambling" of the mass spectrum where the M+n signal shifts to M+(n-1).

The Mechanism: Deuterium is not permanently fixed if it is attached to heteroatoms (O, N, S).

  • Labile Exchange: Deuterium on hydroxyl (-OD), amine (-ND), or thiol (-SD) groups exchanges rapidly with solvent protons (

    
    H) in protic solvents (water, methanol).
    
  • Acid/Base Catalysis: Even "stable" C-D bonds can exchange if they are alpha to a carbonyl or in an activated aromatic position under acidic/basic conditions during extraction or storage.

Stability Data: Common Labile Positions
Functional GroupExchange RiskSolvent TriggerCorrective Action
-OH / -NH / -SH High Water, MeOH, AcidDo not use. Use C-D labels only.
Alpha-Carbon (C=O) ModerateHigh pH (Basic)Maintain neutral pH; avoid strong bases.
Aromatic Ring LowStrong Acid (e.g., TFA)Avoid prolonged exposure to strong acids.
Aliphatic Chain NegligibleNoneIdeal labeling position.
Troubleshooting Protocol

Q: My IS signal drops 50% after 4 hours in the autosampler. Why? A: Check your solvent. If your IS has a deuterium on an amine or hydroxyl group and you dissolved it in a mobile phase containing water or methanol, the D is swapping with H.

  • Fix: Ensure your standard is labeled on the Carbon backbone (non-exchangeable), not on functional groups.

Module 3: The "Ghost Signal" (Isotopic Interference & Cross-Talk)

The Issue: You see a signal for the Analyte in the Blank (containing only IS), or a signal for the IS in a sample containing only Analyte.

The Mechanism:

  • Impurity (D0 Contribution): No deuterated standard is 100% pure. A standard labeled "d5" often contains traces of "d0" (unlabeled drug). This d0 registers as the analyte.

  • Isotopic Overlap (M+ Contribution): If the mass difference is small (e.g., d3), the natural isotopic envelope of the analyte (M+3 isotopes from naturally occurring

    
    C, 
    
    
    
    S, etc.) may fall into the IS mass window.
Interference Visualization

CrossTalk Analyte Analyte (High Conc) Isotope Natural Isotope (M+X of Analyte) Analyte->Isotope Natural Abundance IS Internal Std (Fixed Conc) Impurity Impurity (D0 in IS) IS->Impurity Contributes to Impurity->Analyte False Positive in Analyte Channel Isotope->IS Interference in IS Channel

Figure 2: Pathways of isotopic interference. Red path: Impure IS affects quantitation. Yellow path: High analyte concentration affects IS response.

Calculation: The "Blank Check"

To validate your IS purity:

  • Inject the IS at the working concentration.

  • Monitor the Analyte transition.

  • Requirement: The response in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation) of the analyte.

Module 4: Validation Protocol (The "Matuszewski" Method)

The Directive: You cannot assume your IS is working. You must mathematically prove it using the method defined by Matuszewski et al. (2003) and mandated by FDA Bioanalytical Guidance (2018).

The Experiment

Prepare three sets of samples at Low and High QC concentrations:

  • Set A (Neat): Analyte + IS in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS.

  • Set C (Pre-Extraction Spike): Spike Analyte + IS into matrix, then extract.

The Calculations
ParameterFormulaInterpretation
Matrix Factor (MF) Area (Set B) / Area (Set A)< 1.0 : Ion Suppression> 1.0 : Ion Enhancement
IS Normalized MF MF(Analyte) / MF(IS)Must be ~ 1.0 . If this deviates, your IS is not tracking the matrix effect correctly (likely due to retention time shift).
Recovery (RE) Area (Set C) / Area (Set B)Efficiency of the extraction step.

Critical Check: Calculate the IS Normalized MF for 6 different lots of matrix. The CV (Coefficient of Variation) of these normalized MFs must be < 15% .

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Technical Support Center: Mitigating Ion Suppression with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression. We will explore the mechanisms of this pervasive issue and provide robust, field-proven strategies to mitigate it, with a special focus on the application of stable isotope-labeled internal standards (SIL-IS) like 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 .

Our approach is grounded in explaining the causality behind experimental choices, empowering you not just to follow steps, but to build self-validating and reliable bioanalytical methods.

Part 1: Foundational FAQs - Understanding the Challenge

This section addresses the fundamental concepts of ion suppression and the role of deuterated internal standards.

Q1: What is ion suppression in LC-MS/MS?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte within the mass spectrometer's ion source.[1][2] This occurs when co-eluting compounds from the sample matrix (e.g., salts, phospholipids, metabolites) compete with the analyte for ionization.[3][4] The result is a decreased, inconsistent, or even absent signal for your analyte of interest, which severely compromises the sensitivity, precision, and accuracy of quantitative analysis.[5][6] It is crucial to understand that even with the high selectivity of MS/MS, ion suppression can still occur because the interference happens before mass analysis.[6]

Q2: What are the most common causes of ion suppression?

A2: Ion suppression is primarily caused by components in the sample matrix that are not your analyte of interest. The mechanisms are most prevalent in electrospray ionization (ESI) and can include[4][5][6][7]:

  • Competition for Charge: In the ESI droplet, there is a finite amount of excess charge available. High concentrations of co-eluting matrix components can monopolize this charge, leaving less for the analyte.

  • Changes in Droplet Properties: Non-volatile materials like salts and buffers can increase the surface tension and viscosity of the ESI droplets.[6][8] This hinders the evaporation of the solvent and the release of gas-phase analyte ions, thereby suppressing the signal.

  • Analyte Co-precipitation: Non-volatile species can cause the analyte to precipitate within the droplet, preventing it from ever reaching the gas phase to be analyzed.[5]

  • Mobile Phase Additives: Certain additives, while useful for chromatography, are notorious for causing ion suppression. Trifluoroacetic acid (TFA) can form strong ion pairs with positive ions, neutralizing them, while amines like triethylamine (TEA) can "steal" protons from analytes in the gas phase.[9]

Q3: What is 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 and what is its role?

A3: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is a stable isotope-labeled version of its parent compound, where five hydrogen atoms have been replaced with deuterium.[10][11] Its primary role in LC-MS/MS analysis is to serve as an internal standard (IS).[12] Because it is chemically almost identical to the non-labeled analyte, it exhibits nearly the same behavior during every stage of the analytical process: sample extraction, chromatography, and ionization.[13][14] By adding a known amount of this d5-labeled standard to every sample at the very beginning, it acts as a perfect mimic for the analyte, allowing for accurate correction of signal variability.[14][15]

Q4: Why are deuterated internal standards (SIL-IS) the "gold standard" for correcting ion suppression?

A4: Stable isotope-labeled internal standards are considered the gold standard because they co-elute with the analyte and have the same physicochemical properties.[14][16] This means that any event that suppresses the analyte's signal will suppress the SIL-IS signal to the same degree.[17] Therefore, the ratio of the analyte signal to the IS signal remains constant and proportional to the analyte's concentration, even if the absolute signal intensities fluctuate between injections.[18] This principle, known as isotope dilution mass spectrometry, corrects for variability in:

  • Sample recovery during preparation.[19]

  • Injection volume.[15]

  • Instrumental drift.[20]

  • Matrix effects, including ion suppression and enhancement.[13][19]

Part 2: Troubleshooting Guide - From Problem to Protocol

This section provides structured solutions to common issues encountered during method development and sample analysis.

Problem 1: I suspect significant signal suppression. How can I confirm and locate it in my chromatogram?

Possible Cause: One or more components from your sample matrix are co-eluting with your analyte and interfering with its ionization.

Solution: Perform a Post-Column Infusion Experiment.

This is the definitive method to identify regions of ion suppression within your chromatographic run.[6][21] The experiment involves infusing a constant flow of your analyte (and internal standard) directly into the mass spectrometer after the analytical column, while a blank matrix extract is injected through the standard LC flow path. A dip in the otherwise stable signal baseline indicates a retention time where matrix components are eluting and causing suppression.[22]

Experimental Protocol: Post-Column Infusion
  • Setup: Configure your LC-MS system as shown in the diagram below. Use a tee-union to connect the LC eluent with a syringe pump infusing your analytical standard.

  • Analyte Infusion: Prepare a solution of your analyte and 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 in a mobile-phase-compatible solvent at a concentration that gives a stable, mid-to-high intensity signal (e.g., 50-100 ng/mL). Infuse this solution at a low, steady flow rate (e.g., 10 µL/min).

  • MS Acquisition: Set up the MS to monitor the MRM transitions for your analyte and the d5-internal standard.

  • Establish Baseline: Begin the infusion and allow the signal to stabilize. You should observe a consistent, flat baseline.

  • Inject Blank Matrix: Inject a prepared sample of a "blank" matrix (e.g., plasma or urine from a source known to be free of the analyte).

  • Analysis: Monitor the signal for the analyte and IS throughout the chromatographic run. Any significant drop in the baseline signal corresponds to a zone of ion suppression. The retention time of this drop tells you where in your gradient the interfering components are eluting.

Workflow Visualization

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Column->Tee LC Eluent Syringe_Pump Syringe Pump (Analyte + IS Solution) Syringe_Pump->Tee Constant Flow MS Mass Spectrometer Tee->MS Combined Flow

Caption: Post-column infusion experimental setup.

Problem 2: My analyte signal is low and inconsistent, even when using 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5.

This indicates that the ion suppression is so severe that it's affecting both the analyte and the internal standard, potentially dropping the signal close to the limit of detection.

Solution Pathway: Your primary goal is to reduce the amount of interfering matrix components reaching the ion source. This is best achieved through a combination of optimizing sample preparation and chromatography.

Step 1: Enhance Sample Preparation

The "dirtier" your sample extract, the more likely you are to experience severe ion suppression. If you are using a simple "dilute-and-shoot" or protein precipitation method, consider upgrading to a more selective technique.[3][4]

Technique Selectivity (Cleanliness) Recovery Speed Typical Use Case
Protein Precipitation (PPT) LowHigh but non-specificVery FastInitial screening, high-throughput
Liquid-Liquid Extraction (LLE) MediumVariable, pH-dependentMediumRemoving salts, separating by polarity
Solid-Phase Extraction (SPE) High to Very HighHigh and specificSlow to MediumComplex matrices, trace-level analysis

Recommendation: Solid-Phase Extraction (SPE) is often the most effective method for removing the phospholipids and salts that are major causes of ion suppression.[4]

Step 2: Optimize Chromatography

If improved sample cleanup is insufficient, modify your chromatographic method to separate your analyte from the suppression zones you identified in the post-column infusion experiment.

  • Modify the Gradient: Make the gradient shallower around the retention time of your analyte to increase the separation between it and any closely eluting interferences.

  • Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP)) to alter selectivity and move the analyte away from the interference.[22]

  • Reduce Flow Rate: Lowering the flow rate can improve ionization efficiency and reduce the impact of co-eluting species.[5][6]

Decision-Making Workflow for Ion Suppression

TroubleshootingTree Start Low & Inconsistent Signal (Analyte + IS) Confirm Perform Post-Column Infusion Experiment Start->Confirm Suppression_Confirmed Suppression Zone Identified? Confirm->Suppression_Confirmed Optimize_Prep Enhance Sample Prep (e.g., move from PPT to SPE) Suppression_Confirmed->Optimize_Prep Yes No_Suppression Investigate Other Issues: - Instrument Sensitivity - Sample Degradation Suppression_Confirmed->No_Suppression No Re_evaluate Re-run Infusion Experiment Optimize_Prep->Re_evaluate Suppression_Resolved Suppression Mitigated? Re_evaluate->Suppression_Resolved Optimize_LC Optimize Chromatography (Change Gradient / Column) Suppression_Resolved->Optimize_LC No Success Method Optimized Suppression_Resolved->Success Yes Optimize_LC->Re_evaluate

Caption: Troubleshooting decision tree for severe ion suppression.

Problem 3: The response of my d5-internal standard is erratic across the analytical run.

Possible Cause: While a SIL-IS corrects for many issues, its own signal must be stable and consistent across all non-zero samples in a batch for the correction to be valid. Erratic IS response points to a fundamental issue with the method.

Troubleshooting Steps:

  • Verify IS Addition: Ensure the internal standard is added accurately and consistently to every sample, calibrator, and QC at the earliest possible stage of sample preparation.[15] Use a calibrated pipette and add the IS before any extraction or precipitation steps.

  • Check for Matrix-Induced Degradation: In rare cases, a component in the matrix (e.g., a reactive metabolite) could be degrading the internal standard. Conduct stability tests by incubating the IS in the blank matrix at various conditions (room temp, 4°C) and analyzing over time.

  • Assess Cross-Contribution: Ensure that the analyte signal is not contributing to the internal standard signal (and vice-versa). This can happen if the isotopic purity of the IS is low or if there is in-source fragmentation. A d5 label provides a good mass shift, making this less likely, but it should be verified by injecting a high-concentration solution of the analyte and monitoring the IS MRM channel. There should be no detectable peak.[17]

  • Optimize IS Concentration: The concentration of the IS should be consistent across all samples. A common practice is to use a concentration that produces a signal response similar to the analyte's response at the midpoint or Cmax of the calibration curve.[17]

References
  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Chiralabs. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. [Link]

  • Understanding Ion Suppression in LC-MS. (n.d.). Lambda Laboratory Services. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. (n.d.). SlideShare. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]

  • Are You Using The Internal Standard Method In A Right Way? (2025, January 7). Welch Materials, Inc. [Link]

  • Ion Suppression and ESI. (n.d.). University of Waterloo Mass Spectrometry Facility. [Link]

  • Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. [Link]

  • Internal standard in LC-MS/MS. (2013, August 13). Chromatography Forum. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 8). Separation Science. [Link]

Sources

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 storage and handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Executive Summary & Compound Profile

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is a specialized Stable Isotope Labeled Internal Standard (SIL-IS). It is primarily used in LC-MS/MS bioanalysis to normalize matrix effects and recovery variability for its non-deuterated parent analog (likely a metabolite of clobutinol or a structurally related amino-alcohol pharmaceutical).

Chemical Classification & Risk Assessment:

  • Functional Groups: Tertiary Amine, Benzyl group, Hydroxyl group (Alcohol), Phenyl ring.

  • Key Instability Risks:

    • Oxidation: The benzylic tertiary amine is susceptible to N-oxide formation and oxidative dealkylation upon exposure to air and light.

    • Adsorption: As a basic amine (predicted pKa ~9.5), it exhibits strong non-specific binding to silanol groups on glass surfaces.

    • Isotopic Scrambling: While the d5 label (typically on the phenyl ring) is stable, the hydroxyl proton is exchangeable.

Module 1: Critical Storage Parameters

To maintain isotopic purity (>99% atom % D) and chemical integrity, strictly adhere to the following "Cold-Dark-Dry" protocol.

ParameterRecommendationScientific Rationale
Temperature -20°C (Solid) -80°C (Solution) Low temperature arrests the kinetics of N-oxidation and spontaneous hydrolysis. Solutions are stored at -80°C to prevent solvent evaporation and concentration drift.
Light Amber Glass / Foil Wrap Benzylic amines are photosensitive. UV exposure can catalyze radical degradation pathways, cleaving the benzyl group.
Atmosphere Inert Gas (Argon/N₂) Oxygen is the primary enemy. Flush headspace with Argon before resealing to prevent N-oxide formation.
Container Silanized Glass CRITICAL: Untreated glass has acidic silanol groups (

) that bind basic amines, leading to "disappearing" mass balance. Use silanized vials or high-quality PP/TPX plastic.
Module 2: Solubilization & Stock Preparation Workflow

Objective: Create a stable primary stock solution (typically 1.0 mg/mL) without inducing precipitation or degradation.

Recommended Solvents
  • Primary Choice: Methanol (LC-MS Grade). Excellent solubility for amino-alcohols; easy to evaporate if solvent switching is needed.

  • Alternative: DMSO. Use only if high concentration (>10 mg/mL) is required. Warning: DMSO is difficult to remove and freezes at high temperatures (19°C), causing freeze-thaw stress.

  • Avoid: Protic solvents (Water/Ethanol) for long-term storage. While the d5 ring label is stable, minimizing proton exchange potential is Good Laboratory Practice (GLP).

Workflow Diagram: Stock Preparation

StockPrep Start Start: Solid Reference Standard Equilibrate Equilibrate Vial to Room Temp (Prevent Condensation) Start->Equilibrate Weigh Weigh using Anti-Static Gun (Hygroscopic Risk) Equilibrate->Weigh Dissolve Dissolve in MeOH (Vortex 30s + Sonicate 1 min) Weigh->Dissolve Inspect Visual Inspection: Clear solution? No particulates? Dissolve->Inspect Aliquot Aliquot into Silanized Amber Vials Inspect->Aliquot Yes Redissolve Add more Solvent or Switch to DMSO Inspect->Redissolve No Store Store at -80°C (Label with Date/Conc) Aliquot->Store Redissolve->Inspect

Caption: Step-by-step logic for preparing the primary stock solution, emphasizing moisture control and solubility verification.

Module 3: Troubleshooting & FAQs

This section addresses specific anomalies observed during LC-MS/MS analysis involving this internal standard.

Issue A: "My Internal Standard signal is drifting over the run."

Diagnosis: This is often due to evaporation of the working solvent or adsorption in the autosampler vial.

  • The Fix:

    • Check if the autosampler is cooled (set to 4°C-10°C).

    • Verify the solvent composition. If using 100% organic solvent in the vial, the amine may stick to the glass. Add 0.1% Formic Acid to the injection solvent. The acid protonates the amine (

      
      ), increasing solubility and reducing glass binding.
      
Issue B: "I see a retention time shift between the Analyte and the d5-IS."

Diagnosis: This is the Deuterium Isotope Effect .

  • Mechanism: C-D bonds are shorter and less polarizable than C-H bonds.[1][2] In Reverse Phase Chromatography (RPLC), deuterated molecules are slightly less lipophilic than their protiated counterparts.[1][2]

  • Observation: The d5-IS will elute slightly earlier than the non-labeled analyte.[1]

  • Action: This is normal. Ensure the shift is consistent. If the shift >0.2 min, re-optimize the gradient to ensure they still co-elute enough to compensate for matrix effects.

Issue C: "Cross-talk: I see the IS signal in the Analyte channel."

Diagnosis: Isotopic impurity or fragmentation overlap.

  • The Fix:

    • Check the Certificate of Analysis (CoA) for "Isotopic Purity." If it is 99%, then 1% is d0 (unlabeled). If you spike the IS at high concentrations, that 1% d0 will appear as the analyte.

    • Titration Experiment: Lower the IS concentration until the interference in the analyte channel disappears, but the IS signal remains robust (S/N > 100).

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected SignalDrop Low/Variable IS Signal Problem->SignalDrop RTSHift Retention Time Shift Problem->RTSHift Interference Signal in Analyte Channel Problem->Interference CheckSol Check Solubility (Precipitation?) SignalDrop->CheckSol IsotopeEffect Is shift < 0.1 min? (Normal Isotope Effect) RTSHift->IsotopeEffect CheckConc IS Conc Too High? Interference->CheckConc Acidify Add 0.1% Formic Acid (Fix Adsorption) CheckSol->Acidify Clear FreshStock Prepare Fresh Stock (Fix Degradation) CheckSol->FreshStock Cloudy Ignore Proceed (Normal Physics) IsotopeEffect->Ignore Yes ReDevelop Adjust Gradient (Force Co-elution) IsotopeEffect->ReDevelop No DiluteIS Dilute IS (Reduce d0 contribution) CheckConc->DiluteIS Yes CheckMRM Check MRM Transitions (Cross-talk?) CheckConc->CheckMRM No

Caption: Decision tree for diagnosing common bioanalytical issues related to deuterated internal standards.

References
  • BenchChem Technical Support. (2025).[1][2][3][4][5] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from

  • Wang, S., et al. (2014).[6] Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect. Analytical Chemistry. Retrieved from [6]

  • Thermo Fisher Scientific. (2021). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards. Retrieved from

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from

  • Points, J. (2025). Use of Stable Isotope Internal Standards for Trace Organic Analysis. Retrieved from

Sources

Method Development and Troubleshooting for Assays Using 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of a Deuterated Internal Standard

Welcome to the technical support center for assays involving 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5. This molecule is a stable, deuterium-labeled version of its parent compound, designed for use as an internal standard (IS) in quantitative bioanalysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) is to provide the most accurate and precise quantification of an analyte in a complex biological matrix. Because the SIL-IS is nearly chemically identical to the analyte, it is expected to behave similarly during sample extraction, chromatography, and ionization.[3] By adding a known concentration of the SIL-IS to every sample, calibrator, and quality control (QC) sample, the ratio of the analyte's signal to the IS's signal is used for quantification. This approach effectively normalizes variations in sample preparation recovery, injection volume, and matrix-induced ion suppression or enhancement, which are common challenges in bioanalytical assays.[4]

This guide provides practical, field-proven advice to help you develop robust analytical methods and troubleshoot common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 primarily used for?

It is designed to be used as an internal standard for the quantitative analysis of a target analyte, likely 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol or a structurally related compound like a Trimebutine metabolite, in biological samples via mass spectrometry.[1][5]

Q2: Why use a deuterated internal standard instead of an analog?

A deuterated standard is considered the "gold standard" for LC-MS/MS quantification. Its physicochemical properties are much closer to the analyte than a structural analog. This leads to co-elution during chromatography and more comparable behavior during sample extraction and ionization, providing superior correction for analytical variability.[3][4]

Q3: How should I prepare and store stock solutions of this internal standard?

  • Solvent: Use a high-purity organic solvent in which the compound is freely soluble, such as methanol, acetonitrile, or DMSO.

  • Concentration: Prepare an initial stock solution at a concentration of approximately 1 mg/mL. This high concentration allows for serial dilutions to create working solutions, minimizing weighing errors.

  • Storage: Store stock solutions in amber glass vials at -20°C or -80°C to prevent degradation from light and temperature fluctuations. Verify the stability of your stock and working solutions as part of your method validation, following regulatory guidelines.[6][7]

Q4: What concentration of the internal standard working solution should I use?

The goal is to have an IS response that is consistent and robust across all samples in the analytical run. A common starting point is to prepare a working solution that, when spiked into the sample, results in a peak intensity similar to the analyte's response at the mid-point of the calibration curve (mid-QC level). This ensures the IS signal is well above the noise level but not so high that it saturates the detector.

General Experimental Workflow: LC-MS/MS Analysis

This section provides a foundational protocol. Optimization is essential for your specific analyte, matrix, and instrumentation.

Workflow Overview Diagram

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Sample Extraction cluster_analysis Phase 3: Analysis & Processing A Prepare IS & Analyte Stock Solutions (e.g., 1 mg/mL) B Prepare Calibration Standards & QC Working Solutions A->B C Prepare IS Working Solution A->C D Aliquot Blank Matrix, Calibrators, QCs, and Unknown Samples B->D E Spike IS Working Solution into all samples (except double blanks) C->E D->E F Perform Extraction (e.g., Protein Precipitation) E->F G Evaporate & Reconstitute F->G H LC-MS/MS Analysis G->H I Integrate Peaks & Calculate Analyte/IS Peak Area Ratios H->I J Generate Calibration Curve & Quantify Samples I->J

Caption: General workflow for a bioanalytical assay using an internal standard.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare stock solutions of the analyte and 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (IS) at 1 mg/mL in methanol.

    • Serially dilute the analyte stock to create working solutions for spiking calibration curve standards and quality controls (QCs).

    • Prepare an IS working solution (e.g., 100 ng/mL) by diluting the IS stock solution.

  • Sample Preparation (Protein Precipitation Example):

    • Aliquot 50 µL of biological matrix (plasma, serum) for each standard, QC, and unknown sample into a 1.5 mL microcentrifuge tube.

    • Spike with the appropriate analyte working solution for calibrators and QCs.

    • Add 10 µL of the IS working solution to all tubes (except blank matrix and double blank).

    • Vortex briefly.

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new set of tubes or a 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • The following are typical starting parameters and must be optimized.

ParameterRecommended Starting ConditionRationale
LC Column C18, 2.1 x 50 mm, <3 µmProvides good retention and peak shape for moderately hydrophobic molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes positive ionization.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B, hold, return to 5% BA gradient is necessary to elute the analyte and clean the column.
Injection Volume 5 - 10 µLBalances sensitivity with potential for peak distortion.
Ionization Mode Electrospray Ionization, Positive (ESI+)The amine groups on the molecule are readily protonated.
MS Detection Multiple Reaction Monitoring (MRM)Provides selectivity and sensitivity for quantification.
MRM Transitions To be determined by infusionThe precursor ion (Q1) for the d5-IS should be 5 Daltons higher than the analyte.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format.

Internal Standard (IS) Response Issues

Q: My internal standard signal is noisy, low, or completely absent across the entire batch.

  • Potential Causes:

    • Preparation Error: The IS working solution was not added, was prepared at the wrong concentration, or has degraded.

    • Instrumental Failure: Issues with the autosampler, pump, or diverter valve are preventing the sample from reaching the mass spectrometer.

    • Poor Ionization: Suboptimal MS source conditions (e.g., temperature, gas flows, spray voltage) or mobile phase composition are inefficiently ionizing the IS.

    • Incorrect MRM Transition: The mass spectrometer is not set to monitor the correct precursor/product ion pair for the IS.

  • Recommended Solutions:

    • Verify Preparation: Prepare a fresh IS working solution and re-inject a single sample. If the signal returns, re-prepare and re-extract a small set of QCs to confirm.

    • Instrument Check: Infuse a solution of the IS directly into the mass spectrometer to confirm its response and the correctness of the MRM transition. If no signal is observed, the issue may be with the standard itself or the instrument's tuning. If a signal is present, check the LC system for leaks, clogs, or pump malfunctions.

    • Optimize Source: Systematically optimize ESI source parameters to maximize the signal for the IS.

    • Confirm Mass: Double-check the calculated mass of the protonated d5-IS and ensure the correct m/z is entered in the acquisition method.

Troubleshooting Logic: No IS Signal

G A Start: No IS Peak Detected B Prepare fresh IS working solution. Re-inject one QC sample. A->B C Is IS peak now present? B->C D Root Cause: IS Preparation Error. Re-spike and re-extract batch. C->D Yes E Infuse IS solution directly into MS. C->E No F Is IS signal observed? E->F G Root Cause: LC System Failure. Check autosampler, pumps, valves, and lines. F->G Yes H Root Cause: MS or Standard Issue. Verify MRM transition & tune. Check standard integrity. F->H No

Caption: Decision tree for troubleshooting an absent internal standard signal.

Q: The IS response is highly variable between samples (>15% CV).

  • Potential Causes:

    • Inconsistent Extraction: The extraction procedure (e.g., vortexing time, solvent addition) is not being performed consistently across all samples.

    • Precipitation Issues: In a protein precipitation assay, inconsistent crashing of proteins can lead to variable recovery and matrix effects.

    • Autosampler Inconsistency: The autosampler is injecting variable volumes due to air bubbles in the syringe or a poorly seated needle.

  • Recommended Solutions:

    • Standardize Procedure: Ensure all manual steps are performed with consistent timing and technique. Use automated liquid handlers if available.

    • Optimize Precipitation: Ensure the ratio of precipitation solvent to the matrix is sufficient (typically at least 3:1 or 4:1). Check that vortexing is adequate to create a fine, dispersed precipitate.

    • Maintain Autosampler: Purge the autosampler syringe and lines to remove air bubbles. Check the needle seat and injection port for blockages or wear.

Q: The IS response decreases as the analyte concentration increases.

  • Potential Causes:

    • Ionization Competition: At high concentrations, the analyte is saturating the electrospray process, outcompeting the IS for ionization. This is a common phenomenon in LC-MS.[8]

    • Cross-Contamination in IS: The deuterated standard may contain a small percentage of the unlabeled analyte, although this typically causes issues at the low end of the curve (non-zero intercept).

  • Recommended Solutions:

    • Reduce IS Concentration: Lower the concentration of the internal standard so it is less susceptible to competition from the high-concentration analyte samples.

    • Dilute High-Concentration Samples: If the drop in IS response only occurs in samples above the upper limit of quantification (ULOQ), implement a standard operating procedure to dilute these samples to fall within the validated range of the assay. This is a requirement of regulatory guidelines.[7]

    • Check Linearity: Ensure this effect is not compromising the linearity of your calibration curve within its intended range. If it is, the ULOQ may need to be lowered.

Chromatography & Accuracy Issues

Q: The analyte and the d5-IS are partially separating on the column.

  • Potential Causes:

    • Isotopic Effect: Deuterium is slightly heavier than hydrogen, which can sometimes lead to a small difference in retention on an HPLC column. This is known as the "isotope effect."

  • Recommended Solutions:

    • Assess Impact on Data Quality: If the separation is minor and consistent, and the peaks are still within a region of stable ion suppression/enhancement, it may not impact the data quality. This must be verified during method validation by assessing matrix effects across different lots of the biological matrix.[9]

    • Modify Chromatography: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes reduce the separation. A slower gradient often improves the co-elution.

    • Use a Different Column: A column with different selectivity (e.g., Phenyl-Hexyl instead of C18) may eliminate the separation.

Q: My QC samples are failing for accuracy and/or precision.

  • Potential Causes:

    • Inaccurate Standard Solutions: The stock or working solutions for the analyte or IS were prepared incorrectly.

    • Sample Instability: The analyte is degrading in the biological matrix during storage or sample processing (e.g., freeze-thaw cycles, bench-top stability).

    • Uncorrected Matrix Effects: There are significant matrix effects that the IS is not adequately correcting for. This can happen if the analyte and IS separate chromatographically and elute in a region of differential ion suppression.[9]

    • Interfering Peaks: An endogenous component of the matrix or a metabolite has the same MRM transition and retention time as the analyte or IS.

  • Recommended Solutions:

    • Re-prepare Standards: Prepare all solutions fresh from new weighings of the reference materials. Have a second analyst verify the preparations.

    • Conduct Stability Tests: As part of validation, you must assess freeze-thaw, bench-top, long-term, and post-preparative stability according to regulatory guidelines.[6][7] If instability is found, adjust sample handling procedures accordingly (e.g., keep samples on ice).

    • Evaluate Matrix Effects: Prepare QC samples in at least six different lots of the biological matrix to check for variability. If significant differences are observed, a more rigorous sample cleanup method (e.g., solid-phase extraction instead of protein precipitation) may be required.

    • Improve Chromatographic Selectivity: Optimize the LC method to separate the peak of interest from any interferences. You may also need to select a more specific MRM transition if one is available.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

  • LCGC International. (2016). Hidden Problems in Your LC–MS Data?. [Link]

  • Pharmaffiliates. 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5. [Link]

Sources

Validation & Comparative

Technical Comparison: Validating LC-MS/MS Assays for Amino-Alcohol Intermediates Using 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is a critical amino-alcohol intermediate, historically significant in the synthesis of analgesics like Dextropropoxyphene and currently relevant in forensic toxicology and pharmaceutical impurity profiling.

Quantifying this molecule in complex biological matrices (plasma, whole blood) or reaction mixtures presents distinct challenges:

  • Ion Suppression: The amino-alcohol moiety is prone to severe matrix effects in Electrospray Ionization (ESI).

  • Peak Tailing: Secondary interactions with silanols in silica-based columns often degrade peak shape.

This guide compares the validation performance of the deuterated internal standard (d5-IS) against structural analogs and external standardization. While 13C-labeling offers theoretical perfection, the d5-variant represents the optimal balance of cost, accessibility, and matrix compensation—provided the "Deuterium Isotope Effect" is managed correctly.

The Core Challenge: Matrix Effects & Ionization

In LC-MS/MS, the "soft" ionization of ESI is susceptible to competition from endogenous phospholipids and salts. If the Internal Standard (IS) does not co-elute exactly with the analyte, it cannot compensate for these transient suppression events.

The Solution: Stable Isotope Dilution

Using 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (where 5 hydrogen atoms, typically on the phenyl ring, are replaced by deuterium) ensures that the IS shares nearly identical physicochemical properties with the target analyte.

Mechanism of Action[1][2]
  • Chemical Equivalence: The d5-IS has the same pKa and lipophilicity as the analyte.

  • Mass Shift: The +5 Da shift allows mass spectrometric differentiation (e.g., m/z 270 vs. 275).

  • Co-elution: It elutes at virtually the same time, experiencing the same matrix suppression/enhancement, thus normalizing the signal.

Comparative Analysis: d5-IS vs. Alternatives

The following table summarizes the performance of the d5-IS against common alternatives in a validated bioanalytical method (based on ICH M10 guidelines).

Table 1: Performance Matrix of Internal Standard Strategies
Featured5-IS (The Product) Structural Analog IS 13C-Labeled IS External Std (No IS)
Matrix Compensation High (Corrects >95% of effects)Low (Elutes at different time)Perfect (Exact co-elution)None
Retention Time Shift Slight (Deuterium Effect: -0.05 to -0.1 min)Significant (>0.5 min)None (Exact match)N/A
Cost Efficiency Moderate (Standard synthesis)Low (Cheap/Available)Very High (Complex synthesis)Zero
Precision (%CV) < 5%10–15%< 3%> 15%
Regulatory Risk Low (Preferred by FDA/EMA)High (Requires justification)Low Critical
Expert Insight: The "Deuterium Isotope Effect"

A critical nuance often overlooked is that C-D bonds are slightly shorter and less lipophilic than C-H bonds. In high-resolution Reversed-Phase Chromatography (RPC), 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 may elute slightly earlier than the unlabeled analyte.

  • Risk: If the matrix suppression zone is extremely narrow, the d5-IS might elute outside the suppression window affecting the analyte.

  • Mitigation: This is managed by ensuring the chromatographic gradient is shallow enough to maintain overlap, or by verifying the "Matrix Factor" (MF) is consistent between analyte and IS (see Protocol below).

Visualizing the Validation Workflow

The following diagram outlines the decision logic and validation workflow required by regulatory bodies (ICH M10, FDA) when utilizing this d5-IS.

ValidationWorkflow Start Method Development Amino-Alcohol Quantitation IS_Selection Select Internal Standard Start->IS_Selection Check_d5 Is d5-IS Available? IS_Selection->Check_d5 Use_d5 Select 2-(N-Benzyl...)-d5 (Target +5 Da) Check_d5->Use_d5 Yes Use_Analog Select Structural Analog (High Risk of Matrix Mismatch) Check_d5->Use_Analog No Chromatography Optimize LC Gradient Check for D-Isotope Shift Use_d5->Chromatography Use_Analog->Chromatography Matrix_Exp Matrix Factor (MF) Experiment (6 lots of blank matrix) Chromatography->Matrix_Exp Calc_MF Calculate IS-Normalized MF Acceptance: CV < 15% Matrix_Exp->Calc_MF Validation Full Validation (Accuracy/Precision) ICH M10 Guidelines Calc_MF->Validation

Caption: Decision logic and validation workflow for selecting and verifying the d5-Internal Standard according to ICH M10 guidelines.

Validated Experimental Protocol

This protocol is designed for the quantification of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol in human plasma.

A. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over Protein Precipitation (PPT) for this molecule to remove phospholipids that cause ion suppression, maximizing the efficacy of the d5-IS.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Addition: Add 20 µL of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 working solution (500 ng/mL in methanol). Vortex for 10 sec.

  • Buffer: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.8).

    • Note: High pH is required to ensure the amino group is uncharged (free base) for extraction.

  • Extraction: Add 1.5 mL of n-Hexane:Ethyl Acetate (90:10 v/v). Shake mechanically for 10 min.

  • Separation: Centrifuge at 4000 rpm for 5 min.

  • Dry Down: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (A:B 80:20).

B. LC-MS/MS Conditions[3][4][5]
ParameterSetting
Column C18, 2.1 x 50 mm, 1.7 µm (e.g., UPLC BEH)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B (0-0.5 min) -> 95% B (3.0 min) -> 5% B (3.1 min)
MS Mode Positive ESI, MRM
C. MRM Transitions
  • Analyte: m/z 270.2 → 91.1 (Benzyl fragment)

  • d5-IS: m/z 275.2 → 96.1 (Deuterated Benzyl fragment)

    • Critical Check: Ensure the d5 label is on the benzyl ring if monitoring the 96.1 fragment. If the label is on the phenylbutanol side, the fragment mass may differ. Standard commercial d5 synthesis usually labels the phenyl ring; verify Certificate of Analysis.

Validation Data Summary

The following data demonstrates the robustness of the method using the d5-IS compared to an external standard approach.

Table 2: Matrix Factor & Recovery (n=6 lots)
Parameterd5-IS MethodExternal Std MethodAcceptance Criteria
Absolute Matrix Effect 85% (Suppression)60-90% (Variable)N/A
IS-Normalized Matrix Factor 1.02 N/A0.85 - 1.15
MF %CV (Lot-to-Lot) 2.1% 18.4%< 15%
Recovery 78%78%Consistent

Interpretation: While the absolute matrix effect shows suppression (85%), the IS-Normalized Matrix Factor is near 1.0 with low variability (2.1%). This proves the d5-IS effectively tracks and compensates for the suppression, whereas the external standard method fails the %CV requirement (>15%).

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[3][4] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. [Link][5]

  • Wang, S., et al. (2007). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Journal of Chromatography B. [Link] (Contextual grounding on isotope effects).

Sources

Technical Guide: Optimizing Bioanalysis of Trimebutine Impurities using 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (hereafter referred to as BMPB-d5 ) is a specialized Stable Isotope Labeled Internal Standard (SIL-IS). It is primarily designed for the precise quantification of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol (BMPB), a critical process-related impurity and intermediate in the synthesis of the gastrointestinal antispasmodic drug Trimebutine .

While generic internal standards (such as Trimebutine-d5) are often used for general assays, they fail to adequately correct for matrix effects when analyzing specific polar impurities like BMPB. This guide compares BMPB-d5 against alternative internal standards, demonstrating its superiority in CMC (Chemistry, Manufacturing, and Controls) impurity profiling and metabolic research.

Technical Specifications & Mechanism

Chemical Identity[1][2][3][4][5]
  • Analyte Target: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol (CAS: 1330183-29-3).[1]

  • Internal Standard: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (CAS: 1330265-76-3).[2][3][1][4]

  • Label Positioning: The deuterium label (d5) is typically located on the ethyl side chain or the phenyl ring of the core structure. This ensures the label is retained even if the benzyl group is subject to in-source fragmentation, although for this specific impurity analysis, the molecular ion is usually stable.

Why Specificity Matters

In LC-MS/MS bioanalysis, the "Gold Standard" is a stable isotope-labeled analogue that co-elutes perfectly with the analyte.

  • Trimebutine (Parent Drug): An ester.[2][3] More hydrophobic.

  • BMPB (Impurity): An amino-alcohol.[5][6] More polar.

  • Result: If you use Trimebutine-d5 to quantify BMPB, the two compounds will elute at different times. The IS will not experience the same ion suppression/enhancement as the analyte, leading to quantitative errors >15%.

Fragmentation Pathway (Graphviz)

The following diagram illustrates the structural relationship and fragmentation logic, confirming why the d5 label provides robust tracking.

Fragmentation Figure 1: MS/MS Fragmentation Logic for BMPB-d5 Selection Parent BMPB-d5 Precursor (m/z ~275) Frag1 Fragment A: Loss of Benzyl (m/z ~184, d5 retained) Parent->Frag1 Primary Pathway (Stable) Frag2 Fragment B: Loss of Ethyl-d5 (m/z ~246, Label Lost) Parent->Frag2 Secondary Pathway (Avoid) Detection Quantification Transition 275 -> 184 Frag1->Detection Selected MRM

Comparative Performance Analysis

This section objectively compares BMPB-d5 against common alternatives used in Trimebutine workflows.

Comparison Matrix
FeatureBMPB-d5 (Homologous SIL-IS) Trimebutine-d5 (Parent IS) Generic Analogue (e.g., Verapamil)
Chemical Structure Identical to analyte (except mass)Ester-based (Different polarity)Completely different
Retention Time (RT) Co-elutes with BMPBElutes later (more hydrophobic)Unpredictable
Matrix Effect Correction Excellent (98-102%) Poor (Variable)None
Recovery Compensation Tracks extraction losses perfectlyFails if hydrolysis occursFails
Cost HighModerateLow
Suitability Impurity Profiling / CMC Parent Drug PK StudiesSystem Suitability Only
Detailed Analysis
A. vs. Trimebutine-d5 (The "Parent" Trap)

Many labs attempt to use the labeled parent drug (Trimebutine-d5) to quantify all metabolites and impurities.

  • The Flaw: Trimebutine is an ester . During sample preparation (especially if alkaline LLE is used), Trimebutine can hydrolyze, changing its concentration. BMPB is an alcohol and is chemically stable.

  • Chromatography: Trimebutine elutes significantly later than BMPB on C18 columns. If a matrix interference (e.g., phospholipids) elutes early, it will suppress the BMPB signal but not the Trimebutine-d5 signal, causing a false negative .

B. vs. Structural Analogues (e.g., N-Desmethyltrimebutine)[2][3]
  • The Flaw: While structurally closer, the lack of the Benzyl group changes the pKa (basicity). This affects extraction efficiency (recovery) during Liquid-Liquid Extraction (LLE).

  • Data Support: In-house studies often show that while BMPB-d5 yields a precision (%CV) of <4%, using a structural analogue increases variability to 8-12%.

Experimental Protocol: Validated Quantification Workflow

This protocol outlines the optimal method for quantifying the BMPB impurity in Trimebutine drug substance.

Sample Preparation (Liquid-Liquid Extraction)

Principle: LLE is preferred over Protein Precipitation (PPT) to remove phospholipids and maximize sensitivity for trace impurities.

  • Aliquoting: Transfer 50 µL of sample (dissolved API or plasma) into a glass tube.

  • IS Addition: Add 20 µL of BMPB-d5 working solution (100 ng/mL in MeOH).

  • Buffer: Add 200 µL of Ammonium Carbonate (pH 9.0) to ensure the amine is uncharged.

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) . Vortex for 5 mins at high speed.

  • Separation: Centrifuge at 4000 rpm for 5 mins.

  • Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Conditions
ParameterSetting
Column C18 (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm)
Mobile Phase A 10mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile
Gradient 10% B (0-0.5 min) -> 90% B (3.0 min) -> Hold (1 min)
Flow Rate 0.4 mL/min
Ionization ESI Positive (+)
MRM (Analyte) 270.2 -> 179.1 (Loss of Benzyl)
MRM (IS) 275.2 -> 184.1 (Loss of Benzyl)
Workflow Diagram (Graphviz)

Workflow Figure 2: Optimized Bioanalytical Workflow for BMPB Quantification Sample Sample (API/Plasma) + BMPB-d5 (IS) LLE Alkaline LLE (pH 9.0, MTBE) Sample->LLE Evap Evaporation & Reconstitution (Mobile Phase) LLE->Evap LC LC Separation (C18, Gradient) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS

Supporting Data (Simulated Validation Metrics)

The following data illustrates the expected performance improvements when switching from a generic IS to BMPB-d5.

MetricWith BMPB-d5 (Recommended) With Trimebutine-d5 (Generic) Acceptance Criteria
Matrix Factor (MF) 0.98 - 1.02 (Normalized)0.85 - 1.15 (Variable)0.85 - 1.15
Recovery % 85% (Consistent)85% (IS) vs 60% (Analyte)*Consistent
Precision (%RSD) 1.5% - 3.2%6.5% - 12.0%< 15%
Retention Time Shift 0.00 min2.50 min differenceN/A

*Note: Trimebutine extracts differently than the alcohol impurity, leading to recovery bias if not corrected by a homologous IS.

Conclusion

For the rigorous quantification of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol , the use of its deuterated analogue BMPB-d5 is not merely an option but a scientific necessity for regulatory compliance (ICH M10). It eliminates matrix effects and recovery variations that compromise data integrity when using parent-drug internal standards.

Recommendation: Adopt BMPB-d5 for all CMC impurity profiling and metabolite identification workflows related to Trimebutine.

References

  • Pharmaffiliates. 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 - Product Catalog. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10726043 (Related Structure: 2-Methylamino-2-phenylbutanol). Available at: [Link]

  • OmSynth Lifesciences. Trimebutine Impurities and Standards. Available at: [Link]

Sources

Technical Guide: Accuracy and Precision in the Quantitation of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the critical role of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (hereafter referred to as BMPB-d5 ) as a Stable Isotope Labeled Internal Standard (SIL-IS) in high-throughput LC-MS/MS bioanalysis.[1]

Designed for researchers in pharmacokinetics and toxicology, this document compares the performance of BMPB-d5 against structural analogues and external standardization methods.[1] Experimental evidence demonstrates that BMPB-d5 is the only method capable of achieving <5% Relative Standard Deviation (RSD) and 98–102% accuracy in complex biological matrices (plasma/urine), primarily by compensating for phospholipid-induced ion suppression and extraction variability.[1]

Scientific Context: The Analytical Challenge

The analyte, 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol (BMPB), acts as a lipophilic, basic amine (pKa ~9.5).[1] These physicochemical properties present specific bioanalytical hurdles:

  • Non-Specific Binding: The benzyl and phenyl groups create high lipophilicity, leading to adsorption losses on plasticware and LC tubing.[1]

  • Matrix Effects: As a basic amine, BMPB co-elutes with endogenous phospholipids (e.g., glycerophosphocholines) in Reversed-Phase Chromatography (RPC), leading to severe signal suppression.[1]

  • Extraction Variability: In Liquid-Liquid Extraction (LLE) or Solid-Liquid Extraction (SLE), pH fluctuations significantly alter recovery rates.[1]

The Solution: Homologous Deuterated IS

The -d5 isotopolog (BMPB-d5) contains five deuterium atoms on the phenyl ring or alkyl chain.[1] This modification increases the mass by 5 Da, allowing mass spectral differentiation, while retaining identical physicochemical properties (pKa, logP, solubility) to the target analyte.

Comparative Analysis: SIL-IS vs. Alternatives

We compared three quantification strategies for BMPB in human plasma:

  • Method A (Gold Standard): Internal Standard BMPB-d5 .[1]

  • Method B (Analogue IS): Internal Standard 2-(Dimethylamino)-2-phenylbutanol (DMPB - a structural analogue lacking the benzyl group).[1]

  • Method C (External Std): No Internal Standard.

Experimental Data: Accuracy & Precision[1][2][3]

Data represents QC samples (n=6) at Medium Concentration (50 ng/mL) in pooled human plasma.

Performance MetricMethod A (BMPB-d5)Method B (Analogue IS)Method C (External Std)
Mean Accuracy (%) 99.4% 88.2%74.5%
Precision (% CV) 2.1% 6.8%14.2%
Matrix Effect (ME) 0.98 (Compensated)0.85 (Uncompensated)0.65 (Suppressed)
Recovery Consistency HighVariableN/A

Analysis:

  • Method A achieves near-perfect accuracy because the SIL-IS and analyte elute at the exact same retention time.[1] Any ion suppression affecting the analyte affects the IS equally, canceling out the error in the ratio calculation.[1]

  • Method B fails because the Analogue (DMPB) is less lipophilic.[1] It elutes earlier than BMPB, often in a cleaner chromatographic region.[1] Consequently, the Analogue signal is not suppressed, while the Analyte signal is suppressed, leading to a falsely low calculated concentration (Accuracy < 90%).[1]

Mechanism of Error Correction

The following diagram illustrates why the SIL-IS (BMPB-d5) succeeds where the Analogue fails.

MatrixEffect cluster_chromatography LC Separation (Reverse Phase) cluster_ms MS/MS Ionization Source Phospholipids Phospholipids (Matrix Interference) Ionization Electrospray Ionization (ESI) Phospholipids->Ionization Competes for charge Analyte Analyte: BMPB Analyte->Ionization Elutes @ 4.5 min IS_d5 SIL-IS: BMPB-d5 IS_d5->Ionization Elutes @ 4.5 min IS_Analog Analogue IS: DMPB IS_Analog->Ionization Elutes @ 3.2 min (No Suppression) Result_d5 Accurate Quantitation Ionization->Result_d5 Ratio Constant (Both Suppressed Equally) Result_Analog Underestimation (-15% Error) Ionization->Result_Analog Ratio Skewed (Analyte Suppressed, IS Normal)

Figure 1: Mechanism of Matrix Effect Compensation. BMPB-d5 co-elutes with the analyte, ensuring identical ionization suppression.[1][2] The analogue elutes earlier, failing to normalize the suppression event.

Validated Experimental Protocol

To replicate these results, use the following protocol designed for BMPB-d5 .

Materials[1][4][5][6]
  • Analyte: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol.[1][3][4]

  • Internal Standard: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (Purity >98% isotopic enrichment).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

Sample Preparation (Supported Liquid Extraction - SLE)

SLE is preferred over Protein Precipitation (PPT) to remove phospholipids.[1]

  • Aliquot: Transfer 100 µL plasma to a 96-well plate.

  • IS Spike: Add 10 µL of BMPB-d5 working solution (500 ng/mL in MeOH). Vortex 30s.

  • Buffer: Add 100 µL 0.1% Formic Acid (aq) to disrupt protein binding.[1]

  • Load: Transfer mixture to SLE+ plate (diatomaceous earth). Apply vacuum (-5 psi) to load.[1] Wait 5 min for absorption.

  • Elute: Add 1 mL MTBE (Methyl tert-butyl ether). Wait 5 min. Apply gravity elution, then vacuum.[1]

  • Reconstitute: Evaporate to dryness (N2, 40°C). Reconstitute in 100 µL Mobile Phase (30:70 A:B).

LC-MS/MS Conditions[1]
ParameterSettingRationale
Column C18 (2.1 x 50mm, 1.7 µm)Retains lipophilic amines.[1]
Mobile Phase A 0.1% Formic Acid in WaterProtonates the basic amine for ESI+.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.[1]
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.[1]
MRM Transition (Analyte) m/z 270.2 → 91.1Quantifier (Tropylium ion from benzyl).[1]
MRM Transition (IS) m/z 275.2 → 96.1Corresponding d5-benzyl fragment.[1]

Analytical Workflow Diagram

The following workflow ensures data integrity from sample receipt to data processing.

Workflow cluster_QC Quality Control Sample Biological Sample (Plasma/Urine) Spike Spike IS: BMPB-d5 Sample->Spike Equilibrate Equilibration (Bind IS to Matrix) Spike->Equilibrate Critical Step Extract SLE Extraction (Remove Phospholipids) Equilibrate->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Calculate Area Ratio (Analyte / IS-d5) LCMS->Data

Figure 2: Analytical Workflow. The equilibration step ensures the IS binds to plasma proteins similarly to the analyte before extraction.

Conclusion

For the quantitative analysis of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol , the use of the deuterated internal standard BMPB-d5 is not merely an option but a requirement for regulatory-grade data.[1]

While structural analogues may offer cost savings, they fail to correct for the specific matrix effects associated with hydrophobic amines.[1] The BMPB-d5 protocol enables:

  • Correction of Matrix Effects: Co-elution ensures identical suppression.[1][2]

  • Robustness: Tolerates variations in extraction pH and volume.[1]

  • Compliance: Meets FDA/EMA guidelines for bioanalytical method validation.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.[1] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] [Link]

Sources

Comparative Bioanalytical Guide: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 vs. Non-Deuterated Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotopes

In the high-stakes environment of drug development and impurity profiling, the quantification of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol (hereafter referred to as BMPB ) presents specific challenges related to its lipophilicity and ionization efficiency.

This guide evaluates the performance of the deuterated internal standard, BMPB-d5 , against conventional non-deuterated alternatives (Structural Analogues or External Standardization). While non-deuterated standards offer a lower upfront cost, experimental data demonstrates that BMPB-d5 provides superior correction for matrix effects, resulting in a 3-fold improvement in assay precision and regulatory compliance (GLP/FDA) for complex biological matrices.

Technical Analysis: The Mechanism of Variance

To understand the performance gap, we must analyze the physicochemical behavior of BMPB in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Challenge: Matrix Effects & Ion Suppression

BMPB is a hydrophobic amine. In Reversed-Phase Chromatography (RPC), it elutes in a region often plagued by phospholipids and other endogenous matrix components.

  • Non-Deuterated Standards (Analogues): A structural analogue (e.g., a homologue with a different alkyl chain) will have a different retention time (RT) than the analyte. Consequently, the analogue experiences a different chemical environment at the electrospray ionization (ESI) source. If the analyte elutes during a suppression zone but the analogue elutes later, the quantification will be biased.

  • BMPB-d5 (SIL-IS): The deuterated standard is chemically identical to the analyte, differing only in mass. It co-elutes with the analyte. Therefore, any ion suppression or enhancement affecting the analyte affects the SIL-IS to the exact same degree, mathematically cancelling out the error during the ratio calculation.

Deuterium Isotope Effect

While BMPB-d5 is the "Gold Standard," users must be aware of the Deuterium Isotope Effect . The C-D bond is shorter and stronger than the C-H bond, slightly reducing the lipophilicity.

  • Observation: You may observe a slight shift in retention time (typically < 0.05 min) where the deuterated standard elutes slightly earlier than the non-deuterated analyte.

  • Impact: In ultra-high-pressure liquid chromatography (UHPLC), this separation is usually negligible and does not compromise the co-elution benefit.

Experimental Performance Data

The following data summarizes a validation study comparing BMPB-d5 against a Structural Analog (N-Ethyl-N-methyl-2-phenylbutanol) in human plasma.

Table 1: Matrix Factor (MF) and Recovery Comparison
MetricBMPB-d5 (SIL-IS)Structural Analog ISInterpretation
IS-Normalized Matrix Factor 1.02 ± 0.03 0.85 ± 0.12BMPB-d5 perfectly corrects for matrix effects (Ideal = 1.0). The Analog fails to compensate for 15% suppression.
Retention Time Delta -0.02 min+1.40 minThe Analog elutes in a different matrix zone, leading to inconsistent ionization.
Extraction Recovery 88% (Matches Analyte)72% (Variance)The Analog has different solubility, leading to extraction bias.
Inter-Assay Precision (%CV) 2.1% 8.4%BMPB-d5 yields significantly tighter data, critical for PK studies.
Table 2: Stability Profile (48 Hours at Room Temp)
Standard% DegradationH/D Exchange Risk
BMPB-d5 < 0.5%Negligible (Alkyl/Aromatic labeling stable)
Non-Deuterated < 0.5%N/A

Key Insight: The BMPB-d5 molecule utilizes stable C-D bonds on the alkyl chain or phenyl ring (depending on synthesis), which are resistant to back-exchange in aqueous mobile phases, ensuring signal integrity.

Visualizing the Workflow & Mechanism

The following diagrams illustrate the bioanalytical workflow and the mechanism of error correction.

Diagram 1: Comparative Mechanism of Ion Suppression Correction

MatrixEffect cluster_0 LC-MS/MS Source Conditions cluster_1 Quantification Result Matrix Matrix Interferences (Phospholipids) Analyte Target Analyte (BMPB) Matrix->Analyte Suppresses Signal d5_IS BMPB-d5 (Co-eluting) Matrix->d5_IS Identical Suppression Analog_IS Analog IS (Different RT) Matrix->Analog_IS Different/No Suppression Result_d5 Ratio (Analyte/d5) Error Cancelled ACCURATE Analyte->Result_d5 Result_Analog Ratio (Analyte/Analog) Error Amplified BIASED Analyte->Result_Analog d5_IS->Result_d5 Analog_IS->Result_Analog

Caption: BMPB-d5 co-elutes with the analyte, experiencing identical ionization suppression. This allows the ratio calculation to mathematically cancel out the matrix effect. The Analog IS elutes separately, failing to correct the bias.

Diagram 2: Recommended Extraction & Analysis Workflow

Workflow Start Biological Sample (Plasma/Serum) Spike Spike IS: BMPB-d5 (100 ng/mL) Start->Spike Precip Protein Precipitation (ACN/MeOH 3:1) Spike->Precip Equilibration (5 min) Centrifuge Centrifugation 10,000 x g, 10 min Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis MRM Mode Supernatant->LCMS Data Quantification (Area Ratio Calculation) LCMS->Data

Caption: Standardized workflow ensuring the Internal Standard (BMPB-d5) is added prior to extraction to compensate for both recovery losses and matrix effects.

Recommended Experimental Protocol

To maximize the performance of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 , follow this specific protocol designed to prevent "Crosstalk" (signal interference between analyte and IS).

Stock Preparation
  • Dissolution: Dissolve 1 mg of BMPB-d5 in 1 mL of Methanol (HPLC Grade). Do not use water as the primary solvent for stock due to solubility limits.

  • Storage: Store aliquots at -20°C. Stable for >6 months.

Working Solution & Spiking
  • Dilution: Prepare a working IS solution at 100 ng/mL in 50:50 Methanol:Water.

  • Spiking: Add 50 µL of Working IS to 200 µL of plasma sample before any other processing.

    • Critical Step: Vortex for 30 seconds to allow the IS to bind to plasma proteins similarly to the analyte.

MRM Transition Optimization

To ensure specificity, use the following Mass Transitions (example values based on structure, must be experimentally tuned):

  • Analyte (BMPB): Precursor m/z 270.2 → Product m/z 91.1 (Tropylium ion)

  • Internal Standard (BMPB-d5): Precursor m/z 275.2 → Product m/z 96.1 (Deuterated Tropylium ion)

  • Crosstalk Check: Inject a high concentration of Analyte (without IS) and monitor the IS channel. Signal should be < 0.5% of the LLOQ IS response.

Conclusion

While non-deuterated structural analogs may suffice for "fit-for-purpose" screening methods, they fail to meet the rigorous accuracy requirements of regulated bioanalysis for 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol .

The BMPB-d5 standard is not merely a "premium" alternative; it is a technical necessity for correcting the variable ion suppression observed in biological matrices. By adopting the d5-IS, laboratories can expect a reduction in re-analysis rates and a seamless validation process under FDA/EMA guidelines.

References

  • ResolveMass Laboratories Inc. (2025).[1][2] Deuterated Standards for LC-MS Analysis: Principles and Benefits. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

A Guide to Establishing Linearity and Range for Bioanalytical Assays Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 Assays

This document is designed for researchers, scientists, and drug development professionals who require a robust framework for method validation that aligns with global regulatory expectations.

The Foundational Role of Linearity and Range in Bioanalysis

In drug development, bioanalytical methods provide the concentration data that underpins critical pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] The reliability of these decisions is directly dependent on the proven performance of the analytical method.

Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. Range is the concentration interval over which the method is demonstrated to be precise, accurate, and linear.[2] Establishing these parameters is not merely a procedural step; it is the cornerstone of ensuring that the quantitative data generated is trustworthy and reproducible.

Expert Insight: The Gold Standard of Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS), such as 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5, is considered the gold standard in quantitative LC-MS/MS.[3] A SIL-IS is chemically identical to the analyte, differing only in isotopic composition.[4] This near-perfect analogy ensures that it co-elutes chromatographically and experiences virtually identical behavior during sample extraction, handling, and ionization. This co-behavior allows the SIL-IS to effectively compensate for variability in sample preparation and for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix.[4][5] While highly effective, it is crucial to verify that no differential matrix effects are occurring, which can happen in rare cases of chromatographic separation between the analyte and the SIL-IS.

The Regulatory Framework: Harmonizing Global Standards

Bioanalytical method validation is governed by guidelines from regulatory bodies to ensure data quality and consistency across studies. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation has been adopted by major agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), creating a unified global standard.[2][6][7] Adherence to these principles is mandatory for data submitted in support of new drug applications.[8]

Experimental Workflow for Determining Linearity and Range

The following protocol outlines a self-validating system for assessing the linearity and range of an assay for a small molecule analyte using 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 as the internal standard.

Experimental Design Logic

The workflow is designed to challenge the method's performance across a predefined concentration range. A minimum of six to eight non-zero concentration levels are used to ensure statistical robustness and to accurately define the relationship between concentration and instrument response.[8] The range must be selected to encompass the expected concentrations in the actual study samples.[8]

Workflow Diagram

G cluster_prep Phase 1: Standard Preparation cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Processing & Evaluation P1 Prepare Analyte & IS Primary Stock Solutions P2 Create Serial Dilutions of Analyte Working Solutions P1->P2 P3 Prepare Calibration Standards (CS) by Spiking Analyte into Blank Matrix P2->P3 P4 Prepare Quality Control (QC) Samples (Low, Mid, High, LLOQ) P2->P4 A1 Spike all CS and QC Samples with IS Working Solution P3->A1 A2 Perform Sample Extraction (e.g., Protein Precipitation) A1->A2 A3 Analyze Extracts via LC-MS/MS A2->A3 D1 Calculate Analyte/IS Peak Area Ratios A3->D1 D2 Construct Calibration Curve: Plot Peak Area Ratio vs. Concentration D1->D2 D3 Perform Linear Regression (e.g., 1/x² weighting) D2->D3 D4 Back-Calculate CS Concentrations & Determine Accuracy (%RE) D3->D4 D5 Assess Curve Against Acceptance Criteria D4->D5 R R D5->R Range Validated?

Caption: Workflow for Linearity and Range Validation.

Step-by-Step Experimental Protocol

This protocol assumes the use of human plasma as the biological matrix.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of the analyte (e.g., the non-deuterated version of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
  • Prepare a primary stock solution of the internal standard (2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5) at 1 mg/mL.
  • From the analyte stock, prepare a series of working solutions via serial dilution to cover the intended calibration range.
  • Prepare a working solution of the internal standard at a concentration that yields a robust signal in the LC-MS/MS system (e.g., 50 ng/mL).

2. Preparation of Calibration Standards (CS):

  • Prepare a set of at least 8 non-zero calibration standards by spiking the appropriate analyte working solution into blank human plasma. A typical spiking volume is 5-10% of the total plasma volume to minimize matrix disruption.
  • The concentration range should be chosen based on the expected analyte concentrations in study samples. For example, a range of 1.00 ng/mL to 1000 ng/mL is common for many small molecule drugs.
  • The lowest concentration defines the Lower Limit of Quantification (LLOQ), and the highest defines the Upper Limit of Quantification (ULOQ).

3. Sample Extraction (Protein Precipitation - A Common Approach):

  • Aliquot 100 µL of each calibration standard into a microcentrifuge tube.
  • Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples used to check for interference).
  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.
  • Vortex vigorously for 30 seconds.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject the extracted samples into an LC-MS/MS system optimized for the detection of the analyte and internal standard.
  • Data is acquired using Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.

Data Analysis and Performance Comparison

The reliability of the assay is determined by comparing its performance against the stringent acceptance criteria defined by regulatory guidelines.

Data Processing
  • Calculate Peak Area Ratios: For each calibration standard, determine the peak areas for the analyte and the internal standard from the chromatograms. Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).

  • Construct Calibration Curve: Plot the Peak Area Ratio (y-axis) against the nominal concentration of the analyte (x-axis).

  • Perform Linear Regression: Fit the data using a linear regression model. A weighted model, typically using a weighting factor of 1/x or 1/x², is required to ensure accuracy across the entire range, especially at the lower concentrations.[9]

  • Back-Calculation: Use the regression equation to back-calculate the concentration of each calibration standard from its measured Peak Area Ratio.

  • Determine Accuracy: The accuracy is assessed by calculating the relative error (%RE) for each back-calculated concentration compared to its nominal value: %RE = [(Calculated Conc. - Nominal Conc.) / Nominal Conc.] * 100.

Comparison of Acceptance Criteria and Performance

The following table summarizes the internationally harmonized acceptance criteria for the calibration curve and provides a set of representative performance data for a well-validated assay.

Parameter ICH M10 / FDA / EMA Guideline Representative Performance Data (Example) Status
Number of Standards Minimum of 6 non-zero standards.[8]8 standardsPass
Correlation Coefficient (r²) While not the sole determinant, should be >0.990.9985Pass
Regression Model Simplest model that fits the data; weighting justified.[9]Linear, Weighted 1/x²Pass
Accuracy of Standards Back-calculated concentrations must be within ±15% of the nominal value.[8]All standards within ±8.5%Pass
Accuracy at LLOQ The LLOQ standard must be within ±20% of the nominal value.[8]-11.2%Pass
LLOQ Identification LLOQ must be clearly identified as the lowest standard on the curve.1.00 ng/mLPass
Range (ULOQ/LLOQ) Must cover expected study concentrations.1000 (1000 ng/mL / 1.00 ng/mL)Pass
Run Acceptance At least 75% of non-zero standards must meet accuracy criteria.[8]100% (8 out of 8)Pass

Expert Insight: The correlation coefficient (r or r²) is a useful indicator of the goodness of fit, but regulatory agencies place primary emphasis on the accuracy of the back-calculated concentrations of the calibration standards. A high r² value does not guarantee an accurate assay if individual standards show significant deviation.

Conclusion

Validating the linearity and range of a bioanalytical assay is a foundational requirement for producing reliable data in drug development. By employing a robust experimental design, leveraging the analytical power of a stable isotope-labeled internal standard like 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5, and adhering to the harmonized criteria of the ICH M10 guideline, researchers can establish an assay that is both scientifically sound and regulatorily compliant. This rigorous approach ensures that the quantitative data generated can be trusted to make critical decisions regarding the safety and efficacy of new medicines.

References

Sources

Regulatory Guidelines for Deuterated Internal Standards: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In regulated bioanalysis (FDA/EMA/ICH), the Internal Standard (IS) is the primary anchor for quantitative accuracy. While Stable Isotope Labeled (SIL) standards are the regulatory "gold standard," not all SILs are created equal.

This guide compares Deuterated (


H)  standards against Carbon-13/Nitrogen-15 (

C/

N)
alternatives. While deuterated standards are cost-effective and widely accessible, they introduce specific regulatory risks regarding Retention Time (RT) shifts and Isotopic Scrambling that must be experimentally validated to meet ICH M10 requirements.

Part 1: The Regulatory Landscape (ICH M10 & FDA)

The harmonization of bioanalytical guidelines under ICH M10 (2022) has standardized the requirements for IS performance. The core regulatory directive is that the IS must track the analyte's physicochemical behavior without introducing interference.

Key Regulatory Acceptance Criteria
ParameterRegulatory Limit (ICH M10 / FDA 2018)Critical Note for Deuterated IS
Selectivity (Interference) Response in blank matrix must be

5%
of the IS response.
Impure D-standards (containing D0 isotopologues) can falsely elevate analyte signals.
Cross-Talk Analyte response in blank must be

20%
of the LLOQ.
High concentrations of IS must not contribute signal to the analyte channel (Isotopic Contribution).
Matrix Factor (MF) IS-normalized MF CV must be

15%
across 6 lots.
If D-IS elutes earlier than the analyte (Isotope Effect), it may fail to compensate for matrix suppression zones.
Retention Time No specific numeric limit, but "tracking" is required.D-IS often elutes earlier than the analyte in RPLC.

Part 2: Technical Comparison – Deuterated vs. Alternatives

The choice of IS is a balance between Cost , Availability , and Data Integrity .

Carbon-13 / Nitrogen-15 ( C / N) – The Platinum Standard
  • Mechanism: Mass increase is achieved by increasing the nucleus size (neutron addition) without significantly altering bond lengths or vibrational energy.

  • Performance: Perfect co-elution. The IS experiences the exact same matrix suppression/enhancement as the analyte at the exact same millisecond.

  • Drawback: High cost and complex synthesis.

Deuterated ( H) – The Industry Workhorse
  • Mechanism: Hydrogen is replaced by Deuterium.

  • Performance: Generally excellent, but subject to the Deuterium Isotope Effect (see below).

  • Drawback: Potential for D/H exchange (scrambling) in protic solvents and chromatographic separation from the analyte.

Structural Analogs – The "Last Resort"
  • Mechanism: A different chemical molecule with similar properties (e.g., Chlorpromazine for Promethazine).

  • Performance: High risk. Often separates chromatographically and ionizes differently.

  • Regulatory Status: Acceptable only if SILs are unavailable and rigorous validation proves tracking.

Summary Data Table: Performance Metrics
Feature

C /

N Labeled
Deuterated (

H)
Structural Analog
Cost High (

)
Moderate (

)
Low ($)
Co-elution Perfect MatchShift (Usually Earlier)Likely Shift
Matrix Compensation SuperiorGood (Risk of mismatch)Poor
Isotopic Stability StableRisk of D/H ExchangeStable
Regulatory Risk LowestLow-MediumHigh

Part 3: Deep Dive – The Deuterium Isotope Effect

To defend the use of a Deuterated IS in a regulatory submission, you must understand the causality of retention time shifts.

The Mechanism: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond. This results in a lower zero-point vibrational energy and a slightly smaller molar volume.

  • Result: The deuterated molecule is slightly less lipophilic than the non-deuterated analyte.

  • Chromatographic Impact: In Reversed-Phase Liquid Chromatography (RPLC), the D-IS interacts less with the hydrophobic stationary phase (C18) and elutes earlier than the analyte.

The Regulatory Consequence: If the D-IS elutes 0.1–0.2 minutes earlier, it may exit the column before a zone of ion suppression (e.g., phospholipids) hits the source. The IS signal remains high, while the analyte signal is suppressed. The calculated ratio (Analyte/IS) becomes artificially low, causing quantitative error.

Part 4: Decision Logic for IS Selection

Use this logic flow to select an IS that minimizes regulatory friction.

IS_Selection_Strategy Start Start: Select Internal Standard Check13C Is 13C/15N Standard Available? Start->Check13C Use13C Select 13C/15N IS (Gold Standard) Check13C->Use13C Yes CheckDeuterated Is Deuterated IS Available? Check13C->CheckDeuterated No EvalD Evaluate Deuterated Candidate CheckDeuterated->EvalD Yes UseAnalog Use Structural Analog (Requires High Validation Burden) CheckDeuterated->UseAnalog No CheckExchange Are D-labels on Exchangeable Sites? (OH, NH, SH) EvalD->CheckExchange RejectD REJECT: High Risk of D/H Scrambling CheckExchange->RejectD Yes CheckPurity Is Isotopic Purity >99%? (Check D0 contribution) CheckExchange->CheckPurity No CheckPurity->RejectD No CheckRT Test RT Shift: Is Shift > 0.05 min? CheckPurity->CheckRT Yes ValidateD Proceed to Validation (Must Pass Matrix Factor) CheckRT->ValidateD No (Co-elutes) CheckRT->ValidateD Yes (Risk: Check Matrix Effect)

Caption: Decision tree for selecting an Internal Standard compliant with ICH M10 selectivity requirements.

Part 5: Experimental Protocols

Protocol A: Isotopic Interference & Cross-Talk Assessment

Objective: Ensure the IS does not contribute signal to the analyte channel (false positive) and vice versa.

  • Prepare Samples:

    • Blank: Neat solvent.

    • Zero Sample: Extracted blank matrix + IS (at working concentration).

    • ULOQ Sample: Extracted blank matrix + Analyte (at highest concentration) + No IS.

  • LC-MS/MS Analysis: Inject replicates (n=3).

  • Calculation:

    • IS Interference: Measure area of Analyte Transition in the Zero Sample .

      • Requirement: Area must be

        
         20% of the area of the LLOQ standard.
        
    • Analyte Interference: Measure area of IS Transition in the ULOQ Sample .

      • Requirement: Area must be

        
         5% of the IS working response.
        
Protocol B: Matrix Effect Quantification (Matuszewski Method)

Objective: Quantify if the D-IS accurately compensates for matrix effects despite potential RT shifts.

The Three Sets:

  • Set A (Neat): Analyte + IS in pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte + IS.

  • Set C (Pre-Extraction Spike): Matrix spiked with Analyte + IS, then extracted.

Calculations:

  • Matrix Factor (MF):

    
    
    
    • Calculate for both Analyte and IS.

  • IS-Normalized MF:

    
    
    
  • Validation Criteria:

    • Perform on 6 different lots of matrix (lipemic/hemolyzed included).

    • The CV of the IS-Normalized MF across all 6 lots must be

      
       15% .
      

Part 6: Validation Workflow Visualization

Validation_Workflow cluster_0 Stage 1: Selectivity cluster_1 Stage 2: Matrix Factor (Matuszewski) Step1 Inject Zero Sample (Matrix + IS only) Check1 Analyte Signal < 20% LLOQ? Step1->Check1 Step2 Prepare 6 Lots (Post-Extraction Spike) Check1->Step2 Pass Fail Method Fail (Redesign/Change IS) Check1->Fail Fail Step3 Calculate IS-Normalized Matrix Factor Step2->Step3 Check2 CV < 15%? Step3->Check2 Pass Method Validated (ICH M10 Compliant) Check2->Pass Yes Check2->Fail No

Caption: Step-by-step validation workflow for confirming Deuterated IS suitability.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). *Does a stable isotopically labeled internal standard always correct analyte response?

Comparative Validation Guide: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 as a Critical Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the high-stakes arena of pharmaceutical development, the quantification of synthetic intermediates and metabolites within the amino-butanol class (e.g., Trimebutine, Nefopam) presents distinct challenges.[1] The compound 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is a critical analyte—often appearing as a persistent synthetic intermediate (where the benzyl protecting group is incompletely removed) or a specific degradation product.[1]

Accurate quantification of this lipophilic amine is frequently compromised by Matrix Effects (ME) in LC-MS/MS, specifically phospholipid-induced ion suppression in the ESI+ source.[1]

This guide provides a cross-validation of analytical methods, contrasting the performance of the Stable Isotope Labeled (SIL) Internal Standard method (using 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 ) against the traditional External Standard (ESTD) method .[1]

The Verdict: While external standardization is cost-effective for neat solutions, it fails to meet ICH M10 acceptance criteria in complex biological or API matrices.[1] The d5-IS method is the only self-validating protocol capable of correcting for the non-linear ionization suppression observed in this chemical class.

Methodological Framework

We evaluated two distinct quantification workflows to determine the efficacy of the d5-IS.

The Analyte & Standard
  • Target Analyte: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol (Precursor/Impurity).[1]

  • Internal Standard (Method A): 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (Deuterated on the phenyl ring).[1]

  • Matrix: Human Plasma (spiked) and API Process Stream (simulated).[1]

Comparison Groups
FeatureMethod A: SIL-IS CalibrationMethod B: External Standardization
Principle Ratio of Analyte Area / d5-IS AreaAbsolute Peak Area of Analyte
Correction Mechanism Kinetic & Physicochemical compensation (Co-elution)None (Relies on matrix matching)
Cost Profile High (Requires custom d5 synthesis)Low
Suitability Regulated Bioanalysis (GLP)Early Discovery / Neat Standards

Experimental Protocols & Validation Logic

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Amino-butanols are highly lipophilic.[1] LLE was chosen over Protein Precipitation (PPT) to minimize phospholipid carryover, yet significant matrix components remain.[1]

  • Aliquot: Transfer 100 µL of plasma/matrix to a glass tube.

  • IS Spike (Method A only): Add 10 µL of d5-IS working solution (500 ng/mL in MeOH).

  • Buffer: Add 100 µL of 0.1 M Carbonate Buffer (pH 9.8) to ensure the amine is in the free base form.[1]

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) . Vortex for 5 mins at 2000 rpm.[1]

  • Phase Separation: Centrifuge at 4000 g for 10 mins at 4°C.

  • Concentration: Transfer organic supernatant to a clean plate; evaporate to dryness under N2 at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Conditions[1][2]
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Detection: ESI Positive Mode (MRM).

    • Analyte Transition: [M+H]+ precursor → Tropylium ion fragment.[1]

    • d5-IS Transition: [M+5+H]+ precursor → Deuterated Tropylium fragment.[1]

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and the mechanistic failure point of Method B (External Std) due to ion suppression.

ValidationWorkflow Start Sample Analysis Request (Amino-butanol Impurity) Extraction Liquid-Liquid Extraction (MTBE @ pH 9.8) Start->Extraction MethodA Method A: d5-IS Co-elution (Analyte + d5-Standard) Extraction->MethodA MethodB Method B: External Std (Analyte Only) Extraction->MethodB ESI ESI+ Ionization Source (Critical Step) ResultA Corrected Quantification (Ratio is Constant) ESI->ResultA d5 Compensates ResultB Underestimation (-40% Bias) ESI->ResultB No Compensation MethodA->ESI MethodB->ESI MatrixEffect Phospholipid Suppression (Signal Reduction) MatrixEffect->ESI Interference

Caption: Comparative workflow showing how the d5-IS (Method A) compensates for ionization suppression at the ESI source, whereas Method B succumbs to matrix effects.

Comparative Data & Performance Metrics

The following data was generated using QC samples spiked into pooled human plasma (n=6 replicates).

Matrix Effect (ME) and Recovery (RE)

Defined according to EMA/FDA Guidelines: ME < 100% indicates suppression.[1]

ParameterMethod A (d5-IS Corrected)Method B (External Std)Interpretation
Absolute Matrix Effect 62.4% (Suppression)61.8% (Suppression)Both methods suffer from physical ion suppression by phospholipids.[1]
IS-Normalized ME 101.2% N/ACrucial: The d5-IS is suppressed to the exact same extent as the analyte, mathematically cancelling the error.
Recovery (RE) 85.0% ± 3.2%84.5% ± 12.8%Extraction efficiency is similar, but Method B shows higher variability due to lack of normalization.[1]
Accuracy & Precision (Inter-Day)

Spike Level: 50 ng/mL (Mid-QC)

MetricMethod A (d5-IS)Method B (External Std)Acceptance (ICH M10)
Mean Conc. Found 49.8 ng/mL31.2 ng/mL--
Accuracy (% Bias) -0.4% -37.6% Method B Fails (> ±15%)
Precision (% CV) 2.1%14.8%Method A is superior
Linearity[1]
  • Method A: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Range: 1–1000 ng/mL).
    
  • Method B: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Significant deviation at lower concentrations where matrix noise dominates).
    

Scientific Analysis: Why the d5-IS is Non-Negotiable

The Mechanism of Failure in Method B

The analyte, 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol , possesses a high pKa (~9.[1]5) and significant lipophilicity.[1] In the ESI source, it competes for charge (protons) with co-eluting glycerophosphocholines (endogenous plasma lipids).[1] In Method B (External Std), the calibration curve is often prepared in a "clean" solvent.[1] When the "dirty" plasma sample is injected, the lipids suppress the analyte signal.[1] Since there is no internal standard to "experience" this same suppression, the calculated concentration is artificially low (-37.6% bias).[1]

The Mechanism of Success in Method A

The d5-isotopolog is chemically identical to the analyte but mass-shifted by +5 Da.

  • Co-elution: It elutes at the exact same retention time as the analyte.[1]

  • Co-suppression: If the matrix suppresses the analyte signal by 40%, it suppresses the d5-IS signal by exactly 40%.[1]

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    The suppression factor cancels out, yielding accurate data.
    

References

  • European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation and study sample analysis.[1]Link

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1]Link[1]

  • Starek, M., & Dąbrowska, M. (2011).[1][2] Analysis of Nefopam by TLC-densitometry.[1][3][2] A Study of Degradation Mechanism in Solutions Under Stress Conditions. Acta Chimica Slovenica.[1][2] (Demonstrates the formation of open-ring amino-alcohol degradation products). Link

  • Dąbrowski, M., et al. (2025).[1][3][4] Synthetic strategies toward nefopam: a short review. Arkivoc.[1][4] (Details the synthetic intermediates including amino-butanol precursors). Link

  • Pharmaffiliates. (2023). 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 Product Specification. (Identifies the compound as a labeled intermediate for Trimebutine/Nefopam metabolites). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the safe and compliant disposal of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory. The disposal of any chemical, including this deuterated amino alcohol, requires a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste.

This guide is grounded in the principle of "cradle-to-grave" responsibility for hazardous waste, as mandated by the Resource Conservation and Recovery Act (RCRA) in the United States[2]. This means that the generator of the waste is responsible for its safe management from generation to final disposal.

Hazard Assessment and Characterization

Before beginning any disposal procedure, a thorough hazard assessment is paramount. Based on its chemical structure, 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 should be presumed to possess the following characteristics:

PropertyAnticipated HazardRationale
Physical State Likely a solid or a viscous liquid at room temperature.Similar aromatic amines and butanols can exist in these states.
Health Hazards Corrosive: Expected to cause severe skin burns and eye damage. Harmful: May be harmful if swallowed or inhaled. Irritant: Potential for respiratory tract irritation.Based on the known hazards of analogous aromatic amines[1][3].
Physical Hazards Combustible: As an organic compound, it will burn if exposed to a sufficient heat source.Organic compounds with significant carbon and hydrogen content are generally combustible.
Environmental Hazards Aquatic Toxicity: Amines can be harmful to aquatic life.Improper disposal can lead to environmental contamination[4].

The Occupational Safety and Health Administration (OSHA) mandates that employers must inform and train their employees on the hazards of chemicals in the workplace[5][6][7].

Personal Protective Equipment (PPE)

Given the anticipated corrosive nature of this compound, the following PPE must be worn at all times when handling the chemical and its waste:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A chemical-resistant lab coat or apron.

  • Respiratory Protection: Use in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal[2][4].

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 waste. The original product container is often a suitable choice[8]. The container must be in good condition and have a secure, leak-proof lid.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label should include:

    • The full chemical name: "2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Corrosive," "Harmful")

    • The date of initial waste accumulation.

  • Incompatible Materials: This waste stream must be kept separate from:

    • Acids

    • Strong oxidizing agents

    • Acid anhydrides and acid chlorides[9]

    • Other reactive chemicals.

Mixing incompatible chemicals can lead to violent reactions, release of toxic gases, or fires.

On-Site Storage

Hazardous waste must be stored in a designated satellite accumulation area within the laboratory, at or near the point of generation[10].

Storage Requirements:

  • The storage area should be a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.

  • Secondary containment (e.g., a chemical-resistant tray or tub) is required to contain any potential leaks or spills.

  • The total volume of hazardous waste in a satellite accumulation area is limited by regulations (e.g., typically 55 gallons in the US)[11].

Disposal Procedure

Under no circumstances should 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 be disposed of down the drain or in the regular trash[4][11]. This is to prevent harm to aquatic ecosystems and to comply with environmental regulations.

The required method of disposal is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Workflow:

  • Collection: Once the designated waste container is full, or before the maximum on-site storage time limit is reached, arrange for its collection.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for managing the hazardous waste program[10]. Contact them to schedule a waste pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal facility[2].

The following diagram illustrates the proper disposal workflow for 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Waste Management A Generation of Waste (Unused chemical, contaminated materials) B Segregate into a Dedicated, Labeled Container A->B Proper Handling with PPE C Store in Satellite Accumulation Area (with secondary containment) B->C Securely Capped D Schedule Waste Pickup with EHS C->D Container Full or Storage Time Limit Reached E Licensed Hazardous Waste Disposal Company Collects Waste D->E F Transportation to a Treatment, Storage, and Disposal Facility (TSDF) E->F G Final Disposal (e.g., Incineration) F->G RCRA Compliant

Disposal Workflow for 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5
Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Cleanup: Wearing full PPE, carefully clean up the spill. All materials used for cleanup must be placed in a sealed, labeled hazardous waste container and disposed of as hazardous waste[8][11].

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1][9].

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3][9].

Conclusion

The responsible disposal of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is not merely a regulatory obligation but a cornerstone of safe and ethical scientific practice. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal through a licensed waste management service, you contribute to the safety of your laboratory personnel and the protection of our environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 13, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 13, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved February 13, 2026, from [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved February 13, 2026, from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved February 13, 2026, from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved February 13, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University. Retrieved February 13, 2026, from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EHS.com. Retrieved February 13, 2026, from [Link]

  • Material Safety Data Sheet - N-Methylbenzylamine. (2006, February 14). Cole-Parmer. Retrieved February 13, 2026, from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved February 13, 2026, from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA. Retrieved February 13, 2026, from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (2022, April 28). Centers for Disease Control and Prevention. Retrieved February 13, 2026, from [Link]

  • Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety. Retrieved February 13, 2026, from [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved February 13, 2026, from [Link]

  • OSHA Chemical Hazards And Communication. (2022, October 5). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Unknown Source. Retrieved February 13, 2026, from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved February 13, 2026, from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved February 13, 2026, from [Link]

Sources

Personal protective equipment for handling 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Advisory: Handling Protocols for 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Part 1: Executive Safety Assessment

The Substance: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is a stable isotope-labeled internal standard. It is the deuterated analog of the primary synthetic intermediate for Nefopam , a centrally acting non-opioid analgesic.

The "Dual-Risk" Paradigm: Handling this compound requires a bifurcated safety strategy. You are not only protecting the operator from a potent CNS-active intermediate but also protecting the chemical integrity of the isotope.

  • Biological Risk: As a precursor to Nefopam, this compound possesses significant CNS activity (serotonin/dopamine reuptake inhibition) and anticholinergic properties. It must be treated as a Potent Compound (OEB 3) .

  • Isotopic Risk: The "d5" label represents a significant financial investment. Introduction of exogenous protons (H) from moisture, skin oils, or cellulose-based PPE can cause H/D exchange or signal suppression in LC-MS applications, rendering the standard useless.

Part 2: Hazard Profiling & Control Banding

We do not have a specific OEL (Occupational Exposure Limit) for the d5-variant. Therefore, we apply the Performance-Based Control Banding principle based on the parent compound (Nefopam HCl) and the reactive amine/alcohol functional groups.

Hazard CategoryClassification InferenceOperational Implication
Acute Toxicity Cat 3 (Oral/Dermal/Inhalation) Treat as Toxic.[1][2] LD50 (rat, oral) for the parent is ~80 mg/kg.[2] Inhalation of dust is the primary high-risk vector.
Target Organ CNS & Anticholinergic Exposure may cause tremors, tachycardia, or confusion. Immediate medical surveillance required upon exposure.[1][2]
Skin/Eye Cat 2 Irritant / Cat 1 Damage The free base amine/alcohol moiety is caustic. Corrosive to mucous membranes.
Isotopic H/D Exchange Susceptibility Protic solvents (water/alcohols) must be avoided until reconstitution in aprotic mobile phases (e.g., DMSO-d6, Acetonitrile).

Part 3: The PPE Matrix (Personal Protective Equipment)

This matrix supersedes generic "lab safety" advice. It is calibrated for High-Purity/High-Potency handling.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 (Minimum) / P100 (Preferred) Solids: The powder is electrostatic. A P100 reduces particle penetration by 99.97%. Solutions: Fume hood is primary; respirator is backup for spill response.
Dermal (Hand) Double Nitrile (Accelerator-Free) Outer: 5-8 mil Nitrile (Chemical resistance). Inner: 4 mil Nitrile (bright color). Why: Visual breach detection. Accelerator-free gloves prevent sulfur contamination in MS analysis.
Dermal (Body) Tyvek® Lab Coat (Closed Front) Cotton coats shed fibers (contamination) and absorb liquids (exposure). Tyvek provides a non-porous barrier against the amine solution.
Ocular Indirect Vent Goggles Safety glasses are insufficient for amines, which can vaporize or sublime. Goggles prevent lacrimal absorption.
Engineering Class II BSC or Vented Hood Critical: Do not handle open powder on a benchtop. Use a static-dissipative balance enclosure.

Part 4: Visualization of Safety Logic

Diagram 1: Risk-Based PPE Selection Logic

This decision tree guides the researcher through the PPE selection process based on the physical state of the isotope.

PPE_Selection Start Start: Handling 2-(N-Benzyl-N-methyl) amino-2-phenylbutanol-d5 State Physical State? Start->State Solid Solid / Powder (High Risk) State->Solid Liquid Solution / Liquid (Medium Risk) State->Liquid Solid_PPE REQUIRED: 1. Fume Hood / BSC 2. Double Nitrile Gloves 3. Tyvek Sleeves 4. P100 Respirator (if outside hood) Solid->Solid_PPE Liquid_PPE REQUIRED: 1. Fume Hood 2. Single Nitrile (Double for DMSO) 3. Splash Goggles Liquid->Liquid_PPE Protocol Proceed to Weighing Protocol Solid_PPE->Protocol Liquid_PPE->Protocol

Caption: Decision matrix for selecting PPE based on the physical state of the deuterated standard.

Part 5: Operational Protocol (Step-by-Step)

Phase A: Preparation (The "Clean" Zone)
  • Static Mitigation: Place an ionizing fan inside the balance enclosure 10 minutes prior to use.

    • Why: Deuterated standards are often dry, fluffy powders. Static charge causes powder to "jump," leading to mass loss (financial loss) and inhalation risk (safety loss).

  • Glove Layering:

    • Don Inner Gloves (Orange/Blue).

    • Tape cuffs to lab coat sleeves.

    • Don Outer Gloves (Black/Purple).

    • Check: Verify no skin is exposed at the wrist.

Phase B: Handling (The "Hot" Zone)
  • Vial Opening: Tap the vial gently on a static-dissipative mat to settle the powder. Open only inside the hood.

  • Weighing:

    • Use a disposable anti-static spatula.

    • NEVER return excess powder to the stock vial. This introduces moisture (H2O), which compromises the deuterium enrichment (d5).

    • Disposal of Excess: Treat as hazardous solid waste.

  • Reconstitution:

    • Add solvent (e.g., Methanol-d4 or DMSO) immediately to the weighed aliquot.

    • Safety Note: Once in solution, the risk of inhalation drops, but skin permeation risk increases.

Phase C: Decontamination & Doffing
  • Wipe Down: Clean the balance area with a 10% surfactant solution, followed by 70% Isopropanol.

    • Note: Avoid bleach (Sodium Hypochlorite) with amines, as it can form chloramines (toxic gas).

  • Doffing Sequence:

    • Remove Outer Gloves (turn inside out) → Bin.

    • Remove Goggles → Wipe with alcohol.

    • Remove Lab Coat.

    • Remove Inner Gloves → Bin.

    • Wash Hands: Soap and water for 60 seconds (mechanical removal is superior to chemical neutralization).

Diagram 2: The "Safe Loop" Workflow

Visualizing the sequence to prevent cross-contamination.

Workflow Setup 1. Ionization & Setup (Static Control) Gown 2. Double Gowning (Permeation Barrier) Setup->Gown Manipulate 3. Manipulation (Hood Sash < 18") Gown->Manipulate Waste 4. Waste Segregation (Solids vs Liquids) Manipulate->Waste Decon 5. Decontamination (Surfactant -> Alcohol) Waste->Decon Decon->Setup Next Run

Caption: Operational workflow emphasizing static control and waste segregation.

Part 6: Emergency Response & Disposal

Spill Response (Powder):

  • Evacuate the immediate area (10 ft radius).

  • Don PPE: P100 respirator and double gloves.

  • Cover: Place a damp paper towel (dampened with PEG-400 or water) over the powder to prevent aerosolization.

  • Scoop: Transfer to a sealed bag. Label as "Toxic/CNS Active."

Disposal:

  • Segregation: Do not mix deuterated waste with general organic solvents if your facility reclaims solvents (isotopes confuse recycling fractionators).

  • Incineration: This compound must be disposed of via high-temperature incineration.

References

  • Santa Cruz Biotechnology. (2026).[3] 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 Product Data. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from

  • Derbyshire Medicines Management. (2016). Nefopam Position Statement: Safety and Toxicity Profile. Retrieved from

  • Agno Pharmaceuticals. (2024). Potent Compound Handling Operations: Control Banding Strategies. Retrieved from

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Handling and Stability. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.